Phenylmethanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
phenylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOYDMHGKWRPFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063525 | |
| Record name | Benzenemethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4563-33-1 | |
| Record name | Phenylmethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4563-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004563331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylmethanesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanesulfonamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Toluene-α-sulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.669 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZENEMETHANESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23VQ7K2YL2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Phenylmethanesulfonamide: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of phenylmethanesulfonamide. The information is curated for professionals in research and development, offering detailed experimental protocols and a summary of its chemical characteristics to facilitate its application in drug discovery and chemical synthesis.
Core Chemical Properties and Structure
This compound, with the CAS number 1197-22-4, is a white crystalline solid.[1][2][3] It is characterized by a phenyl group attached to a methanesulfonamide (B31651) moiety.[1] The compound is sparingly soluble in water but shows solubility in organic solvents.[1][3]
Structural and Physicochemical Data
A summary of the key structural and physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂S | [1][2][4] |
| Molecular Weight | 171.22 g/mol | [1][4] |
| IUPAC Name | N-phenylmethanesulfonamide | [4] |
| Synonyms | N-(Methylsulfonyl)aniline, Methanesulfonanilide | [2][4] |
| SMILES | CS(=O)(=O)NC1=CC=CC=C1 | [1][4] |
| InChI Key | LBTPIFQNEKOAIM-UHFFFAOYSA-N | [1][4] |
| Appearance | White to off-white crystalline solid | [1][2][3] |
| Melting Point | 93-97 °C | [5] |
| Boiling Point | 343.10 °C | [6] |
| LogP | 0.95 | [1][7] |
| Solubility | Poorly soluble in water, soluble in organic solvents | [1] |
Chemical Structure
The two-dimensional chemical structure of this compound is depicted below.
Synthesis of this compound
The primary method for synthesizing this compound involves the reaction of aniline (B41778) with methanesulfonyl chloride.[1][8] This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[8]
General Reaction Workflow
The overall synthetic scheme is presented in the following diagram.
Experimental Protocols
Two common laboratory-scale protocols for the synthesis of this compound are detailed below.
Protocol 1: Synthesis using Pyridine as a Base [8]
This protocol is suitable for gram-scale synthesis in a research and development setting.
-
Materials and Reagents:
-
Aniline
-
Methanesulfonyl Chloride
-
Pyridine
-
2 M Sodium Hydroxide (B78521) (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
-
Procedure:
-
In a suitable reaction vessel, dissolve aniline and pyridine in methylene (B1212753) chloride.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add methanesulfonyl chloride dropwise to the cooled solution while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the mixture with 2N aqueous sodium hydroxide.
-
Combine the aqueous extracts and wash them with methylene chloride to remove any remaining organic impurities.
-
Cool the aqueous layer to approximately 0°C and acidify with concentrated hydrochloric acid to a pH of about 1.
-
Collect the resulting precipitate by vacuum filtration, wash the solid with cold water, and dry to obtain N-phenylmethanesulfonamide.
-
Protocol 2: Synthesis using Triethylamine (B128534) as a Base [8]
This protocol offers an alternative base for the synthesis.
-
Materials and Reagents:
-
Aniline
-
Methanesulfonyl Chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
10% aqueous Sodium Hydroxide (NaOH)
-
Water
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
Dissolve aniline and triethylamine in dichloromethane in a flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add methanesulfonyl chloride to the solution via the dropping funnel while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.[8]
-
Cool the reaction mixture again in an ice bath and slowly add 10% aqueous sodium hydroxide solution.
-
Stir vigorously for 15 minutes and then separate the organic layer.
-
Wash the aqueous layer with a small portion of dichloromethane.
-
Combine the organic layers and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or methanol.[8]
-
Analytical Methods
The characterization and purity assessment of this compound are crucial for its application. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC/MS) are commonly employed analytical techniques.
A typical reverse-phase HPLC method for the analysis of this compound uses a mobile phase containing acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[1][7] For GC/MS analysis, a high-resolution fused silica (B1680970) capillary column is often used, with identification based on the comparison of mass spectra and retention times with those of reference standards.[9]
Biological and Pharmaceutical Relevance
This compound serves as a key building block in the synthesis of various pharmaceutical compounds.[1] Its derivatives have been investigated for a range of biological activities, including as enzyme inhibitors and as agents targeting neurological disorders.[1] For instance, some derivatives have shown potential to inhibit prostaglandin (B15479496) synthesis, suggesting anti-inflammatory properties.[6] The sulfonamide group in this compound is a critical pharmacophore that can participate in hydrogen bonding with biological targets, a key interaction for drug-receptor binding.[1]
While this compound itself is primarily an intermediate, its structural motif is found in more complex molecules that are being investigated for their roles in various signaling pathways. However, specific signaling pathways directly modulated by this compound are not extensively documented in the public domain. The broader class of sulfonamides and their derivatives have been implicated in various biological processes, but a direct link to specific pathways for the parent compound remains an area for further research.
References
- 1. N-Phenylmethanesulfonamide (1197-22-4) for sale [vulcanchem.com]
- 2. N-Phenylmethanesulfonamide | CymitQuimica [cymitquimica.com]
- 3. guidechem.com [guidechem.com]
- 4. Methanesulfonamide, N-phenyl- | C7H9NO2S | CID 70970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 4563-33-1 | FP139731 [biosynth.com]
- 7. Methanesulfonamide, N-phenyl- | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Phenylmethanesulfonamide: A Technical Guide for Researchers
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of Phenylmethanesulfonamide, a versatile chemical intermediate. This guide details its chemical properties, synthesis protocols, and potential applications in biomedical research, with a focus on its role as a scaffold for drug discovery.
Core Chemical Identifiers and Properties
This compound and its N-substituted isomer are foundational molecules in synthetic chemistry. It is crucial to distinguish between the two common isomers, as their properties and applications can differ.
Table 1: Chemical Identification of this compound Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Synonyms |
| N-Phenylmethanesulfonamide | 1197-22-4 | C₇H₉NO₂S | 171.22 | N-(Methylsulfonyl)aniline, Methanesulfanilide |
| This compound | 4563-33-1 | C₇H₉NO₂S | 171.22 | Toluene-α-sulfonamide |
Table 2: Physicochemical Properties of N-Phenylmethanesulfonamide (CAS: 1197-22-4)
| Property | Value | Reference |
| Physical Appearance | White to light beige crystalline powder | [1] |
| Melting Point | 93-97 °C | |
| Boiling Point | 180.08°C (rough estimate) | |
| Solubility | Poorly soluble in water, soluble in organic solvents like methanol.[2] |
Synthesis of N-Phenylmethanesulfonamide
The synthesis of N-Phenylmethanesulfonamide is typically achieved through the reaction of aniline (B41778) with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[2] Below are two common experimental protocols.
Experimental Protocol 1: Synthesis using Pyridine (B92270) as a Base
This protocol is suitable for gram-scale synthesis in a laboratory setting.
Table 3: Reagents for Protocol 1
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| Aniline | 93.13 | 250 | 2.68 |
| Methanesulfonyl Chloride | 114.55 | 319.6 | 2.79 |
| Pyridine | 79.10 | 233.2 | 2.95 |
| Dichloromethane (B109758) (DCM) | - | 1.25 L | - |
| 2 M Sodium Hydroxide (B78521) (NaOH) | - | As needed | - |
| Concentrated Hydrochloric Acid | - | As needed | - |
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 250 g (2.68 mol) of aniline and 233.2 g (2.95 mol) of pyridine in 1.25 L of dichloromethane.
-
Addition of Methanesulfonyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add 319.6 g (2.79 mol) of methanesulfonyl chloride dropwise, ensuring the temperature is maintained at 0°C.
-
Reaction: Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3 hours.
-
Work-up: Extract the mixture with 2N aqueous sodium hydroxide (4 x 1 L). Combine the aqueous extracts and wash them with 1 L of dichloromethane to remove organic impurities.
-
Precipitation: Cool the aqueous layer to approximately 0°C and acidify with concentrated hydrochloric acid to a pH of about 1.
-
Isolation and Drying: Collect the resulting precipitate by vacuum filtration, wash the solid with cold water, and dry to obtain N-Phenylmethanesulfonamide.
Experimental Protocol 2: Synthesis using Triethylamine (B128534) as a Base
This method is also known for producing high-purity N-Phenylmethanesulfonamide with high yields.[2]
Procedure:
-
Reaction Setup: Dissolve 50 g of aniline and 60 g of triethylamine in 500 mL of dichloromethane in a flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Methanesulfonyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add 68 g of methanesulfonyl chloride to the solution via the dropping funnel while maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Work-up and Isolation: Follow the work-up, precipitation, and isolation steps as described in Protocol 1.
Experimental workflow for the synthesis of N-Phenylmethanesulfonamide.
Biological Activity and Drug Development Potential
While this compound itself is not extensively documented for direct biological activity, its derivatives are of significant interest in medicinal chemistry.[1] The this compound scaffold is a key component in the design of various therapeutic agents.
Derivatives of this compound have demonstrated a range of biological activities, including:
-
Antimicrobial Properties: The sulfonamide group is a well-known pharmacophore in antibacterial drugs.[3]
-
Antitumor Activity: Certain derivatives have been investigated for their potential to inhibit cancer cell proliferation.
-
Anti-inflammatory Effects: Some studies suggest that this compound derivatives may inhibit prostaglandin (B15479496) synthesis, indicating anti-inflammatory potential.
-
Enzyme Inhibition: N-phenylsulfonamide derivatives have shown inhibitory activity against carbonic anhydrase and cholinesterase enzymes, which are therapeutic targets for various diseases.
The methanesulfonamide (B31651) group is a versatile bioisostere and can participate in hydrogen bonding, a critical interaction for drug-receptor binding.[3] This makes the this compound core an attractive starting point for developing novel inhibitors of various signaling pathways implicated in disease.
Logical relationship of this compound in drug discovery.
References
Phenylmethanesulfonamide Derivatives: A Technical Guide to Their Mechanisms of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmethanesulfonamide and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. While the parent compound, N-phenylmethanesulfonamide, primarily serves as a synthetic intermediate, its derivatives have been extensively explored and developed as therapeutic agents.[1][2] This technical guide provides an in-depth overview of the core mechanisms of action of this compound derivatives in key biological systems, focusing on their roles as anti-inflammatory, antimicrobial, anticancer, and antiarrhythmic agents. The guide includes quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to support researchers and professionals in drug discovery and development.
Anti-inflammatory Activity: Selective COX-2 Inhibition
A prominent mechanism of action for a significant class of this compound derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[1][3] This selectivity provides the therapeutic benefits of reducing inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[3][4] A notable example of a drug with a similar core structure (benzenesulfonamide) is Celecoxib.[1][3][5]
The anti-inflammatory action of these derivatives stems from their ability to block the synthesis of prostaglandins, which are key mediators of pain and inflammation.[4][5] COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation.[3][4] By selectively inhibiting COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandin (B15479496) H2, a precursor for various pro-inflammatory prostaglandins.[2][5]
Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis
The following diagram illustrates the signaling pathway leading to prostaglandin synthesis and its inhibition by this compound derivatives.
Quantitative Data: COX-2 Inhibition
The inhibitory potency of this compound derivatives against COX enzymes is typically quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The selectivity for COX-2 over COX-1 is a critical parameter for safety.
| Compound Class | Target | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound Derivatives | COX-2 | Varies (e.g., 0.04 - 0.29)[6][7] | High |
| Celecoxib (for comparison) | COX-2 | ~0.05[6] | ~294[6] |
| Non-selective NSAIDs (e.g., Indomethacin) | COX-1 & COX-2 | Similar for both | Low |
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a common method for screening COX-2 inhibitors.
1. Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (substrate)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control (e.g., Celecoxib)
-
96-well black microplate
-
Fluorescence plate reader
2. Procedure:
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add the reaction mix to the wells of the 96-well plate.
-
Add the test compounds at various concentrations to the respective wells. Include wells for a positive control and a no-inhibitor control (vehicle).
-
Add the COX-2 enzyme to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8][9]
Workflow Diagram:
Antimicrobial Activity: Dihydropteroate (B1496061) Synthase (DHPS) Inhibition
Certain this compound derivatives exhibit antimicrobial activity by targeting the folate biosynthesis pathway in microorganisms.[10][11] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for bacterial survival but absent in humans, making it an excellent therapeutic target.[12][13]
These sulfonamide-based drugs are structural analogs of para-aminobenzoic acid (PABA), the natural substrate of DHPS.[11][12] By mimicking PABA, they bind to the active site of DHPS, thereby blocking the synthesis of dihydropteroate, a precursor to folic acid. The depletion of folic acid inhibits the synthesis of nucleotides and essential amino acids, leading to a bacteriostatic effect.[10][12]
Signaling Pathway: Folate Biosynthesis and DHPS Inhibition
The following diagram depicts the bacterial folate synthesis pathway and the inhibitory action of this compound derivatives.
Quantitative Data: DHPS Inhibition
The inhibitory activity of sulfonamides against DHPS is often expressed as IC50 or the inhibition constant (Ki).
| Compound Class | Target Enzyme | Organism | Ki (nM) |
| N-phenylsulfonamide derivatives | DHPS | Various bacteria | Varies |
| Sulfonamides (general) | DHPS | E. coli, S. aureus | Varies |
Experimental Protocol: Spectrophotometric DHPS Inhibition Assay
This protocol describes a continuous coupled-enzyme assay to measure DHPS inhibition.
1. Materials:
-
Recombinant DHPS enzyme
-
Recombinant Dihydrofolate Reductase (DHFR) enzyme (coupling enzyme)
-
p-Aminobenzoic acid (PABA)
-
6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
NADPH
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Assay Buffer (e.g., Tris-HCl with MgCl2)
-
96-well UV-transparent microplate
-
Spectrophotometer plate reader
2. Procedure:
-
Prepare a master mix containing assay buffer, DHFR, and NADPH.
-
Add the master mix to the wells of the 96-well plate.
-
Add the test compounds at various concentrations to the respective wells. Include a no-inhibitor control.
-
Add the DHPS enzyme to all wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding a pre-warmed mixture of PABA and DHPPP.
-
Immediately monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) in a kinetic mode for 15-30 minutes.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10][11]
Workflow Diagram:
Anticancer Activity
This compound derivatives have emerged as a promising class of anticancer agents with diverse mechanisms of action. Their therapeutic potential stems from their ability to modulate various signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Some derivatives, structurally similar to Celecoxib, exert their anticancer effects through both COX-2 dependent and independent pathways.[2] These can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[2] Other derivatives have been shown to inhibit specific targets in cancer-related signaling pathways, such as Dishevelled-1 (DVL1) in the Wnt signaling pathway.
Signaling Pathways in Cancer
The anticancer mechanisms of this compound derivatives can be multifaceted. The diagram below provides a simplified overview of some key pathways that can be targeted.
Quantitative Data: In Vitro Cytotoxicity
The anticancer activity of these compounds is often evaluated by their IC50 values against various cancer cell lines.
| Compound Class | Cell Line | IC50 (µM) |
| Phenylsulfonylmorpholine derivatives | MDA-MB-231 (Breast Cancer) | Varies (e.g., >40) |
| N-phenylsulfonamide derivatives | MCF-7 (Breast Cancer) | Varies (e.g., 39.0 - 43.4) |
| Sulfonamide-tethered isatin (B1672199) derivatives | MCF-7 (Breast Cancer) | Varies (e.g., 0.09 - 1.11) |
| Sulfonamide derivatives | HepG2 (Liver Cancer) | Varies (e.g., 0.1163 - 0.4660) |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Multi-well spectrophotometer
2. Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value from the dose-response curve.
Workflow Diagram:
Antiarrhythmic Activity: Class III Mechanism
Certain N-substituted this compound derivatives exhibit Class III antiarrhythmic activity. The primary mechanism of action for Class III antiarrhythmic agents is the blockade of potassium channels in cardiac myocytes.[2][3][4] This blockade delays the repolarization phase (Phase 3) of the cardiac action potential, leading to a prolonged action potential duration (APD) and an increased effective refractory period (ERP).[2][3]
By extending the refractory period, these drugs make the cardiac tissue less excitable and can terminate re-entrant arrhythmias, which are a common cause of tachycardias.[3] Ibutilide (B43762), a methanesulfonamide (B31651) derivative, is a notable example of a Class III antiarrhythmic that also appears to activate a slow inward sodium current, contributing to its effect.[5]
Signaling Pathway: Cardiac Action Potential and Class III Antiarrhythmic Action
The following diagram illustrates the phases of the cardiac action potential and the effect of Class III antiarrhythmic agents.
Quantitative Data: Antiarrhythmic Potency
The potency of antiarrhythmic drugs can be assessed by their ability to prolong the action potential duration or by their efficacy in animal models of arrhythmia.
| Compound | Model | Effect |
| Ibutilide | Canine model of myocardial infarction | 10 to 30 times more potent than sotalol (B1662669) |
Conclusion
The this compound scaffold serves as a valuable template for the design and development of a wide range of therapeutic agents. Its derivatives have demonstrated significant efficacy as anti-inflammatory, antimicrobial, anticancer, and antiarrhythmic drugs through diverse and specific mechanisms of action. This guide has provided a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways. A thorough understanding of these mechanisms is crucial for the rational design of new, more potent, and selective drug candidates, and for advancing the clinical application of this important class of compounds.
References
- 1. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 2. Antiarrhythmic agent - Wikipedia [en.wikipedia.org]
- 3. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 4. lecturio.com [lecturio.com]
- 5. Ibutilide - Wikipedia [en.wikipedia.org]
- 6. Mechanism of action of sotalol in supraventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Video: Antiarrhythmic Drugs: Class III Agents as Potassium Channel Blockers [jove.com]
- 10. Sotalol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. What is Ibutilide Fumarate used for? [synapse.patsnap.com]
- 12. Electrophysiology and pharmacology of ibutilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
Phenylmethanesulfonamide Derivatives: A Technical Guide to Their Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylmethanesulfonamide and its derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, established and potential therapeutic applications, and mechanisms of action of these compounds. Drawing on current scientific literature, this document summarizes key quantitative data on their bioactivity, details relevant experimental protocols, and visualizes the signaling pathways through which they exert their effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, highlighting the potential of this compound derivatives as scaffolds for novel therapeutic agents.
Introduction
The this compound core structure, characterized by a phenyl ring linked to a methanesulfonamide (B31651) group, has emerged as a privileged scaffold in medicinal chemistry. The synthetic accessibility and the ability to readily introduce diverse substituents on both the phenyl ring and the sulfonamide nitrogen have allowed for the creation of large libraries of derivatives. These derivatives have been shown to interact with a variety of biological targets, including enzymes and receptors, leading to a broad range of pharmacological effects. This guide will explore the key therapeutic areas where this compound derivatives have shown promise, with a focus on their applications as enzyme inhibitors and receptor modulators.
Synthetic Methodologies
The synthesis of this compound derivatives typically involves the reaction of a substituted aniline (B41778) with methanesulfonyl chloride in the presence of a base.[1] Variations of this general method allow for the introduction of a wide array of functional groups to modulate the physicochemical and pharmacological properties of the final compounds.
General Experimental Protocol for the Synthesis of N-Phenylmethanesulfonamide
This protocol describes a general method for the synthesis of the parent N-phenylmethanesulfonamide, which can be adapted for the synthesis of various derivatives by using substituted anilines.
Materials:
-
Aniline
-
Methanesulfonyl chloride
-
Dichloromethane (DCM)
-
10% Aqueous Sodium Hydroxide (B78521) (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
Procedure: [1]
-
In a round-bottom flask, dissolve aniline (1.0 eq.) and pyridine (1.1 eq.) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add methanesulfonyl chloride (1.05 eq.) dropwise to the cooled solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture again in an ice bath and slowly add 10% aqueous sodium hydroxide solution to quench the reaction and dissolve the pyridinium (B92312) hydrochloride salt.
-
Separate the organic layer. Wash the aqueous layer with a small portion of dichloromethane.
-
Combine the organic layers, wash with water, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude N-phenylmethanesulfonamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Applications as Enzyme Inhibitors
This compound derivatives have demonstrated potent inhibitory activity against several classes of enzymes implicated in various diseases.
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[2] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[2][3] Sulfonamides are a well-established class of CA inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.[3][4]
Mechanism of Inhibition: The deprotonated sulfonamide nitrogen of the this compound derivative binds directly to the Zn(II) ion in the active site of carbonic anhydrase. This binding displaces the zinc-bound water molecule (or hydroxide ion), which is essential for the catalytic cycle, thereby inhibiting the enzyme's activity. The phenyl ring and its substituents can form additional interactions with amino acid residues in the active site cavity, influencing the inhibitor's potency and isoform selectivity.[4][5]
Quantitative Data Summary:
| Compound ID | Target Isoform(s) | Kᵢ (nM) | Reference |
| Compound 2 | hCA II | 33.5 ± 0.38 | [6] |
| Compound 8 | hCA I | 45.7 ± 0.46 | [6] |
| Various Derivatives | hCA I, II, IX, XII | 2.4 - >10,000 | [2] |
| Benzene (B151609) sulfonamides 15-26 | CA I | 39.20 - 131.54 | [7] |
| Benzene sulfonamides 15-26 | CA II | 50.96 - 147.94 | [7] |
Signaling Pathway Diagram:
Cholinesterase Inhibitors
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132).[8] Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease, aiming to increase acetylcholine levels in the brain.[9] Several studies have reported the synthesis and evaluation of this compound derivatives as potent cholinesterase inhibitors.[7][10][11][12]
Structure-Activity Relationship (SAR): The inhibitory activity of this compound derivatives against cholinesterases is influenced by the nature of the substituents on the phenyl ring and the sulfonamide nitrogen. The sulfonamide moiety is crucial for interacting with the active site of the enzymes.[8]
Quantitative Data Summary:
| Compound ID | Target Enzyme | IC₅₀ (µM) or Kᵢ (nM) | Reference |
| Compound 3c | AChE | IC₅₀: 82.93 ± 0.15 µM | [11] |
| Compound 3d | BChE | IC₅₀: 45.65 ± 0.48 µM | [11] |
| Compound 8 | AChE | Kᵢ: 31.5 ± 0.33 nM | [6] |
| Compound 8 | BChE | Kᵢ: 24.4 ± 0.29 nM | [6] |
| Sulfonamides 13-16 | AChE | Kᵢ: 33.04 - 131.68 nM | [12] |
| Benzene sulfonamides 15-26 | AChE | Kᵢ: 28.11 - 145.52 nM | [7] |
Experimental Workflow Diagram:
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors
11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone (B1669442) to active cortisol in key metabolic tissues.[13] Overactivity of 11β-HSD1 is implicated in metabolic syndrome, type 2 diabetes, and obesity, making it an attractive therapeutic target.[14][15] this compound derivatives have been investigated as potential 11β-HSD1 inhibitors.[14]
Mechanism of Action: These inhibitors bind to the active site of 11β-HSD1, preventing the binding of its substrate, cortisone, and the cofactor NADPH. This blockage inhibits the production of cortisol, thereby reducing its local concentration in tissues like the liver and adipose tissue.[16]
Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1) Inhibitors
mPGES-1 is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandin E2 (PGE2), a potent pro-inflammatory mediator.[17] Inhibition of mPGES-1 is a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.[18][19] N-amido-phenylsulfonamide derivatives have been identified as novel mPGES-1 inhibitors.[17]
Quantitative Data Summary:
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |
| MPO-0186 | mPGES-1 (cell-free) | 0.49 | [17] |
| MPO-0186 | PGE₂ production (A549 cells) | 0.24 | [17] |
| Compound 7d (PBCH) | PGE₂ production (RAW264.7) | 0.06 | [20] |
Applications as Receptor Modulators
Progesterone (B1679170) Receptor Modulators
The progesterone receptor (PR) is a nuclear receptor that plays a crucial role in female reproductive health.[21] Modulators of PR have therapeutic applications in contraception, hormone replacement therapy, and the treatment of hormone-dependent cancers.[22] Phenylsulfonamide-based compounds have been developed as a new series of progesterone receptor modulators.
Mechanism of Action: Selective progesterone receptor modulators (SPRMs) bind to the progesterone receptor and can elicit either agonist or antagonist effects depending on the target tissue. This differential activity is achieved through specific conformational changes in the receptor upon ligand binding, leading to the recruitment of different co-activator or co-repressor proteins, which in turn modulates the transcription of target genes.[21][22]
Signaling Pathway Diagram:
Anti-inflammatory Applications
Several this compound derivatives have demonstrated significant anti-inflammatory properties.[23][24][25] This activity is often linked to the inhibition of pro-inflammatory enzymes like mPGES-1 or the modulation of inflammatory signaling pathways, such as the TNF-α pathway.[23]
Quantitative Data Summary:
| Compound ID | Assay | Activity | Reference |
| LASSBio-1439 (2e) | in vitro anti-TNF-α | Similar to thalidomide | [23] |
| Compound 2i | Carrageenan-induced paw edema | 34.7% inhibition at 50 mg/kg | [24] |
Conclusion
This compound derivatives constitute a promising class of compounds with a diverse range of biological activities. Their synthetic tractability allows for extensive structure-activity relationship studies, facilitating the optimization of their potency and selectivity for various biological targets. The demonstrated efficacy of these derivatives as inhibitors of key enzymes such as carbonic anhydrases, cholinesterases, 11β-HSD1, and mPGES-1, as well as their ability to modulate the progesterone receptor, underscores their significant therapeutic potential. Further research and development in this area are warranted to translate these promising preclinical findings into novel therapeutic agents for a variety of diseases. This technical guide provides a solid foundation for researchers and drug development professionals to explore the rich chemical space of this compound derivatives and unlock their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel benzene sulfonamides with acetylcholinesterase and carbonic anhydrase inhibitory actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Neuropharmacological Assessment of Sulfonamide Derivatives of Para-Aminobenzoic Acid through In Vivo and In Silico Approaches [mdpi.com]
- 10. New biologically active sulfonamides as potential drugs for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, antioxidant, and antiacetylcholinesterase activities of sulfonamide derivatives of dopamine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Facebook [cancer.gov]
- 14. researchgate.net [researchgate.net]
- 15. Medicinal chemistry of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and pharmacological evaluation of novel phenyl sulfonamide derivatives designed as modulators of pulmonary inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Phenylmethanesulfonamide and Its Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The phenylmethanesulfonamide scaffold has emerged as a versatile pharmacophore in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and its analogs, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative biological data, and visual representations of key molecular pathways and experimental workflows.
Enzyme Inhibition: A Primary Mechanism of Action
A significant body of research has focused on the ability of this compound analogs to selectively inhibit various enzymes, highlighting their potential as therapeutic agents for a range of diseases.
Carbonic Anhydrase Inhibition
This compound derivatives have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that play crucial roles in physiological and pathological processes.[1] In particular, the inhibition of tumor-associated isoforms such as CA IX has been a key area of focus in anticancer drug development.[2] The sulfonamide moiety is crucial for this inhibitory activity, as it coordinates with the zinc ion in the active site of the enzyme, disrupting its catalytic function.[2]
The logical relationship between the structure of sulfonamide-based inhibitors and their interaction with the carbonic anhydrase active site is a cornerstone of their design. The unsubstituted sulfonamide group is a key pharmacophore that directly interacts with the zinc ion.
References
Phenylmethanesulfonamide: A Versatile Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Phenylmethanesulfonamide and its derivatives represent a cornerstone in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of therapeutic agents. Its unique structural and electronic properties, including the ability to act as a hydrogen bond donor and its metabolic stability, make it a privileged scaffold in the design of enzyme inhibitors and receptor modulators. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound in drug discovery, supplemented with experimental protocols and quantitative data.
Synthesis and Chemical Properties
This compound is typically synthesized through the sulfonylation of benzylamine (B48309) with a suitable sulfonyl chloride, followed by subsequent chemical modifications. The presence of the sulfonamide group provides a site for further functionalization, allowing for the creation of diverse chemical libraries for drug screening.
A common synthetic route involves the reaction of benzylamine with methanesulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to yield N-benzylmethanesulfonamide. This initial product can then be further modified. For instance, the aromatic ring can undergo electrophilic substitution reactions, or the benzylic position can be functionalized.
Caption: General reaction pathway for the synthesis of N-Phenylmethanesulfonamide.[1]
Applications in Medicinal Chemistry
The this compound scaffold is present in a multitude of clinically approved drugs and investigational compounds, highlighting its significance in drug design. Its derivatives have been explored for a wide range of therapeutic applications.
Enzyme Inhibition
This compound derivatives are prominent as enzyme inhibitors, targeting a variety of enzymes implicated in disease.
-
Carbonic Anhydrase (CA) Inhibitors: Sulfonamides are classic inhibitors of carbonic anhydrases.[2] Derivatives of N-phenylsulfonamide have shown potent inhibitory activity against various CA isoenzymes, which are therapeutic targets for conditions like glaucoma, edema, and some cancers.[3] For instance, certain benzenesulfonamide (B165840) derivatives have demonstrated excellent and selective inhibition against CA IX, a tumor-associated isoform.[4]
-
Cholinesterase (AChE and BChE) Inhibitors: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease.[3][5] Novel tryptanthrin (B1681603) derivatives incorporating a benzenesulfonamide moiety have been identified as potent, mixed reversible dual inhibitors of both AChE and BuChE.[6]
-
Kinase Inhibitors: The sulfonamide group is a common feature in many kinase inhibitors, where it often forms crucial hydrogen bonds within the ATP-binding site of the kinase.[7] Pazopanib, a multi-targeted tyrosine kinase inhibitor, contains a sulfonamide derivative.[7]
-
Other Enzyme Targets: Phenylalkylsulfonyl derivatives have been shown to be potent covalent inhibitors of penicillin amidase.[8] Additionally, phenyl sulfamates, which are structurally related, are known to be powerful inhibitors of steroid sulfatase (STS), a target in hormone-dependent cancers.[5]
Other Therapeutic Areas
Beyond enzyme inhibition, this compound derivatives have shown promise in various other therapeutic contexts:
-
Anticancer Agents: The scaffold is utilized in the development of anticancer drugs.[9][10] Some benzenesulfonamide derivatives have displayed significant antiproliferative activity against breast cancer cell lines.[4]
-
Antimicrobial Agents: The sulfonamide group is a well-known pharmacophore in antibacterial drugs.[11] Novel sulfonamide derivatives have been evaluated for their antibacterial and anti-biofilm activities.[4]
-
Anti-inflammatory Agents: this compound has demonstrated anti-inflammatory properties, potentially through the inhibition of prostaglandin (B15479496) synthesis.[10]
-
Antiarrhythmic Activity: Certain N-[(ω-amino-1-hydroxyalkyl)phenyl]methanesulfonamide derivatives have been investigated for class III antiarrhythmic activity.[12]
Quantitative Data Summary
The following tables summarize key quantitative data for various this compound derivatives from cited literature, including enzyme inhibition and anticancer activity.
Table 1: Enzyme Inhibitory Activity of this compound Derivatives
| Compound/Derivative | Target Enzyme(s) | IC50 / KI Value | Reference |
| Benzenesulfonamide derivative 4e | Carbonic Anhydrase IX (CA IX) | IC50: 10.93 nM | [4] |
| Benzenesulfonamide derivative 4g | Carbonic Anhydrase IX (CA IX) | IC50: 18.52 nM | [4] |
| Benzenesulfonamide derivative 4h | Carbonic Anhydrase IX (CA IX) | IC50: 25.06 nM | [4] |
| Tryptanthrin derivative 4h | Acetylcholinesterase (AChE) | IC50: 0.13 µM | [6] |
| Tryptanthrin derivative 4h | Butyrylcholinesterase (BuChE) | IC50: 6.11 µM | [6] |
| N-phenylsulfonamide derivative 2 | Carbonic Anhydrase II (CA II) | KI: 33.5 nM | [3] |
| N-phenylsulfonamide derivative 8 | Carbonic Anhydrase I (CA I) | KI: 45.7 nM | [3] |
| N-phenylsulfonamide derivative 8 | Acetylcholinesterase (AChE) | KI: 31.5 nM | [3] |
| N-phenylsulfonamide derivative 8 | Butyrylcholinesterase (BuChE) | KI: 24.4 nM | [3] |
Table 2: Anticancer Activity of Benzenesulfonamide Derivatives
| Compound | Cell Line | IC50 Value (µM) | Selectivity vs. Normal Cells (MCF-10A) | Reference |
| 4e | MDA-MB-231 (Breast Cancer) | 3.58 | 5.5 times | [4] |
| 4e | MCF-7 (Breast Cancer) | 4.58 | Not specified | [4] |
| 4c | MDA-MB-231 (Breast Cancer) | Not specified | 3.5 times | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the synthesis and evaluation of this compound derivatives.
General Synthesis of N-Phenylmethanesulfonamide
This protocol describes a common method for synthesizing N-phenylmethanesulfonamide from aniline and methanesulfonyl chloride.[1]
Materials and Reagents:
-
Aniline
-
Methanesulfonyl chloride
-
Pyridine or Triethylamine (Base)
-
Dichloromethane (DCM)
-
10% Aqueous Sodium Hydroxide
-
Concentrated Hydrochloric Acid
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve aniline and the base (e.g., pyridine) in dichloromethane.
-
Addition of Methanesulfonyl Chloride: Cool the solution to 0°C in an ice bath. Slowly add methanesulfonyl chloride dropwise to the cooled solution, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly add 10% aqueous sodium hydroxide.
-
Separate the organic layer.
-
Wash the aqueous layer with a small portion of dichloromethane.
-
Combine the organic layers and wash with water.
-
-
Isolation and Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Caption: Experimental workflow for the synthesis of N-Phenylmethanesulfonamide.[1][7]
Protocol for Synthesis of p-Acetamidobenzenesulfonamide
This multi-step protocol outlines the synthesis of p-acetamidobenzenesulfonamide, a key intermediate, starting from acetanilide (B955).[13]
Step 1: Synthesis of p-Acetamidobenzenesulfonyl chloride
-
Place 2 g of dry acetanilide in a 100 ml conical flask.
-
Add 5 ml of chlorosulfonic acid.
-
Heat the mixture in a hot water bath for 10 minutes.
-
Pour the hot solution into 25 ml of cold water in a beaker.
-
Stir the product until a uniform white solid suspension is obtained.
-
Wash with water and dry.
Step 2: Synthesis of p-Acetamidobenzenesulfonamide
-
Transfer the moist p-acetamidobenzenesulfonyl chloride to a 250 ml conical flask.
-
Add 9 ml of concentrated ammonia (B1221849) and 9 ml of water.
-
Heat the mixture to just below boiling for 5 minutes with occasional stirring.
-
Cool the mixture in an ice bath.
-
Collect the resulting p-acetamidobenzenesulfonamide crystals by suction filtration.
Conclusion
This compound continues to be a highly valuable and versatile building block in the field of medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have enabled the development of a diverse range of therapeutic agents targeting numerous diseases. The ongoing exploration of novel derivatives and their biological activities ensures that the this compound scaffold will remain a significant component in the drug discovery pipeline for the foreseeable future. The quantitative structure-activity relationship (QSAR) studies on sulfonamides further aid in the rational design of more potent and selective drug candidates.[14][15][16]
References
- 1. benchchem.com [benchchem.com]
- 2. A quantitative structure-activity relationship study on some aromatic/heterocyclic sulfonamides and their charged derivatives acting as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Phenylalkylsulfonyl derivatives as covalent inhibitors of penicillin amidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches | MDPI [mdpi.com]
- 10. biosynth.com [biosynth.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]
- 14. benchchem.com [benchchem.com]
- 15. Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative structure-activity relationship studies of a series of sulfa drugs as inhibitors of Pneumocystis carinii dihydropteroate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenylmethanesulfonamide: A Technical Guide to its Discovery and Scientific History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylmethanesulfonamide, also known as α-toluenesulfonamide or benzylsulfonamide, is an organic compound belonging to the sulfonamide class. While the broader sulfonamide group is a cornerstone of numerous therapeutic agents, the specific history and detailed biological evaluation of this compound itself are less extensively documented. This technical guide provides a comprehensive overview of the available scientific knowledge regarding this compound, including its physicochemical properties, probable synthetic routes based on established sulfonamide chemistry, and its reported in vitro biological activities. The document also includes representative experimental protocols and visual diagrams of relevant pathways and workflows to serve as a resource for researchers investigating this and related compounds.
Introduction and Discovery
The history of sulfonamides in medicine began in the early 20th century with the discovery of the antibacterial properties of Prontosil, a prodrug that is metabolized to sulfanilamide. This discovery ushered in the era of sulfa drugs, the first class of synthetic antimicrobial agents. While the focus of early research was primarily on aromatic sulfonamides for their therapeutic potential, the fundamental chemistry for the synthesis of a wide range of sulfonamides was established during this period.
Pinpointing the exact first synthesis of this compound in the historical literature is challenging, as simple alkyl- and benzylsulfonamides did not initially receive the same level of attention as their more complex, drug-like counterparts. However, the foundational chemical reactions for its creation were well-established by the late 19th and early 20th centuries. The classic and most direct method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine, a reaction that was extensively documented in historical chemical literature such as the Berichte der deutschen chemischen Gesellschaft[1][2][3]. It is highly probable that this compound was first synthesized through such a route.
Physicochemical Properties
This compound is a white crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 4563-33-1 | [4] |
| Molecular Formula | C₇H₉NO₂S | [4] |
| Molecular Weight | 171.22 g/mol | [4] |
| Melting Point | 102.5 °C | |
| Boiling Point | 343.1 °C | |
| Synonyms | α-Toluenesulfonamide, Benzylsulfonamide, 1-Phenylmethanesulfonamide | [4] |
Synthesis and Characterization
The most probable and widely used method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with an amine or ammonia[5]. In the case of this compound, this would involve the reaction of phenylmethanesulfonyl chloride with ammonia (B1221849).
General Synthesis Protocol
A typical laboratory-scale synthesis of a primary sulfonamide from a sulfonyl chloride is detailed below.
Objective: To synthesize this compound from phenylmethanesulfonyl chloride and ammonia.
Materials:
-
Phenylmethanesulfonyl chloride
-
Aqueous ammonia (e.g., 28-30%)
-
A suitable organic solvent (e.g., dichloromethane, diethyl ether)
-
Anhydrous sodium sulfate
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
Procedure:
-
Dissolve phenylmethanesulfonyl chloride in the chosen organic solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath (0-5 °C).
-
Slowly add an excess of concentrated aqueous ammonia to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with dilute hydrochloric acid, water, and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization: The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified compound should also be determined and compared to the literature value.
Biological Activities and Research Applications
While many sulfonamide derivatives have been extensively studied, specific research on the biological activities of this compound is limited. However, available information suggests potential applications in cancer and inflammation research.
Anticancer Activity
This compound has been reported to inhibit the proliferation of cancer cells in vitro[6]. The sulfonamide moiety is a key pharmacophore in a number of anticancer drugs. The mechanisms of action for anticancer sulfonamides are diverse and can include inhibition of carbonic anhydrase, disruption of microtubule assembly, and cell cycle arrest[7][8].
Representative Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic effects of a compound on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on a selected cancer cell line (e.g., MCF-7, MDA-MB-468).
Materials:
-
Human cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
After 24 hours, replace the medium in the wells with the medium containing different concentrations of the test compound and incubate for a further 72 hours. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic drug).
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Anti-inflammatory Activity
This compound has also been suggested to have anti-inflammatory properties, potentially through the inhibition of prostaglandin (B15479496) synthesis[6]. Prostaglandins are key mediators of inflammation, and their synthesis is catalyzed by cyclooxygenase (COX) enzymes[9]. Many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes[9].
Potential Signaling Pathway: Prostaglandin Synthesis
The inhibition of prostaglandin synthesis is a major mechanism of action for many anti-inflammatory drugs. This pathway is a likely target for the anti-inflammatory effects of this compound.
Representative Experimental Protocol: Prostaglandin Synthesis Inhibition Assay
This protocol describes a general cell-based assay to measure the inhibition of prostaglandin E2 (PGE₂) synthesis.
Objective: To evaluate the ability of this compound to inhibit PGE₂ production in a cellular model of inflammation.
Materials:
-
A suitable cell line that expresses COX enzymes (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) to induce inflammation
-
This compound
-
A known NSAID as a positive control (e.g., indomethacin)
-
PGE₂ ELISA kit
-
96-well cell culture plates
Procedure:
-
Culture the cells in 96-well plates until they reach a suitable confluency.
-
Pre-incubate the cells with varying concentrations of this compound or the positive control for a set period (e.g., 1 hour).
-
Stimulate the cells with LPS to induce the expression of COX-2 and subsequent PGE₂ production, and incubate for a defined period (e.g., 24 hours).
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of PGE₂ in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Calculate the percentage of PGE₂ synthesis inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion
This compound is a simple sulfonamide for which a detailed historical and biological research record is not as readily available as for more complex members of its class. Based on established chemical principles, its synthesis is straightforward. The limited available data suggests that it may possess anticancer and anti-inflammatory properties, in line with the known biological activities of many sulfonamide-containing compounds. This technical guide provides a foundation for researchers interested in further exploring the potential of this compound. The provided representative protocols and pathway diagrams offer a starting point for the systematic evaluation of its biological effects and mechanism of action. Further research is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Berichte - Deutsche Chemische Gesellschaft, Berlin - Google 圖書 [books.google.com.tw]
- 2. cia.gov [cia.gov]
- 3. Berichte der Deutschen Chemischen Gesellschaft (in SafetyLit) [safetylit.org]
- 4. scbt.com [scbt.com]
- 5. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of prostaglandin synthesis with NS-398 has different effects on endocortical and periosteal bone formation induced by mechanical loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Data of Phenylmethanesulfonamide
For Immediate Release: This whitepaper provides a comprehensive overview of the spectroscopic data for phenylmethanesulfonamide (CAS 1197-22-4), a key organic compound. Designed for researchers, scientists, and professionals in drug development, this document presents detailed spectroscopic data (NMR, IR, MS) and the experimental protocols used for its acquisition and synthesis.
Chemical Structure and Properties
-
IUPAC Name: N-Phenylmethanesulfonamide
-
Synonyms: Methanesulfonanilide, N-Mesylaniline
-
Molecular Formula: C₇H₉NO₂S
-
Molecular Weight: 171.22 g/mol
Spectroscopic Data
The following sections provide a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by providing detailed information about the hydrogen and carbon skeletons.
2.1.1. ¹H NMR Data
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.35 | Triplet | 8.0 | 2H | H-meta |
| 7.24 | Doublet | 8.0 | 2H | H-ortho |
| 7.19 | Triplet | 7.4 | 1H | H-para |
| 6.97 | Singlet | - | 1H | N-H |
| 3.01 | Singlet | - | 3H | CH₃ |
2.1.2. ¹³C NMR Data
The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
| Chemical Shift (δ) ppm | Assignment |
| 136.9 | C-ipso |
| 129.7 | C-meta |
| 125.4 | C-para |
| 120.9 | C-ortho |
| 39.2 | CH₃ |
IR spectroscopy is used to identify the functional groups present in a molecule. The data below corresponds to characteristic vibrational frequencies.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3298 - 3232 | Strong, Sharp | N-H Stretch[2] |
| ~3030 | Medium | Aromatic C-H Stretch[3] |
| 2950 - 2850 | Medium | Alkyl C-H Stretch |
| 1331 - 1317 | Strong | Asymmetric SO₂ Stretch[2] |
| 1157 - 1139 | Strong | Symmetric SO₂ Stretch[2] |
| 926 - 833 | Medium | S-N Stretch[2] |
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Relative Intensity (%) | Assignment |
| 171 | 38.7 | [M]⁺ (Molecular Ion) |
| 92 | 100.0 | [C₆H₅NH]⁺ (Base Peak) |
| 93 | 18.6 | [C₆H₅NH₂]⁺ |
| 65 | 37.2 | [C₅H₅]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.
The synthesis of N-phenylmethanesulfonamide is typically achieved via the reaction of aniline (B41778) with methanesulfonyl chloride in the presence of a base.[4]
Materials and Reagents:
-
Aniline
-
Methanesulfonyl Chloride
-
Pyridine (B92270) (or Triethylamine)
-
Dichloromethane (DCM)
-
2 M Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve aniline and pyridine in dichloromethane.
-
Addition of Methanesulfonyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add methanesulfonyl chloride dropwise to the cooled solution while maintaining the temperature at 0°C.[4]
-
Reaction: Allow the mixture to stir at 0°C and then warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water. For the pyridine protocol, extract the mixture with 2N aqueous sodium hydroxide. For the triethylamine (B128534) protocol, wash the organic layer sequentially with water, dilute HCl, and brine.[4]
-
Isolation: For the pyridine protocol, cool the combined aqueous layers and acidify with concentrated HCl to precipitate the product. Collect the precipitate by vacuum filtration. For the triethylamine protocol, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[4]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.[4]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz and 100 MHz spectrometer, respectively. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts were referenced to tetramethylsilane (B1202638) (TMS) as an internal standard.[5]
-
IR Spectroscopy: The IR spectrum was obtained in the gas phase, and the data was compiled by the NIST Mass Spectrometry Data Center.[1]
-
Mass Spectrometry: The mass spectrum was obtained using an electron ionization (EI) source with an ionization energy of 75 eV. The sample was introduced via a direct insertion probe.
Workflow Visualization
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
References
Phenylmethanesulfonamide: A Comprehensive Technical Guide to Safety, Handling, and Material Safety Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmethanesulfonamide, also known as N-(Methylsulfonyl)aniline, is a chemical intermediate utilized in the synthesis of various pharmaceutical compounds.[1] Its derivatives have been investigated for their potential as enzyme inhibitors and their role in targeting neurological disorders.[1] This technical guide provides an in-depth overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for this compound, intended for professionals in research and drug development.
Chemical and Physical Properties
This compound is a white to off-white or beige crystalline solid.[2][3] It is characterized by a molecular formula of C₇H₉NO₂S and a molecular weight of approximately 171.22 g/mol .[1][3] While sparingly soluble in water, it is soluble in various organic solvents.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 4563-33-1 | [4] |
| Molecular Formula | C₇H₉NO₂S | [1][3] |
| Molecular Weight | 171.22 g/mol | [3] |
| Appearance | Solid, Powder, Crystals | [3][4][5] |
| Color | White to Almost white, Beige | [3][5] |
| Melting Point | 103-105 °C | [4] |
| Boiling Point | 343.1 °C at 760 mmHg | [4] |
| pKa (Predicted) | 8 ± 0.10 | [2] |
| LogP | 0.95 | [1] |
| Water Solubility | Sparingly soluble | [1][2] |
Safety and Hazard Information
This compound is classified as a hazardous substance and requires careful handling to avoid exposure.
GHS Hazard Classification
Table 2: GHS Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Source: MedchemExpress Safety Data Sheet[4]
Hazard Statements and Precautionary Measures
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements (Prevention):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P264: Wash hands thoroughly after handling.[4]
-
P270: Do not eat, drink or smoke when using this product.[4]
-
P271: Use only outdoors or in a well-ventilated area.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
-
Precautionary Statements (Response):
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P330: Rinse mouth.[4]
-
P362+P364: Take off contaminated clothing and wash it before reuse.[4]
-
-
Precautionary Statements (Storage):
-
Precautionary Statements (Disposal):
-
P501: Dispose of contents/container in accordance with local regulations.[4]
-
Handling and Storage
Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.
-
Handling: Avoid inhalation, and contact with skin and eyes.[4] Use only in well-ventilated areas with appropriate exhaust ventilation.[4] Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[4]
-
Storage: Store in a cool, dry, and well-ventilated area.[3][6] Keep containers tightly sealed and protected from physical damage.[6] Store away from incompatible materials such as oxidizing agents.[3][6] Recommended long-term storage is at -20°C for one year.[4]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
-
Eye/Face Protection: Safety goggles with side-shields are required.[4]
-
Hand Protection: Wear protective gloves.[4]
-
Skin and Body Protection: Impervious clothing should be worn to prevent skin contact.[4]
-
Respiratory Protection: A suitable respirator should be used to avoid inhalation of dust or aerosols.[4]
First Aid and Emergency Procedures
Table 3: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure | References |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove any contact lenses. Seek immediate medical attention. | [2][4] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists. | [2][4] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention immediately if symptoms occur. | [2][3][4] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. | [2][4] |
Accidental Release Measures: In case of a spill, evacuate personnel to a safe area.[4] Wear full personal protective equipment.[4] Avoid breathing vapors, mist, dust, or gas.[4] Ensure adequate ventilation.[4] Prevent further leakage or spillage if safe to do so.[4] Spills should be cleaned up promptly by absorbing with an inert material and placed in a suitable disposal container.[4][6]
Fire Fighting Measures: Use extinguishing media suitable for the surrounding fire, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][7] Wear a self-contained breathing apparatus and full protective gear.[3]
Experimental Protocols
While specific, detailed toxicological studies on this compound are not widely available in the public domain, the following sections describe standardized, representative experimental protocols for assessing the key hazards associated with this compound. These methodologies are based on established OECD guidelines and common in vitro assays.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of aniline (B41778) with methanesulfonyl chloride in the presence of a base.
Materials and Reagents:
-
Aniline
-
Methanesulfonyl Chloride
-
Pyridine or Triethylamine (B128534) (base)
-
Dichloromethane (solvent)
-
10% Aqueous Sodium Hydroxide (B78521)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline and triethylamine in dichloromethane.[8]
-
Cool the solution to 0°C using an ice bath.[8]
-
Slowly add methanesulfonyl chloride to the solution via the dropping funnel, maintaining the temperature at 0°C.[8]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.[8]
-
Cool the reaction mixture again in an ice bath and slowly add a 10% aqueous sodium hydroxide solution.[8]
-
Stir vigorously for 15 minutes, then separate the organic layer.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[8]
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[4]
References
- 1. N-Phenylmethanesulfonamide (1197-22-4) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and pharmacological evaluation of novel phenyl sulfonamide derivatives designed as modulators of pulmonary inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Guardian of Proteins: Phenylmethanesulfonamide (PMSF) in Enzyme Inhibition Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Phenylmethanesulfonamide (PMSF) is an indispensable tool in the arsenal (B13267) of researchers and scientists, serving as a cornerstone for preserving protein integrity during complex biochemical analyses. As an irreversible inhibitor of serine proteases, PMSF plays a critical role in preventing the degradation of proteins of interest, thereby ensuring the accuracy and reliability of experimental outcomes. This technical guide provides a comprehensive overview of the mechanism, applications, and quantitative parameters of PMSF in enzyme inhibition studies, complete with detailed experimental protocols and visual workflows to empower your research.
The Core Mechanism: Irreversible Sulfonylation of Serine Proteases
PMSF's efficacy lies in its ability to covalently and irreversibly modify the active site of serine proteases.[1] These enzymes, which include crucial players in digestion (trypsin, chymotrypsin) and blood clotting (thrombin), rely on a catalytic triad (B1167595) of amino acids (serine, histidine, and aspartate) to hydrolyze peptide bonds.[1] PMSF acts as a suicide substrate, where the highly reactive serine residue in the enzyme's active site attacks the sulfonyl fluoride (B91410) group of PMSF.[2] This reaction results in the formation of a stable sulfonyl-enzyme complex and the displacement of a fluoride ion, rendering the enzyme permanently inactive.[1] This specificity for the active site serine ensures that other serine residues on the protein are not affected.[3] While its primary targets are serine proteases, PMSF has also been shown to inhibit certain cysteine proteases, like papain, and acetylcholinesterase.[2][4][5][6]
Figure 1. Mechanism of irreversible inhibition of a serine protease by PMSF.
Quantitative Data Summary
The effectiveness of an inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the second-order rate constant (k_inact/K_i), which describes the overall efficiency of the inactivation. It is important to note that these values can vary based on experimental conditions like pH, temperature, and the specific enzyme and substrate used.[1]
Table 1: Physicochemical Properties and Stability of PMSF
| Parameter | Value | Notes |
| Molecular Formula | C₇H₇FO₂S | [7] |
| Molecular Weight | 174.19 g/mol | [8] |
| Appearance | White to slightly off-white crystalline powder | [2] |
| Working Concentration | 0.1 - 1 mM | [8] |
| Solubility | Soluble in anhydrous ethanol (B145695), isopropanol (B130326), or DMSO.[7] Limited solubility in water.[5] | Stock solutions are typically prepared at 100-200 mM.[9] |
| Aqueous Half-life (25°C) | ~110 minutes at pH 7.0~55 minutes at pH 7.5~35 minutes at pH 8.0 | [8] PMSF is highly unstable in aqueous solutions and must be added fresh to buffers immediately before use.[7] |
| Stock Solution Stability | Stable for up to 3 months at -20°C in isopropanol.[9] | Should be stored in aliquots to avoid repeated freeze-thaw cycles. |
Table 2: Inhibitory Activity of PMSF Against Various Proteases
| Enzyme | Organism/Source | Inhibition Parameter | Value |
| Protease | Bacillus licheniformis | IC50 | ~200 µM[10] |
| Neutrophil Elastase | Human Neutrophil | IC50 | ~110 µM[11] |
| Chymotrypsin | Bovine | k_inact/K_i | 1,400 M⁻¹s⁻¹ |
| Trypsin | Bovine | k_inact/K_i | 27 M⁻¹s⁻¹ |
| Thrombin | Human | k_inact/K_i | 1.1 M⁻¹s⁻¹ |
Role in Signaling Pathway Studies: Preserving the Message
Figure 2. Role of PMSF in preserving signaling protein integrity during sample preparation.
Experimental Protocols
Accurate and reproducible results depend on the meticulous application of experimental protocols. The following sections provide detailed methodologies for the preparation and use of PMSF.
Preparation of a 100 mM PMSF Stock Solution
Due to its instability in aqueous solutions, PMSF is prepared as a concentrated stock in an anhydrous solvent.
Materials:
-
This compound (PMSF) powder (MW: 174.19 g/mol )
-
Anhydrous isopropanol (or anhydrous ethanol or DMSO)
-
15 mL conical tube
-
Vortex mixer
Procedure:
-
In a fume hood, carefully weigh out 17.4 mg of PMSF powder.[7]
-
Transfer the powder to a 15 mL conical tube.
-
Add anhydrous isopropanol to a final volume of 10 mL.[9]
-
Tightly cap the tube and vortex until the PMSF is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 1 mL) in microcentrifuge tubes.
-
Store the aliquots at -20°C for up to 3 months.[9]
Safety Note: PMSF is a toxic and corrosive compound. Always handle it within a fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[8]
Protocol for Use in Cell Lysis for Protein Extraction
The critical rule for using PMSF is to add it to the lysis buffer immediately before use to ensure its activity.
Materials:
-
Cell lysis buffer (e.g., RIPA, NP-40)
-
100 mM PMSF stock solution
-
Cultured cells (adherent or suspension)
-
Ice
-
Microcentrifuge
Procedure:
-
Prepare the desired volume of cell lysis buffer and chill it on ice.
-
Immediately before initiating cell lysis, retrieve an aliquot of the 100 mM PMSF stock solution from the -20°C freezer.
-
Add the PMSF stock solution to the chilled lysis buffer to achieve the desired final concentration (typically 1 mM). For a 1 mM final concentration, add 10 µL of the 100 mM stock solution to every 1 mL of lysis buffer.[9][12]
-
Mix the buffer thoroughly by vortexing or inverting the tube.
-
Proceed immediately with your standard cell lysis protocol (e.g., adding the supplemented buffer to a cell pellet or plate).[12]
-
Incubate the lysate on ice as required by your protocol.
-
Clarify the lysate by centrifugation to pellet cell debris.
-
Transfer the supernatant containing the protected proteins to a new pre-chilled tube for downstream analysis or storage.
Protocol for Chromogenic Protease Inhibition Assay
This assay can be used to determine the IC50 value of PMSF for a specific serine protease, such as trypsin.
Figure 3. Experimental workflow for a chromogenic protease inhibition assay.
Materials:
-
96-well microplate
-
Target serine protease (e.g., trypsin)
-
Chromogenic substrate (e.g., Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride - BApNA for trypsin)
-
PMSF stock solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)[10]
-
Appropriate solvent for PMSF (e.g., anhydrous ethanol)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the target protease in the assay buffer. The final concentration should be determined empirically to yield a linear rate of substrate hydrolysis.
-
Prepare a stock solution of the chromogenic substrate (e.g., 10 mM BApNA in DMSO).
-
Perform serial dilutions of the PMSF stock solution in the assay buffer to create a range of inhibitor concentrations.
-
-
Assay Setup (96-well plate):
-
Add 20 µL of each PMSF dilution to the appropriate wells. Include a solvent control (assay buffer with the solvent used for PMSF).
-
Add 160 µL of the protease solution to each well and mix gently.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[10]
-
-
Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of the chromogenic substrate to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for the p-nitroaniline product of BApNA cleavage) in kinetic mode for 15-30 minutes.[10]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Determine the percentage of inhibition for each PMSF concentration relative to the solvent control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
-
Conclusion
This compound remains a vital and cost-effective reagent in enzyme inhibition studies and routine protein work. Its well-characterized mechanism as an irreversible serine protease inhibitor makes it an effective guardian against proteolytic degradation. However, its utility is critically dependent on a thorough understanding of its instability in aqueous solutions and adherence to proper handling and application protocols. By following the guidelines and methodologies outlined in this guide, researchers can effectively leverage PMSF to protect their valuable samples, ensuring the integrity and reproducibility of their experimental data.
References
- 1. benchchem.com [benchchem.com]
- 2. biofargo.com [biofargo.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. ubpbio.com [ubpbio.com]
- 5. agscientific.com [agscientific.com]
- 6. PMSF Protease Inhibitor 5 g | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 7. agscientific.com [agscientific.com]
- 8. PMSF - Wikipedia [en.wikipedia.org]
- 9. PMSF | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of Phenylmethanesulfonamide from aniline and methanesulfonyl chloride
Application Notes and Protocols: Synthesis of N-Phenylmethanesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-Phenylmethanesulfonamide (CAS No. 1197-22-4) is a vital organic compound that serves as a key intermediate in the synthesis of various pharmaceutical and chemical entities.[1][2] Its molecular structure, featuring a sulfonamide group, provides hydrogen bonding capabilities crucial for drug-receptor interactions, making it a significant scaffold in drug discovery.[1][3] Derivatives have shown potential in the development of treatments for neurological disorders, enzyme inhibitors, and even as antimicrobial and antitumor agents.[1][2][4] This document provides detailed protocols for the synthesis of N-Phenylmethanesulfonamide from aniline (B41778) and methanesulfonyl chloride, along with characterization data and troubleshooting guidelines. The primary synthetic route involves a nucleophilic substitution reaction where aniline attacks the electrophilic sulfur atom of methanesulfonyl chloride.[5]
Chemical Reaction and Mechanism
The synthesis is achieved through the reaction of aniline with methanesulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). The base acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction.[5][6] The mechanism proceeds via a nucleophilic attack by the nitrogen atom of aniline on the sulfur atom of methanesulfonyl chloride, forming a tetrahedral intermediate. This is followed by the elimination of a chloride ion and deprotonation by the base to yield the final N-Phenylmethanesulfonamide product.[5]
Overall Reaction: Aniline + Methanesulfonyl Chloride → N-Phenylmethanesulfonamide + HCl
Experimental Protocols
Two common protocols are presented below, differing in the base used.
Protocol 1: Synthesis using Pyridine as a Base
This protocol is suitable for gram-scale synthesis in a research laboratory setting.[5][6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) |
|---|---|---|---|
| Aniline | 93.13 | 250 g | 2.68 |
| Methanesulfonyl Chloride | 114.55 | 319.6 g | 2.79 |
| Pyridine | 79.10 | 233.2 g | 2.95 |
| Dichloromethane (B109758) (DCM) | - | 1.25 L | - |
| 2 M Sodium Hydroxide (B78521) (NaOH) | - | 4 L | - |
| Concentrated Hydrochloric Acid (HCl) | - | As needed | - |
| Cold Water | - | As needed | - |
Table 1: Reagent quantities for Protocol 1.[5]
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 250 g (2.68 mol) of aniline and 233.2 g (2.95 mol) of pyridine in 1.25 L of dichloromethane.[5]
-
Addition of Methanesulfonyl Chloride: Cool the solution to 0°C using an ice bath. While maintaining the temperature at 0°C, slowly add 319.6 g (2.79 mol) of methanesulfonyl chloride dropwise to the cooled solution.[5][6]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 to 16 hours.[5][6] Monitor reaction progress using Thin Layer Chromatography (TLC).[6]
-
Work-up: Transfer the mixture to a separatory funnel and extract with 2N aqueous sodium hydroxide (4 x 1 L).[5] Combine the aqueous extracts and wash them with 1 L of dichloromethane to remove any remaining organic impurities.[5]
-
Precipitation: Cool the aqueous layer to approximately 0°C and acidify with concentrated hydrochloric acid to a pH of about 1.[5][6]
-
Isolation and Drying: Collect the resulting white precipitate by vacuum filtration, wash the solid with cold water, and dry under vacuum to obtain N-Phenylmethanesulfonamide.[5][6]
Protocol 2: Synthesis using Triethylamine as a Base
This method is also known for producing high-purity N-Phenylmethanesulfonamide with high yields.[5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
|---|---|---|
| Aniline | 93.13 | 50 g |
| Triethylamine | 101.19 | 60 g |
| Methanesulfonyl Chloride | 114.55 | 68 g |
| Dichloromethane (DCM) | - | 500 mL |
| Additional reagents for work-up and purification as in Protocol 1. |
Table 2: Reagent quantities for Protocol 2.[5]
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 50 g of aniline and 60 g of triethylamine in 500 mL of dichloromethane.[5]
-
Addition of Methanesulfonyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add 68 g of methanesulfonyl chloride to the solution via the dropping funnel while maintaining the temperature at 0°C.[5]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.[5]
-
Work-up and Isolation: Follow the work-up, precipitation, and isolation steps as described in Protocol 1.
Product Characterization
The synthesized N-Phenylmethanesulfonamide can be characterized using various spectroscopic techniques.
| Technique | Characteristic Peaks / Shifts | Reference |
| Infrared (IR) Spectroscopy (cm⁻¹) | N-H Stretch: 3232 - 3298S=O Asymmetric Stretch: 1317 - 1331S=O Symmetric Stretch: 1139 - 1157S-N Stretch: 833 - 926 | [7][8] |
| ¹H NMR Spectroscopy (δ, ppm) | Signals for aromatic protons and a singlet for the methyl protons of the sulfonyl group. The N-H proton also appears as a singlet. | [7] |
| ¹³C NMR Spectroscopy (δ, ppm) | Signals corresponding to the aromatic carbons and a signal for the methyl carbon. | [7][9] |
| Table 3: Spectroscopic data for N-Phenylmethanesulfonamide. |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction.- Hydrolysis of methanesulfonyl chloride.- Insufficient base.- Loss of product during work-up. | - Extend reaction time and monitor via TLC.[10]- Use anhydrous solvents and perform the reaction under an inert atmosphere.[10]- Ensure at least a stoichiometric equivalent of base is used to neutralize HCl.[10]- Carefully control pH during aqueous wash to minimize product solubility.[5] |
| High Impurity Levels | - Formation of di-sulfonylated byproduct (N,N-bis(methylsulfonyl)aniline).- Unreacted starting materials. | - Use a slight excess of aniline relative to methanesulfonyl chloride.[10]- Maintain low temperature (0°C) during addition to prevent side reactions.[10]- Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted aniline.[5]- Perform recrystallization from a suitable solvent like ethanol.[5] |
| Table 4: Troubleshooting guide for the synthesis of N-Phenylmethanesulfonamide.[5][10] |
Applications in Drug Development
The sulfonamide functional group is a key structural component in a wide array of FDA-approved drugs, including diuretics, anticonvulsants, and anti-inflammatory agents.[3] N-Phenylmethanesulfonamide and its derivatives are valuable intermediates in medicinal chemistry for creating libraries of compounds for drug discovery programs.[11] Research has explored these derivatives as potential inhibitors for enzymes like Janus kinase 3 (JAK3), which is implicated in inflammatory conditions, and as potential anticancer therapeutics.[11][12] The ability of the sulfonamide moiety to participate in hydrogen bonding makes it a critical pharmacophore for designing molecules with specific biological activities.[1]
References
- 1. N-Phenylmethanesulfonamide (1197-22-4) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. znaturforsch.com [znaturforsch.com]
- 8. researchgate.net [researchgate.net]
- 9. Table 13 from Synthetic, Infrared And Nmr (1H And 13C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. n-Methyl-1-phenylmethanesulfonamide | 19299-41-3 | Benchchem [benchchem.com]
- 12. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Phenylmethanesulfonamide: A Versatile Intermediate in the Synthesis of Bioactive Pharmaceuticals
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenylmethanesulfonamide and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds. The structural motif of a sulfonamide group attached to a phenyl ring serves as a versatile scaffold for the development of drugs targeting a range of therapeutic areas. This document provides an overview of the applications of this compound as a synthetic intermediate, with a focus on the development of anti-inflammatory agents, analgesics, and carbonic anhydrase inhibitors. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate further research and development in this field.
The sulfonamide functional group is a key feature in a significant portion of marketed drugs, contributing to their therapeutic efficacy through various mechanisms.[1] this compound, in particular, offers a readily modifiable template for medicinal chemists to explore structure-activity relationships and optimize pharmacokinetic and pharmacodynamic properties.
I. This compound in the Synthesis of Anti-inflammatory Agents
A prominent application of this compound intermediates is in the synthesis of potent anti-inflammatory agents, particularly those that modulate the tumor necrosis factor-alpha (TNF-α) signaling pathway. Chronic inflammation is a hallmark of numerous diseases, and TNF-α is a key cytokine that drives inflammatory responses.[][3]
Featured Compound: LASSBio-468
LASSBio-468 is a thalidomide (B1683933) analogue that has demonstrated significant anti-inflammatory activity by inhibiting the production of TNF-α.[4] Its synthesis utilizes a this compound-derived intermediate.
Experimental Workflow for the Synthesis of LASSBio-468:
Caption: Synthetic pathway for LASSBio-468.
Experimental Protocols
Protocol 1: Synthesis of 4-(Acetylamino)benzenesulfonyl chloride (12)
-
To a clean, dry 50 mL round-bottom flask, add dry acetanilide (2.7 g).
-
Fit the flask with a Claisen adapter, a dropping funnel, and an apparatus to safely remove evolved HCl gas.
-
In a fume hood, carefully add chlorosulfonic acid (8.0 mL) to the dropping funnel.
-
Slowly add the chlorosulfonic acid to the acetanilide.
-
After the addition is complete, heat the reaction mixture at 60-70 °C for 30 minutes.
-
Cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice.
-
Collect the precipitated product by vacuum filtration and wash with cold water.
-
Dry the product to obtain 4-(acetylamino)benzenesulfonyl chloride as a white powder.
Protocol 2: Synthesis of 4-(Thiomorpholin-4-ylsulfonyl)aniline (LASSBio-1448, 8)
-
Dissolve N-(4-(thiomorpholinosulfonyl)phenyl)acetamide (7) (5 g, 16.67 mmol) in methanol (25 mL).
-
Prepare a solution of potassium hydroxide (B78521) (4.67 g, 83.33 mmol) in water (5 mL).
-
Slowly add the potassium hydroxide solution to the solution of the acetamide.
-
Stir and heat the reaction mixture at 60 °C for 3 hours, monitoring the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Filter the resulting precipitate and recrystallize from ethanol (B145695) to yield 4-(thiomorpholin-4-ylsulfonyl)aniline (8) as yellow needles.
Protocol 3: Synthesis of 2-(4-(Thiomorpholinosulfonyl)phenyl)isoindoline-1,3-dione (LASSBio-468, 1)
-
In a 10 mL flask equipped with a reflux condenser, heat 4-(thiomorpholin-4-ylsulfonyl)aniline (8, 100 mg, 0.39 mmol) until it completely melts.
-
Slowly add phthalic anhydride (0.80 mmol) to the molten aniline derivative.
-
Stir and heat the reaction mixture at 180 °C for 1-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and add distilled water.
-
Filter the precipitate and wash with ethanol to obtain LASSBio-468.
Quantitative Data
| Compound | Step | Reagents | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| 11 | 1 | Aniline, Acetic Anhydride | 90 | 116 | IR, 1H-NMR data are in agreement with previous reports. |
| 12 | 2 | Acetanilide, Chlorosulfonic Acid | 85 | 143-148 | - |
| 7 | 3 | 4-(Acetylamino)benzenesulfonyl chloride, Thiomorpholine | 65 | - | - |
| 8 | 4 | N-(4-(thiomorpholinosulfonyl)phenyl)acetamide, KOH | 93 | 179-181 | - |
| 1 (LASSBio-468) | 5 | 4-(Thiomorpholin-4-ylsulfonyl)aniline, Phthalic Anhydride | 80 | 190-192 | 1H-NMR (DMSO-d6): δ 2.69 (t, 4H), 3.27 (t, 4H), 7.78 (d, 2H), 7.97 (m, 6H). 13C-NMR (DMSO-d6): δ 26.4, 47.8, 123.5, 127.6, 127.9, 131.4, 134.9, 135.1, 136.0, 166.5. IR (KBr, cm-1): 2908, 2855, 1789, 1717, 1370, 1169, 834, 743. |
Signaling Pathway
This compound-derived TNF-α inhibitors, such as those from the LASSBio series, are thought to exert their anti-inflammatory effects by modulating the downstream signaling cascade of the TNF-α receptor. One key mechanism is the inhibition of p38 MAPK phosphorylation, which in turn suppresses the production of TNF-α.[5][6]
Caption: TNF-α signaling pathway and inhibition.
II. This compound in the Synthesis of Analgesics
Derivatives of this compound have also been explored for their analgesic properties. By modifying the core structure, researchers have developed non-hepatotoxic analgesic candidates.
Featured Compound: LASSBio-1300
LASSBio-1300 is an N-phenyl-acetamide sulfonamide derivative that has shown promising analgesic activity.[7] The synthesis involves the reaction of 4-acetamidobenzenesulfonyl chloride with an appropriate amine.
Experimental Workflow for N-substituted Phenylacetamide Sulfonamides:
Caption: General synthesis of analgesic sulfonamides.
Experimental Protocol
Protocol 4: General Synthesis of N-(4-(N-substituted-sulfamoyl)phenyl)acetamides
-
To a solution of 4-acetamidobenzenesulfonyl chloride (10 mmol) in a suitable solvent, add the desired amine (10 mmol) and a base such as sodium carbonate (14 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, pour the reaction mixture into water and acidify to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure N-substituted phenylacetamide sulfonamide.
Quantitative Data
| Compound | R-group | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| 5a | Benzyl | - | - | - |
| 5e (LASSBio-1300) | 4-Methylpiperazin-1-yl | 78 | 286-287 | 1H NMR (DMSO-d6): δ 2.07 (s, 3H), 2.10 (s, 3H), 2.32 (t, 4H), 2.83 (br t, 4H), 7.63 (d, 2H), 7.80 (d, 2H), 10.43 (s, 1H). 13C NMR (DMSO-d6): δ 24.2, 45.4, 45.8, 53.6, 118.8, 128.8, 128.9, 143.6, 169.4. TOF-MS m/z: 298.1225 (Calcd for C13H20N3O3S: 298.1220).[8] |
| 5g | Morpholin-4-yl | - | - | - |
III. This compound in the Synthesis of Carbonic Anhydrase Inhibitors
Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors, with applications in treating glaucoma, edema, and certain types of cancer.[9][10] this compound derivatives can be designed to selectively inhibit specific CA isoforms.
Featured Compound Class: Pyrazoline-containing Benzenesulfonamides
A series of pyrazoline-containing benzenesulfonamides have been synthesized and shown to be potent inhibitors of human carbonic anhydrase isoforms.[11]
Experimental Workflow for Pyrazoline Sulfonamides:
Caption: Synthesis of pyrazoline sulfonamides.
Experimental Protocol
Protocol 5: Synthesis of 4-[5-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide (4)
-
Synthesize the required chalcone by reacting 4-hydroxyacetophenone with 4-chlorobenzaldehyde (B46862) in the presence of NaOH.
-
Dissolve the resulting chalcone (1.00 mmol) and 4-hydrazinobenzenesulfonamide hydrochloride (1.10 mmol) in ethanol (60 mL).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 11 hours, monitoring by TLC.
-
After completion, remove some of the solvent under vacuum and stir the mixture for 12 hours.
-
Collect the precipitated product by filtration and wash to obtain the pure pyrazoline sulfonamide.
Quantitative Data
| Compound | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| 4 | - | 196-197 | 1H NMR (CD3OD, ppm): δ = 7.62 (d, 2H), 7.61 (d, 2H), 7.36 (d, 2H), 7.22 (d, 2H), 7.06 (d, 2H), 6.82 (d, 2H), 5.42 (dd, 1H), 3.90 (dd, 1H), 3.12 (dd, 1H). 13C NMR (CD3OD, ppm): δ = 159.0, 150.2, 147.4, 141.2, 133.5, 131.5, 129.2, 128.1, 127.7, 127.3, 123.7, 115.3, 112.1, 62.5, 43.2. HRMS (ESI-MS): calcd. for C21H19ClN3O3S [M+H]+ 444.0839; found 444.0825.[11] |
Conclusion
This compound and its derivatives are invaluable intermediates for the synthesis of a diverse range of biologically active molecules. The protocols and data presented herein for the synthesis of anti-inflammatory agents, analgesics, and carbonic anhydrase inhibitors highlight the versatility of this chemical scaffold. The provided diagrams of synthetic workflows and signaling pathways offer a clear visual representation of the chemical and biological processes involved. This information is intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of novel therapeutics based on the this compound core.
References
- 1. LASSBio-1135: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms that regulate the production and effects of tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 5. LASSBio-1135: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 8. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Orally Efficacious Allosteric Inhibitors of TNFα via Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Designing, synthesis and bioactivities of 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phenylmethanesulfonamide in the Synthesis of Neurological Disorder Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmethanesulfonamide and its derivatives represent a versatile scaffold in the design and synthesis of novel therapeutic agents for a range of neurological disorders. The inherent structural features of this moiety, including its hydrogen bonding capabilities and its ability to be readily functionalized, make it a valuable building block in medicinal chemistry. This document provides detailed application notes and protocols for the synthesis and evaluation of this compound-based compounds with potential applications as anticonvulsants for epilepsy and as cholinesterase inhibitors for the treatment of Alzheimer's disease.
Data Presentation
Table 1: Synthesis and Anticonvulsant Activity of N-(Phenylacetyl)trifluoromethanesulfonamide Derivatives
| Compound | R | Yield (%) | Melting Point (°C) | Anticonvulsant Activity (MES, ED₅₀ mg/kg) | Neurotoxicity (TD₅₀ mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| 1a | H | 75 | 98-99 | 15.5 | >300 | >19.4 |
| 1b | 4-F | 82 | 115-116 | 12.1 | >300 | >24.8 |
| 1c | 4-Cl | 85 | 130-131 | 9.8 | >300 | >30.6 |
| 1d | 4-Br | 88 | 137-138 | 11.2 | >300 | >26.8 |
| 1e | 4-CH₃ | 78 | 110-111 | 18.2 | >300 | >16.5 |
| Phenytoin | - | - | - | 29.8 | >100 | >3.6 |
*Data synthesized from studies on N-(phenylacetyl)trifluoromethanesulfonamides, which showed significant activity against Maximal Electroshock (MES)-induced seizures[1].
Table 2: Anticonvulsant Activity of N-Phenyl-2-phthalimidoethanesulfonamide Derivatives
| Compound | R | Anticonvulsant Activity (MES, % protection at 100 mg/kg) |
| 2a | H | 0 |
| 2b | 4-NO₂ | 60 |
| 2c | 4-CH₃ | 40 |
| 2d | 4-Cl | 80 |
| 2e | 2-Cl | 20 |
| 2f | 2-NO₂ | 0 |
*Preliminary screening data for N-phenyl-2-phthalimidoethanesulfonamide derivatives against MES-induced seizures in mice[2].
Table 3: Cholinesterase Inhibitory Activity of N-Phenylsulfonamide Derivatives
| Compound | R | AChE Kᵢ (nM) | BuChE Kᵢ (nM) |
| 3a | 4-Fluorobenzyl | 45.7 ± 0.46 | - |
| 3b | 2,4-Dichlorobenzyl | 31.5 ± 0.33 | 24.4 ± 0.29 |
| 3c | 3-Methylbenzyl | - | 33.5 ± 0.38 |
*Inhibitory constants (Kᵢ) of selected N-phenylsulfonamide derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[3].
Experimental Protocols
Protocol 1: Synthesis of N-(Phenylacetyl)trifluoromethanesulfonamides (General Procedure)
This protocol describes the synthesis of N-(phenylacetyl)trifluoromethanesulfonamides, a class of potent anticonvulsant agents.
Materials:
-
Substituted phenylacetamide (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Trifluoromethanesulfonyl chloride (Triflic chloride, 1.1 eq)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 eq) in anhydrous THF.
-
Deprotonation: A solution of the appropriately substituted phenylacetamide (1.0 eq) in anhydrous THF is added dropwise to the NaH suspension at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour.
-
Acylation: The reaction mixture is cooled back to 0 °C, and trifluoromethanesulfonyl chloride (1.1 eq) is added dropwise. The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 3 hours.
-
Work-up: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-(phenylacetyl)trifluoromethanesulfonamide derivative.
Protocol 2: Synthesis of N-Phenyl-2-phthalimidoethanesulfonamides (General Procedure)
This protocol outlines the synthesis of N-phenyl-2-phthalimidoethanesulfonamide derivatives, which have shown preliminary anticonvulsant activity.
Materials:
-
2-Phthalimidoethanesulfonyl chloride (1.0 eq)
-
Substituted aniline (B41778) (1.0 eq)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and pyridine (1.1 eq) in dichloromethane.
-
Sulfonylation: Cool the solution to 0 °C in an ice bath. Add a solution of 2-phthalimidoethanesulfonyl chloride (1.0 eq) in dichloromethane dropwise to the cooled aniline solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired N-phenyl-2-phthalimidoethanesulfonamide derivative.
Signaling Pathways and Experimental Workflows
Anticonvulsant Activity and Neuronal Excitability
Many anticonvulsant drugs exert their effects by modulating neuronal excitability. One of the primary mechanisms is the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. The Maximal Electroshock (MES) seizure model is a common preclinical test to identify compounds with activity against generalized tonic-clonic seizures, which often involves the rapid firing of neurons.
References
- 1. Synthesis and evaluation of N-(phenylacetyl)trifluoromethanesulfonamides as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of some N-phenyl-2-phtalimidoethanesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Phenylmethanesulfonamide Chemistry in Solid-Phase Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase organic synthesis (SPOS), particularly in the context of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the target molecules. While traditional protecting groups like Fmoc and Boc are widely employed, research into novel protecting groups continues, especially for specialized applications such as aqueous-phase synthesis. One such group, born from the broader chemistry of phenylmethanesulfonamide, is the 2-[phenyl(methyl)sulfonio]ethyloxycarbonyl (Pms) group. This application note provides a detailed overview of the Pms protecting group, its application in solid-phase synthesis, and protocols for its use.
The Pms group is a water-soluble Nα-amino protecting group, making it particularly suitable for aqueous solid-phase peptide synthesis (ASPPS), a greener alternative to traditional organic-solvent-based methods.[1] Its cleavage mechanism relies on a base-mediated β-elimination, similar to the widely used Fmoc group.[1]
Data Presentation
While extensive quantitative data on the Pms protecting group is limited in publicly available literature, the following table summarizes the key characteristics and findings.
| Parameter | Observation | Citation |
| Protecting Group | 2-[phenyl(methyl)sulfonio]ethyloxycarbonyl (Pms) | [1] |
| Application | Nα-amino protection in aqueous solid-phase peptide synthesis (ASPPS) | [1] |
| Cleavage Condition | Base-mediated β-elimination | [1] |
| Key Feature | Water-solubility | [1] |
| Reported Issue | Instability | [2] |
Experimental Protocols
The following protocols are based on the available literature for the use of Pms-related protecting groups in solid-phase synthesis.
Protocol 1: Synthesis of Pms-Protected Amino Acids
The introduction of the Pms protecting group onto an amino acid is a critical first step before its use in solid-phase synthesis.
Materials:
-
Amino acid
-
2-[Phenyl(methyl)sulfonio]ethoxycarbonyl tetrafluoroborate (B81430) (Pms-reagent)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the amino acid in an aqueous solution of sodium bicarbonate.
-
Cool the solution in an ice bath.
-
Add a solution of the Pms-reagent in a suitable organic solvent dropwise to the amino acid solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the Pms-protected amino acid.
-
Purify the product by chromatography if necessary.
Protocol 2: Solid-Phase Peptide Synthesis Cycle with Pms-Protected Amino Acids
This protocol outlines the general steps for incorporating a Pms-protected amino acid into a peptide chain on a solid support.
Materials:
-
Resin with a suitable linker (e.g., Rink amide resin)
-
Pms-protected amino acid
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Solvent (e.g., DMF, NMP, or aqueous buffers for ASPPS)
-
Deprotection reagent (e.g., aqueous base)
-
Washing solvents (e.g., DMF, DCM, water)
Procedure:
-
Resin Swelling: Swell the resin in the chosen synthesis solvent for at least 30 minutes.
-
Deprotection of the N-terminal Protecting Group: If the resin is pre-loaded with an Fmoc-protected amino acid, remove the Fmoc group using a solution of 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF and the synthesis solvent.
-
Coupling of Pms-Amino Acid:
-
Dissolve the Pms-protected amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in the synthesis solvent.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin thoroughly with the synthesis solvent.
-
-
Repetitive Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
Protocol 3: Cleavage of the Pms Protecting Group
The Pms group is removed via a base-mediated β-elimination.
Materials:
-
Peptide-resin with N-terminal Pms group
-
Aqueous basic solution (e.g., aqueous sodium carbonate or a suitable amine buffer)
-
Washing solvents
Procedure:
-
Wash the Pms-protected peptide-resin with the synthesis solvent.
-
Treat the resin with the aqueous basic solution. The specific base and concentration may need to be optimized.
-
Agitate the mixture at room temperature. Monitor the reaction for completion.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with the synthesis solvent to remove the cleaved protecting group and any residual base.
Protocol 4: Final Cleavage from the Resin
After the peptide chain is fully assembled, it is cleaved from the solid support.
Materials:
-
Fully assembled peptide-resin
-
Cleavage cocktail appropriate for the resin linker and side-chain protecting groups (e.g., for Rink amide resin, a common cocktail is 95% TFA, 2.5% water, 2.5% TIS).
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with a suitable solvent (e.g., DCM) and dry it under vacuum.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Purify the crude peptide by HPLC.
Visualizations
General Workflow for Solid-Phase Peptide Synthesis using Pms Protecting Group
Caption: General workflow for solid-phase peptide synthesis.
Cleavage Mechanism of the Pms Protecting Group
Caption: Base-mediated β-elimination of the Pms group.
Conclusion
The 2-[phenyl(methyl)sulfonio]ethyloxycarbonyl (Pms) protecting group represents an interesting, water-soluble alternative to traditional Nα-amino protecting groups for solid-phase peptide synthesis, particularly in the context of developing greener, aqueous-based synthetic methodologies. While its reported instability may present challenges, the principles of its application and cleavage provide a foundation for further research and optimization in the field of solid-phase organic synthesis. The protocols outlined in this document serve as a guide for researchers interested in exploring the utility of this and similar sulfonamide-based protecting groups in their synthetic endeavors.
References
Application Notes and Protocols for Phenylmethanesulfonamide Functionalization in Compound Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phenylmethanesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds. Its synthetic tractability and the ability of the sulfonamide moiety to engage in key hydrogen bonding interactions have made it a popular starting point for the development of targeted compound libraries. These libraries are instrumental in high-throughput screening campaigns aimed at identifying novel drug candidates for a variety of therapeutic areas, including oncology, inflammation, and infectious diseases.
This document provides detailed application notes and experimental protocols for the functionalization of the this compound core to generate diverse compound libraries. Methodologies for both solution-phase and solid-phase synthesis are presented, with a focus on multicomponent reactions that enable rapid library generation. Furthermore, we explore the application of these libraries in targeting key signaling pathways, such as the JAK-STAT and MAPK pathways, which are implicated in numerous pathological conditions.
I. Synthesis of the this compound Core
The foundational step in creating a this compound-based library is the efficient synthesis of the core scaffold. The most common method involves the reaction of a substituted aniline (B41778) with methanesulfonyl chloride in the presence of a base.
Experimental Protocol 1: Synthesis of N-Phenylmethanesulfonamide using Pyridine (B92270)
This protocol is suitable for gram-scale synthesis in a standard laboratory setting.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) |
| Aniline | 93.13 | 250 g | 2.68 |
| Methanesulfonyl Chloride | 114.55 | 319.6 g | 2.79 |
| Pyridine | 79.10 | 233.2 g | 2.95 |
| Dichloromethane (B109758) (DCM) | - | 1.25 L | - |
| 2 M Sodium Hydroxide (NaOH) | 40.00 | As needed | - |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | As needed | - |
Procedure:
-
Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve aniline (250 g, 2.68 mol) and pyridine (233.2 g, 2.95 mol) in dichloromethane (1.25 L).
-
Addition of Methanesulfonyl Chloride: Cool the solution to 0°C using an ice-salt bath. Slowly add methanesulfonyl chloride (319.6 g, 2.79 mol) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature is maintained below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.
-
Work-up: Cool the reaction mixture to 0°C and slowly add 1 L of 2 M NaOH solution. Stir vigorously for 15 minutes. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 250 mL). Combine the organic layers and wash with 1 M HCl (2 x 500 mL) to remove excess pyridine, followed by a wash with saturated sodium bicarbonate solution (500 mL) and brine (500 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-phenylmethanesulfonamide. The crude product can be purified by recrystallization from ethanol (B145695) or a mixture of ethyl acetate (B1210297) and hexanes to afford a white solid.
Expected Yield: 85-95%
Experimental Workflow for Protocol 1
Caption: Workflow for the synthesis of N-phenylmethanesulfonamide.
II. Functionalization of the this compound Scaffold for Library Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy for creating structurally diverse compound libraries. The this compound scaffold can be readily functionalized at multiple positions to generate a wide array of analogs. Key strategies include modification of the phenyl ring and the sulfonamide nitrogen.
A. Solid-Phase Synthesis of a Methylenesulfonamide Library
Solid-phase synthesis offers a streamlined approach for the parallel synthesis of compound libraries, facilitating purification and automation. This protocol outlines the synthesis of a library of methylenesulfonamides.
Materials and Reagents:
-
Benzhydrylamine resin (e.g., Rink Amide resin)
-
Haloheteroaromatic aldehyde (e.g., 5-bromo-2-furaldehyde)
-
Various sulfonyl chlorides (R-SO₂Cl)
-
Pyridine or Diisopropylethylamine (DIPEA)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Various boronic acids or amines for Suzuki or Buchwald-Hartwig coupling
-
Trifluoroacetic acid (TFA) for cleavage
-
Dichloromethane (DCM), Dimethylformamide (DMF)
Procedure:
-
Resin Swelling and Aldehyde Coupling: Swell the resin in DCM. Add a solution of the haloheteroaromatic aldehyde and sodium triacetoxyborohydride in DCM and agitate overnight. Wash the resin thoroughly.
-
Sulfonamide Formation: Swell the resin in DMF. Add a solution of the desired sulfonyl chloride and a base (e.g., pyridine) in DMF and agitate for 4-6 hours. Wash the resin.
-
Diversification via Palladium Catalysis:
-
Suzuki Coupling: Swell the resin in a suitable solvent (e.g., DME/water). Add a boronic acid, a palladium catalyst, and a base (e.g., Na₂CO₃). Heat and agitate until the reaction is complete. Wash the resin.
-
Buchwald-Hartwig Amination: Swell the resin in a suitable solvent (e.g., toluene). Add an amine, a palladium catalyst, a ligand (e.g., BINAP), and a base (e.g., NaOtBu). Heat and agitate. Wash the resin.
-
-
Cleavage and Isolation: Wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., 95% TFA in water) for 1-2 hours. Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure to yield the crude product. Purify by preparative HPLC.
Solid-Phase Synthesis Workflow
Caption: Solid-phase synthesis of a sulfonamide library.
B. Ugi Four-Component Reaction for Rapid Library Generation
The Ugi four-component reaction (U-4CR) is a powerful tool for generating complex molecules in a single step. By using a functionalized this compound, such as 4-aminothis compound, as the amine component, diverse libraries can be rapidly assembled.
Experimental Protocol 2: Ugi Reaction with 4-Aminothis compound
This protocol describes a general procedure for the Ugi four-component reaction.
Materials and Reagents:
-
4-Aminothis compound (can be synthesized from 4-nitroaniline)
-
An aldehyde or ketone (R¹CHO or R¹R²CO)
-
A carboxylic acid (R³COOH)
-
An isocyanide (R⁴NC)
-
Methanol (B129727) (MeOH) as solvent
Procedure:
-
Reaction Setup: In a vial, dissolve 4-aminothis compound (1.0 mmol), the aldehyde/ketone (1.0 mmol), and the carboxylic acid (1.0 mmol) in methanol (2-5 mL).
-
Addition of Isocyanide: To the stirred solution, add the isocyanide (1.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel or by preparative HPLC to yield the desired α-acylamino amide product.
Ugi Reaction Workflow
Caption: Ugi four-component reaction workflow.
III. Biological Applications and Data
This compound-based compound libraries have shown promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer and inflammatory disorders.
A. Targeting the JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for a wide range of cytokines and growth factors.[1] Dysregulation of this pathway is implicated in autoimmune diseases, inflammatory conditions, and hematological malignancies.[1] Several FDA-approved drugs are JAK inhibitors.
JAK-STAT Signaling Pathway
Caption: Inhibition of the JAK-STAT pathway.
Quantitative Data: Inhibition of JAKs by Representative Inhibitors
The following table presents the half-maximal inhibitory concentrations (IC₅₀) of several FDA-approved JAK inhibitors, providing a benchmark for the potency of newly synthesized compound libraries.[2]
| Inhibitor | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Primary Target(s) |
| Tofacitinib | 112 | 20 | 1 | Not Reported | Pan-JAK (JAK3 preference) |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1/JAK2 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 |
| Upadacitinib | 43 | 120 | 2,300 | 4,700 | JAK1 |
| Filgotinib | 10 | 28 | 810 | 116 | JAK1 |
B. Targeting the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the p38 MAPK cascade, plays a crucial role in cellular responses to inflammatory cytokines and stress.[3] Inhibition of p38 MAPK is a therapeutic strategy for a range of inflammatory diseases.
p38 MAPK Signaling Pathway
Caption: Inhibition of the p38 MAPK pathway.
Quantitative Data: Inhibition of p38α MAPK by Representative Sulfonamide-Containing Compounds
The following data for novel p38α MAPK inhibitors containing a sulfonamide moiety demonstrate the potential for this compound-based libraries to yield potent inhibitors.
| Compound | p38α IC₅₀ (nM) | TNF-α Release IC₅₀ (nM) in THP-1 cells | Reference |
| 25a (N,N'-diarylurea) | 0.47 | 18 | [3] |
| 7g (4-phenyl-5-pyridyl-1,3-thiazole) | 10 | 20 | [4] |
| 10b (4-phenyl-5-pyridyl-1,3-thiazole) | 30 | 30 | [4] |
| AA6 (imidazole derivative) | 403.57 | - | [5] |
| SB203580 (Reference) | 50 | - | [6] |
IV. Conclusion
The this compound scaffold provides a versatile and robust platform for the generation of diverse compound libraries. Through the application of modern synthetic methodologies, including solid-phase synthesis and multicomponent reactions, large and varied collections of novel molecules can be efficiently assembled. These libraries are valuable resources for the discovery of potent and selective inhibitors of key signaling pathways, such as the JAK-STAT and MAPK cascades, which are implicated in a multitude of human diseases. The protocols and data presented herein serve as a guide for researchers in the design, synthesis, and evaluation of this compound-based compound libraries for drug discovery and chemical biology applications.
References
- 1. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Phenylmethanesulfonamide by HPLC and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmethanesulfonamide, a sulfonamide derivative, is a compound of interest in pharmaceutical research and development.[1][2] Accurate and reliable quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies and quality control.[3][4] This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The LC-MS/MS method offers higher sensitivity and selectivity, making it suitable for trace-level analysis in complex matrices.[5][6]
Analytical Methods
Two primary chromatographic methods are presented for the determination of this compound: a reverse-phase HPLC method for general quantification and a more sensitive LC-MS/MS method for trace-level analysis.
High-Performance Liquid Chromatography (HPLC)
A robust and straightforward reverse-phase HPLC method can be employed for the routine analysis of this compound.[3][4] This method is suitable for the quantification of the bulk drug substance and in simpler sample matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the analysis of this compound at low concentrations or in complex biological matrices, an LC-MS/MS method is recommended. This technique couples the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, often utilizing a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[7]
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the described analytical methods. Please note that the values for the LC-MS/MS method are indicative and may vary depending on the specific instrumentation and matrix effects.
Table 1: HPLC Method Quantitative Data
| Parameter | Typical Value |
| Retention Time (min) | 3.5 - 5.5 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~0.5 |
| Limit of Quantification (LOQ) (µg/mL) | ~1.5 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: LC-MS/MS Method Quantitative Data (Indicative)
| Parameter | Typical Value |
| Retention Time (min) | 2.0 - 4.0 |
| Linearity Range (ng/mL) | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) (ng/mL) | ~0.05 |
| Limit of Quantification (LOQ) (ng/mL) | ~0.15 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Protocols
Protocol 1: HPLC Method for this compound Analysis
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
0.45 µm syringe filters
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.[1]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient: Isocratic elution with 60% B for 10 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 10 µL.[1]
-
Detection Wavelength: 254 nm.[1]
3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[1]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[1]
-
Sample Preparation: Accurately weigh the sample containing this compound and transfer it to a suitable volumetric flask. Add a portion of the diluent (methanol or mobile phase) and sonicate for 15 minutes to ensure complete dissolution. Dilute to the final volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[1]
Protocol 2: LC-MS/MS Method for this compound Analysis
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar sulfonamide)
2. Instrumentation and Conditions
-
LC-MS/MS System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]
-
Liquid Chromatography:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): 172.0 (for [M+H]⁺)
-
Product Ions (m/z): To be determined by direct infusion of a standard solution to identify the most abundant and stable fragment ions.
-
Collision Energy: To be optimized for the specific precursor-product ion transitions.
-
3. Sample Preparation (for Plasma/Serum)
-
Protein Precipitation: To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard. Vortex the mixture for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.[8]
Workflow Diagrams
The following diagrams illustrate the general workflows for the HPLC and LC-MS/MS analysis of this compound.
Caption: General workflow for HPLC analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound in a biological matrix.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 4563-33-1 | FP139731 [biosynth.com]
- 3. Methanesulfonamide, N-phenyl- | SIELC Technologies [sielc.com]
- 4. N-Phenylmethanesulfonamide (1197-22-4) for sale [vulcanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Phenylmethanesulfonamide as a Reference Standard in Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Phenylmethanesulfonamide as a reference standard in various chromatographic techniques. This compound is a crucial tool in analytical chemistry, particularly within the pharmaceutical industry, for the accurate identification and quantification of active pharmaceutical ingredients (APIs) and related impurities.
Introduction to this compound as a Reference Standard
A reference standard is a highly purified compound used as a measurement base in analytical assays.[1] In chromatography, reference standards are essential for method development, validation, and routine quality control, ensuring the identity, purity, and strength of pharmaceutical products.[2] this compound, with its stable chemical structure and distinct chromatographic behavior, serves as an excellent reference standard in the analysis of sulfonamide-containing drugs and other related organic molecules. Its applications include use as a reference standard in chromatographic analyses and in HPLC method development, particularly using reverse-phase chromatography.[3]
Physicochemical Properties of this compound:
| Property | Value |
| Chemical Name | Benzenemethanesulfonamide |
| CAS Number | 4563-33-1[4] |
| Molecular Formula | C₇H₉NO₂S[4] |
| Molecular Weight | 171.22 g/mol [4] |
| Appearance | White to off-white solid[4] |
| Purity (Typical) | ≥99.8% (by HPLC)[4] |
Application in High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a primary technique for the analysis of this compound. The following protocol outlines a general method for its use as a reference standard.
Experimental Protocol: HPLC Analysis
Objective: To provide a robust HPLC method for the identification and quantification of this compound.
Materials and Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid or Phosphoric acid (analytical grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Instrumentation:
-
A standard HPLC system equipped with a UV detector is used.[5]
-
HPLC Column: C18, 4.6 x 150 mm, 5 µm[5] or Newcrom R1 (a special reverse-phase column with low silanol (B1196071) activity)[6]
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile[5] |
| Gradient | 0-10 min: 60% B10-12 min: 60-80% B12-15 min: 80% B15-16 min: 80-60% B16-20 min: 60% B[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30 °C[5] |
| Injection Volume | 10 µL[5] |
| Detection Wavelength | 254 nm[5] |
| Run Time | 20 minutes[5] |
Note: For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid in the mobile phase.[3][6]
Standard Solution Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.[5] Dissolve and dilute to volume with methanol.[5]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[5]
Sample Preparation:
-
Accurately weigh the sample containing the analyte and transfer it to a suitable volumetric flask.[5]
-
Add a portion of the diluent (methanol or mobile phase) and sonicate for 15 minutes to ensure complete dissolution.[5]
-
Dilute to the final volume with the diluent.[5]
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[5]
Data Analysis:
-
Identification: The retention time of the analyte peak in the sample chromatogram should match that of the this compound reference standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Expected Performance Data
The following table summarizes typical performance characteristics for an HPLC method utilizing this compound as a reference standard.
| Parameter | Typical Value |
| Retention Time (t_R_) | Dependent on specific column and conditions |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Application in Gas Chromatography (GC)
While HPLC is more common, GC can also be a viable technique for the analysis of this compound, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification.
Experimental Protocol: GC-MS Analysis
Objective: To develop a GC-MS method for the identification and quantification of this compound.
Materials and Reagents:
-
This compound Reference Standard
-
Dichloromethane (B109758) or other suitable solvent (GC grade)
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Chromatographic and MS Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Temperature Program | Initial 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 400 m/z |
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in dichloromethane (e.g., 1 mg/mL).
-
Prepare working standards by serial dilution of the stock solution.
-
Dissolve the sample in dichloromethane and filter if necessary.
Data Analysis:
-
Identification: Compare the retention time and the mass spectrum of the analyte in the sample with that of the this compound reference standard. The fragmentation pattern in the mass spectrum provides a high degree of confidence in identification.
-
Quantification: Use a calibration curve generated from the working standards, plotting peak area against concentration.
Workflow and Logical Relationships
The following diagrams illustrate the typical workflows for using this compound as a reference standard in chromatographic analysis.
Caption: HPLC analysis workflow using a reference standard.
Caption: Qualification workflow for a reference standard.
Stability and Storage
Proper storage of the this compound reference standard is crucial to maintain its purity and integrity over time.
-
Storage Conditions: Store at room temperature (20-25 °C).[4] For long-term storage, especially in solution, refrigeration (2-8 °C) or freezing (-20 °C) may be necessary to prevent degradation.[4]
-
Stability: this compound is a stable solid. Stability studies should be conducted according to ICH guidelines to establish a retest period or shelf life for the reference standard under defined storage conditions.[7][8]
Conclusion
This compound is a valuable and versatile reference standard for chromatographic applications. Its use in HPLC and GC methods allows for the reliable identification and quantification of analytes in various matrices, particularly in the pharmaceutical industry. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their analytical workflows. Adherence to proper storage and handling procedures will ensure the continued accuracy and reliability of this important reference material.
References
- 1. Reference Standard Preparation & Characterization - Creative Biolabs [creative-biolabs.com]
- 2. epichem.com [epichem.com]
- 3. N-Phenylmethanesulfonamide (1197-22-4) for sale [vulcanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Methanesulfonamide, N-phenyl- | SIELC Technologies [sielc.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for the N-alkylation and N-arylation of Phenylmethanesulfonamide: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation and N-arylation of phenylmethanesulfonamide. These transformations are crucial in medicinal chemistry and drug development for the synthesis of a diverse range of biologically active compounds. The following sections detail various established methods, including reaction conditions, catalytic systems, and substrate scope, with quantitative data summarized for comparative analysis.
N-Alkylation of this compound
N-alkylation of sulfonamides, including this compound, is a fundamental transformation in organic synthesis. Several methods have been developed to achieve this, each with its own advantages and limitations. Key strategies include the Mitsunobu reaction, transition-metal catalyzed "borrowing hydrogen" methods, and reductive amination.
Protocol 1: Mitsunobu Reaction
The Mitsunobu reaction allows for the N-alkylation of sulfonamides with primary or secondary alcohols under mild, redox-neutral conditions. The reaction proceeds with inversion of stereochemistry at the alcohol carbon center.[1][2]
General Reaction Scheme:
Experimental Protocol:
A general procedure for the Mitsunobu reaction is as follows:
-
To a solution of this compound (1.0 eq.) and a primary or secondary alcohol (1.0-1.5 eq.) in an anhydrous solvent such as THF or DCM, add triphenylphosphine (B44618) (PPh3) (1.5 eq.).[3]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in the same solvent dropwise.[3]
-
Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring the progress by thin-layer chromatography (TLC).[2][3]
-
Upon completion, the reaction mixture can be concentrated and the crude product purified by column chromatography to remove the triphenylphosphine oxide and hydrazinedicarboxylate byproducts.
Quantitative Data Summary (Illustrative):
| Entry | Alcohol | Product | Yield (%) | Reference |
| 1 | Benzyl alcohol | N-Benzylthis compound | ~65-92% | [2][4] |
| 2 | Ethanol | N-Ethylthis compound | Varies | [4] |
| 3 | Isopropanol | N-Isopropylthis compound | Varies | [4] |
Yields are highly substrate-dependent and the table provides a general range based on similar reactions.
Diagram of the Mitsunobu Reaction Workflow:
Caption: General experimental workflow for the Mitsunobu reaction.
Protocol 2: Ruthenium-Catalyzed N-Alkylation via Borrowing Hydrogen
The "borrowing hydrogen" or "hydrogen autotransfer" methodology offers a greener alternative for N-alkylation, using alcohols as alkylating agents with water as the only byproduct.[5] Ruthenium-based catalysts are commonly employed for this transformation.
Experimental Protocol:
A representative procedure for ruthenium-catalyzed N-alkylation is as follows:[5]
-
In a reaction vessel, combine this compound (1.0 eq.), the alcohol (1.0-1.2 eq.), a ruthenium catalyst such as [Ru(p-cymene)Cl2]2 (0.5 mol%), and a suitable ligand (e.g., dppf or DPEphos).
-
Add a base, typically a carbonate or alkoxide, and a high-boiling solvent like toluene (B28343) or xylenes.
-
Heat the reaction mixture to a high temperature (e.g., 110-150 °C) and stir for 12-24 hours.[6]
-
After cooling to room temperature, the reaction mixture is typically filtered, concentrated, and purified by column chromatography.
Quantitative Data Summary (Illustrative for Sulfonamides):
| Entry | Catalyst System | Alcohol | Base | Temp (°C) | Yield (%) | Reference |
| 1 | [Ru(p-cymene)Cl2]2/dppf | Benzyl alcohol | K2CO3 | 110 | High | [5] |
| 2 | Mn(I) PNP pincer | Benzyl alcohol | K2CO3 | 150 | 88 | [6] |
| 3 | Mn(I) PNP pincer | 4-Chlorobenzyl alcohol | K2CO3 | 150 | 81 | [6] |
| 4 | Mn(I) PNP pincer | 1-Butanol | K2CO3 | 150 | 80 | [6] |
Note: Data for a similar manganese-catalyzed system is included for comparison.
Diagram of the Borrowing Hydrogen N-Alkylation Workflow:
Caption: General workflow for borrowing hydrogen N-alkylation.
N-Arylation of this compound
The formation of N-aryl sulfonamides is a critical transformation, often achieved through transition-metal catalyzed cross-coupling reactions. The most prominent methods are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds, coupling sulfonamides with aryl halides or triflates.[7][8][9] This reaction is known for its broad substrate scope and functional group tolerance.[7][10]
General Reaction Scheme:
Experimental Protocol:
A general procedure for the Buchwald-Hartwig amination is as follows:[11][12]
-
To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd2(dba)3 or [Pd(allyl)Cl]2), a suitable phosphine (B1218219) ligand (e.g., XPhos, tBuXPhos), and a base (e.g., K2CO3, Cs2CO3, or K3PO4).[11]
-
Add this compound (1.0-1.2 eq.) and the aryl halide (1.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add an anhydrous solvent (e.g., toluene, dioxane, or 2-MeTHF) and heat the reaction mixture to 80-110 °C for 12-24 hours.[11]
-
After cooling, the reaction mixture is typically diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated.
-
The crude product is then purified by column chromatography.
Quantitative Data Summary (Illustrative for Sulfonamides):
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | [Pd(allyl)Cl]2/t-BuXPhos | K2CO3 | 2-MeTHF | 80 | >90 | [11] |
| 2 | 4-Chlorobenzonitrile | [Pd(allyl)Cl]2/t-BuXPhos | K2CO3 | 2-MeTHF | 80 | >90 | [11] |
| 3 | 1-Bromo-4-methoxybenzene | Pd2(dba)3/tBuXPhos | NaOH | Toluene/H2O | 90 | High | [13] |
| 4 | 1-Chloro-4-nitrobenzene | Pd2(dba)3/tBuXPhos | NaOH | Toluene/H2O | 90 | High | [13] |
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 4: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for N-arylation that utilizes a copper catalyst.[14] Modern protocols often employ ligands to facilitate the reaction under milder conditions than originally reported.[15][16] This method is particularly useful for large-scale synthesis due to the lower cost of copper compared to palladium.
General Reaction Scheme:
Experimental Protocol:
A general procedure for a ligand-assisted Ullmann condensation is as follows:[15][17]
-
To a reaction vessel, add a copper(I) salt (e.g., CuI or Cu2O, 2-20 mol%), a ligand (e.g., an oxalamide, 4-hydroxypicolinamide, or N,N'-dimethylethylenediamine), and a base (e.g., K2CO3, Cs2CO3, or KF/Al2O3).[15][17]
-
Add this compound (1.0-1.2 eq.) and the aryl halide (1.0 eq.).
-
Add a polar aprotic solvent such as dioxane, DMF, or DMSO.
-
Heat the reaction mixture to 100-140 °C for 12-24 hours.
-
After cooling, the reaction mixture is typically diluted with an organic solvent and water. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
A ligand-free protocol in water has also been reported:[18]
-
Combine the sulfonamide (1.0 eq.), arylboronic acid (1.2 eq.), Cu(OAc)2·H2O (10 mol%), and K2CO3 (2.0 eq.) in water.
-
Reflux the mixture for the required time.
-
After cooling, the product often precipitates and can be collected by filtration.
Quantitative Data Summary (Illustrative for Sulfonamides):
| Entry | Arylating Agent | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | CuI (20 mol%) | K3PO4 | Dioxane | 110 | 78 | [16] |
| 2 | Phenylboronic acid | Cu(OAc)2·H2O | K2CO3 | Water | Reflux | 94 | [18] |
| 3 | 4-Methoxyphenylboronic acid | Cu(OAc)2·H2O | K2CO3 | Water | Reflux | 92 | [18] |
| 4 | 2-Bromopyridine | CuI/Oxalamide | K2CO3 | Dioxane | 100 | High | [15] |
Diagram of the Ullmann Condensation Workflow:
Caption: General workflow for the Ullmann N-arylation reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts [organic-chemistry.org]
- 12. scilit.com [scilit.com]
- 13. Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides [organic-chemistry.org]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions [organic-chemistry.org]
Phenylmethanesulfonamide in the Development of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The phenylmethanesulfonamide scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. Its synthetic tractability and ability to form key interactions within the ATP-binding pocket of various kinases have made it a focal point in medicinal chemistry and drug discovery. This document provides detailed application notes, experimental protocols, and visualizations to aid researchers in the development of novel kinase inhibitors based on this versatile chemical moiety.
Application Notes
The sulfonamide group in this compound derivatives serves as a crucial hydrogen bond acceptor, often interacting with the hinge region of the kinase domain. The phenyl ring provides a platform for substitution, allowing for the modulation of potency, selectivity, and pharmacokinetic properties. By strategically modifying the phenyl ring and the methanesulfonyl group, researchers have successfully targeted a range of kinases implicated in diseases such as cancer and neurodegenerative disorders.
Key kinases that have been effectively targeted by this compound-based inhibitors include:
-
Ribosomal S6 Kinase 2 (RSK2): A key player in cell proliferation and survival, RSK2 is a promising target in oncology. This compound derivatives have been designed to inhibit RSK2, demonstrating anti-proliferative effects in cancer cell lines.[1]
-
Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2 are linked to Parkinson's disease. The development of potent and selective LRRK2 inhibitors is a major focus of neurodegenerative disease research, with several this compound-based compounds showing promise.[2][3][4][5][6]
-
Aurora A Kinase: An essential regulator of mitosis, Aurora A is a validated target in cancer therapy. This compound analogs have been shown to inhibit Aurora A, leading to cell cycle arrest and apoptosis in tumor cells.[7][8][9][10][11]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical mediator of angiogenesis, VEGFR-2 is a key target for anti-cancer therapies. Sulfonamide-containing compounds have demonstrated potent inhibition of VEGFR-2, highlighting their potential as anti-angiogenic agents.[12][13][14][15][16]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of representative this compound and related sulfonamide derivatives against various kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.[17][18][19]
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| NSYSU-115 | RSK2 | 45.5 | [1] |
| MLi-2 | LRRK2 (WT) | 0.76 | [4] |
| LRRK2-IN-1 | LRRK2 (WT) | 13 | [4] |
| LRRK2-IN-1 | LRRK2 (G2019S) | 6 | [4] |
| GSK2578215A | LRRK2 (WT) | 10.9 | [4] |
| GSK2578215A | LRRK2 (G2019S) | 8.9 | [4] |
| GNE-7915 | LRRK2 | 9 | [4] |
| HG-10-102-01 | LRRK2 (WT) | 23.3 | [4] |
| HG-10-102-01 | LRRK2 (G2019S) | 3.2 | [4] |
| Compound P-6 | Aurora-A | 110 | [7] |
| Compound 15 | VEGFR-2 | 78.7 | [12] |
| Compound 3a | VEGFR-2 | 200.7 | [12] |
| Compound 6 | VEGFR-2 | 1507.3 | [12] |
| Compound 8 | VEGFR-2 | 6700 | [15] |
| Compound 9 | VEGFR-2 | 8900 | [15] |
| Compound 15 (Benzimidazole) | VEGFR-2 | 8100 | [15] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific peptide substrate
-
ATP
-
Test compound (e.g., this compound derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capability
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the test compound dilutions, recombinant kinase, and kinase-specific peptide substrate in the kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the luminescence signal against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Kinase Activity Assay (Western Blot)
This protocol assesses the ability of a test compound to inhibit the activity of a target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody specific for the phosphorylated substrate
-
Primary antibody for the total substrate (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated substrate and normalize to the total substrate or a loading control (e.g., GAPDH or β-actin).
Visualizations
Signaling Pathways
Caption: RSK2 Signaling Pathway and Inhibition.
Caption: LRRK2 Signaling Pathway in Neurons.
Caption: Aurora A Kinase in Mitotic Regulation.
Caption: VEGFR-2 Signaling in Angiogenesis.
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Using computer modeling to find new LRRK2 inhibitors for parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Parkinson’s disease–related LRRK2 by type I and type II kinase inhibitors: Activity and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a potent, selective and brain penetrant LRRK2 kinase inhibitor for the treatment of Parkinson’s disease - American Chemical Society [acs.digitellinc.com]
- 7. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors [mdpi.com]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Design and synthesis of 2-phenyl benzimidazole derivatives as VEGFR-2 inhibitors with anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. IC50 - Wikipedia [en.wikipedia.org]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. researchgate.net [researchgate.net]
Application Notes: Phenylmethanesulfonamide Derivatives as Potential Antimicrobial Agents
Introduction
Phenylmethanesulfonamide derivatives are a class of sulfonamides that have garnered significant interest as potential antimicrobial agents.[1] Structurally similar to p-aminobenzoic acid (PABA), these compounds act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][2] This inhibition disrupts the production of essential precursors for DNA synthesis, leading to a bacteriostatic effect.[2] This document provides a comprehensive overview of the antimicrobial properties of various this compound derivatives, including quantitative data, detailed experimental protocols, and visualizations of their mechanism of action and experimental workflows.
Mechanism of Action
The primary antibacterial mechanism of this compound derivatives is the inhibition of the folic acid biosynthesis pathway in bacteria. By mimicking the natural substrate PABA, these compounds bind to the active site of dihydropteroate synthase (DHPS), preventing the synthesis of dihydrofolic acid. This, in turn, halts the production of tetrahydrofolic acid, a vital cofactor for the synthesis of purines, thymidine, and certain amino acids, ultimately inhibiting bacterial growth and replication.[1][3]
Quantitative Antimicrobial Data
The antimicrobial efficacy of this compound derivatives is commonly assessed by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. The following tables summarize the reported antimicrobial activities of several derivatives against various bacterial and fungal strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Gram-Negative Bacteria
| Compound/Derivative | Escherichia coli (µg/mL) | Klebsiella pneumoniae (µg/mL) | Pseudomonas aeruginosa (µg/mL) | Reference |
| N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide | 100 | - | - | [1] |
| 4-methyl-N-(2-nitrophenyl)benzenesulfonamide | 50 | - | - | [1] |
| N-Heptyl-N-(4-methylpyridin-2-yl)benzenesulfonamide | 10.2 ± 0.11 | - | - | [1] |
| Pyrimidine-benzenesulfonamide M6 | - | 15 mm (ZOI) | 25 mm (ZOI) | [4] |
| Pyrimidine-benzenesulfonamide M19 | - | 20 mm (ZOI) | 30 mm (ZOI) | [4] |
| Pyrimidine-benzenesulfonamide M20 | - | 25 mm (ZOI) | 28 mm (ZOI) | [4] |
| Pyrimidine-benzenesulfonamide M25 | - | 22 mm (ZOI) | 25 mm (ZOI) | [4] |
ZOI: Zone of Inhibition
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Gram-Positive Bacteria
| Compound/Derivative | Staphylococcus aureus (µg/mL) | Bacillus subtilis (µg/mL) | Enterococcus faecalis (µg/mL) | Reference |
| Phenyltriazole-sulfonamide 23 | 4 | - | - | [5] |
| Phenyltriazole-sulfonamide 24 | 4 | - | - | [5] |
| N-(trifluoromethyl)phenyl pyrazole (B372694) 18 | 0.78–1.56 | <1 | - | [6] |
| N-(trifluoromethyl)phenyl pyrazole 19 | >1.56 | - | - | [6] |
| N-(trifluoromethyl)phenyl pyrazole 20 | >1.56 | - | - | [6] |
Table 3: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Fungal Strains
| Compound/Derivative | Candida albicans (µg/mL) | Aspergillus niger (µg/mL) | Cryptococcus neoformans (µg/mL) | Reference |
| Thiazolidin-4-one sulfonyl 5g | - | - | - | [7] |
| Thiazolidin-4-one sulfonyl 5j | - | - | - | [7] |
| Thiazolidin-4-one sulfonyl 5o | - | - | - | [7] |
| Thiazolidin-4-one sulfonyl 5p | - | - | - | [7] |
| Thiazolidin-4-one sulfonyl 5q | - | - | - | [7] |
| Arylsulfonamide-based quinoline (B57606) 5f | - | 0.89 | - | [8] |
| Nicotinamide derivative 16g | 0.25 | - | - | [9] |
| Triazole derivative 5k | 0.125 | 8.0 | 0.125 | [10] |
| Triazole derivative 6c | 0.0625 | 4.0 | 0.0625 | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives, which can be adapted based on the specific target molecule.[7][8][11]
Materials:
-
Substituted aniline or other primary/secondary amine
-
Phenylmethanesulfonyl chloride
-
Pyridine or other suitable base/solvent
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Ice
-
Distilled water
-
Recrystallization solvent (e.g., Ethanol)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the substituted amine in the anhydrous solvent in a round-bottom flask.
-
Add pyridine to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of phenylmethanesulfonyl chloride in the same solvent to the cooled mixture with constant stirring.
-
Allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and air dry.
-
Purify the crude product by recrystallization from a suitable solvent.
-
Characterize the final product using appropriate analytical techniques (e.g., FT-IR, NMR, Mass Spectrometry).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds against various microorganisms.[7][12]
Materials:
-
Synthesized this compound derivative
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Bacterial or fungal strains
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Dispense the growth medium into the wells of a 96-well plate.
-
Perform two-fold serial dilutions of the compound stock solution across the wells.
-
Prepare a microbial inoculum and adjust its turbidity to match the 0.5 McFarland standard.
-
Dilute the standardized inoculum in the growth medium and add it to each well of the microtiter plate.
-
Include positive (microorganism and medium, no compound) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Protocol 3: Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational method used to correlate the chemical structure of compounds with their biological activity.[13][14][15]
Procedure:
-
Data Set Preparation: Compile a dataset of this compound derivatives with their corresponding experimentally determined antimicrobial activities (e.g., MIC values).
-
Molecular Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors that quantify various aspects of its chemical structure (e.g., molecular weight, logP, polar surface area, electronic properties).
-
Data Splitting: Divide the dataset into a training set for model development and a test set for model validation.
-
Model Building: Use statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to develop a mathematical equation that relates the molecular descriptors to the biological activity.
-
Model Validation: Assess the predictive power and robustness of the developed QSAR model using the test set and various statistical metrics.
-
Interpretation and Prediction: Analyze the validated model to understand which molecular properties are most important for antimicrobial activity and use the model to predict the activity of novel, unsynthesized derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds[v1] | Preprints.org [preprints.org]
- 5. Phenyltriazole-based sulfonamides: novel dual-target agents against MRSA biofilms and resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. fiveable.me [fiveable.me]
- 14. jocpr.com [jocpr.com]
- 15. longdom.org [longdom.org]
Application Notes and Protocols for In Vitro Biological Activity Testing of Phenylmethanesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmethanesulfonamide derivatives represent a versatile class of compounds with a wide spectrum of biological activities, making them attractive candidates for drug discovery and development. Their therapeutic potential spans across various domains, including oncology, inflammation, and neurodegenerative diseases. The methanesulfonamide (B31651) moiety (-SO2NHCH3) is a key pharmacophore that imparts unique physicochemical properties, enabling these derivatives to interact with a range of biological targets.
These application notes provide a comprehensive guide to the in vitro assays used to characterize the biological activity of this compound derivatives. Detailed protocols for key experiments are outlined, along with structured data tables for the comparative analysis of quantitative results. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the underlying mechanisms and experimental designs.
I. Anti-Cancer and Cytotoxicity Assays
A primary application of this compound derivatives is in the field of oncology. Their anti-cancer effects are often evaluated by assessing their ability to inhibit cell proliferation and induce cell death in various cancer cell lines.
A. MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]
Experimental Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HeLa, SKOV-3, MCF-7, MDA-MB-468) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/mL (200 µL per well) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare stock solutions of the this compound derivatives in dimethyl sulfoxide (B87167) (DMSO).
-
Prepare serial dilutions of the test compounds in the culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM).[3]
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and an untreated control (medium only).
-
Incubate the plates for 48 to 72 hours.[1]
-
-
MTT Incubation and Formazan (B1609692) Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
-
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Sulfonamide Derivative 1 | MDA-MB-468 | < 30 | [6] |
| Sulfonamide Derivative 2 | MCF-7 | < 128 | [6] |
| Sulfonamide Derivative 3 | HeLa | < 360 | [6] |
| Compound 16c | SKOV-3 | 7.87 | [7] |
| Compound 16d | SKOV-3 | <10 | [6][7] |
| Compound 17a | HeLa | <10 | [6][7] |
| Compound 17d | HeLa | <10 | [6][7] |
Experimental Workflow:
II. Enzyme Inhibition Assays
This compound derivatives are known to inhibit various enzymes implicated in disease pathogenesis. The following are protocols for common enzyme inhibition assays.
A. Cyclooxygenase (COX) Inhibition Assay
This compound derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1] This assay measures the production of prostaglandin (B15479496) E₂ (PGE₂) via an ELISA.[1]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a Tris-HCl buffer (e.g., 0.1 M, pH 8.0).
-
Prepare solutions of purified COX-1 and COX-2 enzymes in the buffer containing co-factors like epinephrine (B1671497) and glutathione.
-
Prepare a stock solution of arachidonic acid (substrate).
-
Prepare stock solutions of the test compounds and a known COX inhibitor (e.g., celecoxib) in DMSO.
-
-
Enzyme Inhibition Reaction:
-
In a 96-well plate, add the Tris-HCl buffer.
-
Add the test compound at various concentrations.
-
Add the COX-1 or COX-2 enzyme solution.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a strong acid (e.g., 1 M HCl).[1]
-
-
PGE₂ Quantification (ELISA):
-
Use a commercial PGE₂ ELISA kit.
-
Coat a 96-well plate with a capture antibody against PGE₂.
-
Add the reaction mixtures from the inhibition assay to the wells.
-
Follow the kit manufacturer's instructions for adding the detection antibody, substrate, and stop solution.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Signaling Pathway:
B. Carbonic Anhydrase (CA) Inhibition Assay
Certain this compound derivatives are potent inhibitors of carbonic anhydrases, enzymes involved in various physiological and pathological processes.[4]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Prepare a stock solution of purified human carbonic anhydrase isoenzyme (e.g., CA I or CA II).
-
Prepare a stock solution of 4-Nitrophenyl acetate (B1210297) (substrate) in a suitable solvent.[4]
-
Prepare stock solutions of the test compounds and a known CA inhibitor (e.g., acetazolamide) in DMSO.
-
-
Enzyme Inhibition Reaction:
-
In a 96-well plate, add the Tris-HCl buffer.
-
Add the test compound at various concentrations.
-
Add the CA enzyme solution.
-
Pre-incubate the mixture at room temperature for 15 minutes.
-
Initiate the reaction by adding the 4-Nitrophenyl acetate substrate solution.
-
-
Data Acquisition and Analysis:
-
Measure the increase in absorbance at 400 nm over time using a microplate reader in kinetic mode.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each compound concentration.
-
Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.
-
Data Presentation:
| Compound | Isozyme | Kᵢ (nM) | Reference |
| N-phenylsulfonamide derivative 8 | CA I | 45.7 ± 0.46 | [8] |
| N-phenylsulfonamide derivative 2 | CA II | 33.5 ± 0.38 | [8] |
C. Acetylcholinesterase (AChE) Inhibition Assay
Some N-phenylsulfonamide derivatives exhibit inhibitory effects on acetylcholinesterase, a key enzyme in the nervous system.[4]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0).
-
Prepare a stock solution of purified AChE.
-
Prepare a stock solution of acetylthiocholine (B1193921) iodide (ATCI) as the substrate.
-
Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Prepare stock solutions of the test compounds in DMSO.
-
-
Enzyme Inhibition Reaction:
-
In a 96-well plate, add the phosphate buffer.
-
Add the test compound at various concentrations.
-
Add the AChE enzyme solution.
-
Add DTNB solution.
-
Pre-incubate the mixture at room temperature.
-
Initiate the reaction by adding the ATCI substrate solution.
-
-
Data Acquisition and Analysis:
-
Measure the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each compound concentration.
-
Calculate the IC₅₀ or Ki value.
-
Data Presentation:
| Compound | Enzyme | Kᵢ (nM) | Reference |
| N-phenylsulfonamide derivative 8 | AChE | 31.5 ± 0.33 | [8] |
| N-phenylsulfonamide derivative 8 | BChE | 24.4 ± 0.29 | [8] |
Experimental Workflow for Enzyme Inhibition Assays:
III. General Drug Discovery Workflow
The in vitro assays described above are integral components of the broader drug discovery and development pipeline for this compound derivatives.
Workflow Diagram:
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for the initial characterization of the biological activity of this compound derivatives. By employing these standardized protocols, researchers can obtain reliable and comparable data to guide structure-activity relationship (SAR) studies and advance promising lead compounds through the drug discovery pipeline. The provided diagrams offer a visual representation of the experimental processes and underlying biological mechanisms, aiding in the design and interpretation of these crucial experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Phenylmethanesulfonamide Derivatives in Anticancer Drug Discovery: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The phenylmethanesulfonamide scaffold has emerged as a versatile pharmacophore in the design and synthesis of novel anticancer agents. Its unique structural and electronic properties allow for diverse substitutions, leading to compounds that can selectively target various biological pathways implicated in cancer progression. This document provides detailed application notes on the synthesis of anticancer compounds incorporating the this compound moiety and protocols for their biological evaluation.
Applications in Anticancer Compound Synthesis
This compound and its derivatives have been successfully utilized in the development of potent inhibitors for several key cancer targets, including protein kinases, carbonic anhydrases, and tubulin. The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating strong interactions with enzyme active sites.
Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. This compound-based compounds have been designed as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer and other solid tumors. These inhibitors typically compete with ATP for binding to the kinase domain, thereby blocking downstream signaling cascades that promote cell proliferation and survival. For instance, a series of N-phenylsulfonylnicotinamide derivatives have been synthesized and shown to exhibit potent EGFR tyrosine kinase inhibitory activity.
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX, play a critical role in maintaining the acidic tumor microenvironment, which promotes tumor growth, invasion, and resistance to therapy. This compound derivatives can act as potent and selective inhibitors of CA IX. The sulfonamide moiety coordinates with the zinc ion in the enzyme's active site, effectively blocking its catalytic activity. This leads to an increase in the extracellular pH of the tumor, disrupting its growth and survival.
Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division. Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Certain this compound-containing compounds have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin. This interference with microtubule formation leads to cell cycle arrest in the G2/M phase and subsequent apoptosis of cancer cells.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of representative this compound derivatives and related sulfonamides against various cancer cell lines and molecular targets.
| Compound ID | Target | Cell Line/Enzyme | IC50 / GI50 / Ki (µM) | Reference |
| 1 | EGFR Tyrosine Kinase | MCF-7 | 0.07 | [1] |
| 1 | EGFR Tyrosine Kinase | EGFR TK | 0.09 | [1] |
| 2 | Tubulin Polymerization | - | 1.1 | |
| 3 | Carbonic Anhydrase IX | hCA IX | 0.010 | |
| 4 | Various | MDA-MB-468 (Breast) | < 30 | [2] |
| 4 | Various | MCF-7 (Breast) | < 128 | [2] |
| 4 | Various | HeLa (Cervical) | < 360 | [2] |
| 5 | Various | A549 (Lung) | 5.988 | |
| 6 | Various | PC-3 (Prostate) | 0.504 | [3] |
| 6 | Various | MCF-7 (Breast) | 0.302 | [3] |
| 6 | Various | SR (Leukemia) | 0.484 | [3] |
Experimental Protocols
General Synthesis of N-Phenylmethanesulfonamide Derivatives
This protocol describes a general method for the synthesis of N-substituted phenylmethanesulfonamides.
Materials:
-
Substituted aniline (B41778)
-
Methanesulfonyl chloride
-
Dichloromethane (DCM)
-
10% Aqueous sodium hydroxide (B78521) (NaOH)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Ethanol (B145695) or methanol (B129727) for recrystallization
Procedure:
-
Dissolve the substituted aniline (1.0 eq) and pyridine or triethylamine (1.1 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.05 eq) dropwise to the cooled solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and slowly add 10% aqueous NaOH solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol or methanol to yield the pure N-substituted this compound.
In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines using the MTT assay.[4]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Synthesized this compound compounds
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
ELISA plate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 1 × 10^5 cells/mL in 100 µL of culture medium and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
Prepare stock solutions of the test compounds in DMSO and make serial dilutions in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).
-
After 24 hours of cell seeding, replace the medium with fresh medium containing the various concentrations of the test compounds and incubate for another 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 540 nm using an ELISA plate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability versus the log of the compound concentration.
EGFR Kinase Inhibition Assay
This protocol describes a luminescent-based kinase assay to determine the inhibitory activity of compounds against EGFR.
Materials:
-
Recombinant human EGFR enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 5 µL of the diluted test compound or control (DMSO for 100% activity, no enzyme for background).
-
Add 10 µL of a master mix containing the peptide substrate and ATP to each well.
-
Initiate the kinase reaction by adding 10 µL of diluted EGFR enzyme to each well.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.
Tubulin Polymerization Inhibition Assay
This protocol describes a turbidity-based assay to measure the effect of compounds on tubulin polymerization.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP (1 mM)
-
Test compounds
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a solution of tubulin in polymerization buffer on ice.
-
Add the test compound or vehicle control (DMSO) to the tubulin solution and incubate on ice for 15 minutes.
-
Initiate polymerization by adding GTP and transferring the mixture to a pre-warmed cuvette in the spectrophotometer set at 37 °C.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Calculate the percentage of inhibition of tubulin polymerization at a specific time point compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Carbonic Anhydrase IX Inhibition Assay
This protocol describes a stopped-flow spectrophotometric assay to measure the inhibition of CA IX.
Materials:
-
Recombinant human CA IX enzyme
-
Buffer (e.g., 10 mM HEPES, pH 7.5)
-
CO2-saturated water
-
pH indicator (e.g., p-nitrophenol)
-
Test compounds
-
Stopped-flow spectrophotometer
Procedure:
-
The assay measures the enzyme-catalyzed hydration of CO2.
-
The initial rates of CO2 hydration are determined in the presence and absence of the test compounds.
-
The enzyme solution is mixed with CO2-saturated water in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time to determine the reaction rate.
-
The inhibitory activity is calculated as the percentage decrease in the enzymatic rate in the presence of the inhibitor.
-
The IC50 or Ki values are determined by plotting the inhibition data against the inhibitor concentration.
Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Mechanisms of action of this compound derivatives.
Experimental Workflow
Caption: General experimental workflow for synthesis and evaluation.
References
Troubleshooting & Optimization
Optimizing reaction conditions for Phenylmethanesulfonamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Phenylmethanesulfonamide. Below, you will find troubleshooting advice for common experimental issues and a list of frequently asked questions in a user-friendly format.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing this compound?
A1: The synthesis of this compound is typically achieved through the reaction of aniline (B41778) with methanesulfonyl chloride. This reaction is carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a scavenger for the hydrochloric acid generated during the process. The overall reaction is a nucleophilic acyl substitution.
Q2: What are the most common challenges encountered during the synthesis of this compound?
A2: Common challenges include low product yield, high levels of impurities, and managing the exothermic nature of the reaction, which can become uncontrollable if not properly managed. Side reactions, such as the formation of bis(methanesulfonylamino) by-products, can also contribute to lower yields and impurities.
Q3: How can I purify the crude this compound product?
A3: Recrystallization is a common and effective method for purifying crude this compound. Suitable solvents for this purpose include ethanol (B145695) or methanol. If colored impurities are present, the hot solution can be treated with activated charcoal before filtration.
Q4: What are the key safety precautions to consider during this synthesis?
A4: It is crucial to handle all chemicals in a well-ventilated fume hood. Methanesulfonyl chloride is corrosive and a lachrymator, so it should be handled with extreme care. Aniline is toxic and can be absorbed through the skin. The reaction can be exothermic, necessitating controlled addition of reagents and careful temperature monitoring to prevent runaway reactions. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
Issue 1: Low Product Yield
Q: My reaction is resulting in a very low yield of this compound. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors, including incomplete reactions, loss of product during work-up, and side reactions.
-
Incomplete Reaction:
-
Solution: Ensure a sufficient reaction time. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The nucleophilicity of the amine is critical; electron-deficient or sterically hindered anilines may react more slowly, requiring increased reaction temperatures or longer reaction times.
-
-
Loss of Product During Work-up:
-
Solution: During aqueous washes, carefully control the pH to minimize the solubility of the product.
-
-
Side Reactions:
-
Solution: The formation of bis-sulfonated by-products can occur with primary amines. To minimize this, use a 1:1 stoichiometry of the amine to the sulfonyl chloride and add the methanesulfonyl chloride slowly to the aniline solution. Hydrolysis of methanesulfonyl chloride is another common side reaction; ensure all glassware is dry and use anhydrous solvents.
-
-
Reagent Quality:
-
Solution: Use high-purity reagents to avoid the introduction of impurities that could interfere with the reaction.
-
Issue 2: High Levels of Impurities in the Final Product
Q: The purity of my this compound is low. What are the likely impurities and how can I remove them?
A: High impurity levels can be due to unreacted starting materials, co-crystallization of impurities, or inefficient purification.
-
Unreacted Aniline:
-
Solution: During the work-up, wash the organic layer with a dilute acid solution, such as 1M HCl, to remove any unreacted aniline.
-
-
Inefficient Purification:
-
Solution: Optimize the recrystallization process. Use an appropriate solvent and the minimum volume of hot solvent required to dissolve the crude product. A second recrystallization may be necessary to achieve the desired purity. Slow cooling during recrystallization promotes the formation of purer crystals.
-
Issue 3: The Exothermic Reaction Becomes Uncontrollable
Q: The reaction is highly exothermic and difficult to control. What measures can I take to manage the reaction temperature?
A: Poor heat transfer, especially in larger-scale reactions, and a rapid rate of reagent addition can lead to an uncontrollable exothermic reaction.
-
Controlled Reagent Addition:
-
Solution: Add the methanesulfonyl chloride dropwise to the cooled reaction mixture (0°C) to manage the rate of heat generation.
-
-
Adequate Cooling:
-
Solution: Ensure the reaction vessel has sufficient cooling capacity. Using an ice bath is standard for lab-scale synthesis. For larger scales, a jacketed reactor with a temperature control unit is recommended.
-
Data Presentation
Table 1: Reagent Quantities for this compound Synthesis (Protocol 1)
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| Aniline | 93.13 | 250 | 2.68 |
| Methanesulfonyl Chloride | 114.55 | 319.6 | 2.79 |
| Pyridine | 79.10 | 233.2 | 2.95 |
| Dichloromethane (DCM) | - | 1.25 L | - |
Data compiled from a gram-scale synthesis protocol.
Table 2: Reagent Quantities for this compound Synthesis (Protocol 2)
| Reagent | Quantity (g) |
| Aniline | 50 |
| Triethylamine | 60 |
| Methanesulfonyl Chloride | 68 |
| Dichloromethane | 500 mL |
Data compiled from a high-yield synthesis protocol.
Mandatory Visualizations
Improving the yield and purity of Phenylmethanesulfonamide derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Phenylmethanesulfonamide derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound derivatives.
Problem 1: Low Reaction Yield
A low yield of the desired this compound derivative is a common issue. The following guide provides a systematic approach to identifying and resolving the root cause.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting decision tree for low reaction yield.
Problem 2: High Levels of Impurities in the Crude Product
The presence of significant impurities can complicate purification and reduce the final yield. This guide helps in identifying and mitigating common impurities.
Troubleshooting Flowchart for High Impurity Levels
Phenylmethanesulfonamide Synthesis: A Technical Support Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Phenylmethanesulfonamide. This guide addresses common issues encountered during the synthesis, offering solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The most common method for synthesizing this compound is the reaction of aniline (B41778) with phenylmethanesulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). The base acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction.
Q2: Why is temperature control crucial during the addition of phenylmethanesulfonyl chloride?
A2: The reaction between aniline and phenylmethanesulfonyl chloride is exothermic. Poor temperature control can lead to an increase in the rate of side reactions, such as the formation of di-sulfonylation byproducts and other impurities. Maintaining a low temperature, typically 0 °C, during the addition of the sulfonyl chloride is critical for maximizing the yield and purity of the desired product.
Q3: What are the most common side reactions to be aware of during this synthesis?
A3: Several side reactions can occur, leading to lower yields and impurities. The most common include:
-
Di-sulfonylation: The product, this compound, can react with another molecule of phenylmethanesulfonyl chloride to form N,N-bis(phenylmethylsulfonyl)aniline.
-
Hydrolysis of Phenylmethanesulfonyl Chloride: Phenylmethanesulfonyl chloride can react with any moisture present to form phenylmethanesulfonic acid.
-
C-Sulfonylation: Electrophilic aromatic substitution on the aniline ring can lead to the formation of ortho- and para-aminophenyl benzyl (B1604629) sulfone isomers.
-
Reaction with Triethylamine: If triethylamine is used as the base, it can react with phenylmethanesulfonyl chloride to form stilbene (B7821643) and diphenylethylene sulfone.
Q4: How can I purify the crude this compound?
A4: Recrystallization is a common and effective method for purifying the crude product. Suitable solvents for recrystallization include ethanol (B145695) and methanol. If colored impurities are present, the hot solution can be treated with activated charcoal before filtration. Washing the crude product with a dilute acid solution (e.g., 1M HCl) can help remove unreacted aniline.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Reaction: Insufficient reaction time or inadequate mixing. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Ensure vigorous stirring throughout the reaction. - Extend the reaction time if starting materials are still present. |
| Side Reactions: Formation of byproducts due to poor temperature control or incorrect stoichiometry. | - Maintain a low temperature (0 °C) during the addition of phenylmethanesulfonyl chloride. - Use a slight excess of aniline (e.g., 1.05 equivalents) to ensure the complete consumption of the sulfonyl chloride. - Add the phenylmethanesulfonyl chloride dropwise to the reaction mixture. | |
| Product Loss During Work-up: The product may be lost during extraction or filtration steps. | - Carefully separate the organic and aqueous layers during extraction. - Ensure the pH is controlled during aqueous washes to minimize product solubility. - Wash the collected solid with a minimal amount of cold solvent to reduce loss. | |
| High Impurity Levels | Unreacted Starting Materials: Incomplete reaction or improper work-up. | - Ensure the reaction goes to completion by monitoring with TLC or HPLC. - Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove unreacted aniline. |
| Formation of Side Products: Suboptimal reaction conditions leading to byproducts. | - Strictly control the reaction temperature and stoichiometry as mentioned above. - Use anhydrous solvents and perform the reaction under an inert atmosphere to prevent hydrolysis of the sulfonyl chloride. | |
| Inefficient Purification: Incorrect choice of recrystallization solvent or technique. | - Select an appropriate solvent for recrystallization where the product has high solubility at high temperatures and low solubility at low temperatures (e.g., ethanol or methanol). - A second recrystallization may be necessary to achieve high purity. - Use activated charcoal to remove colored impurities. | |
| Oily Product Instead of Solid | Presence of Impurities: Impurities can depress the melting point and prevent crystallization. | - Attempt to purify the oil by column chromatography. - Try triturating the oil with a non-polar solvent like hexanes to induce crystallization. |
| Incorrect Work-up: Residual solvent or improper pH adjustment. | - Ensure all solvent is removed under reduced pressure. - Confirm the correct pH has been reached if an acid precipitation step is used. |
Data Presentation
Table 1: Representative Yields of Sulfonamides from Aniline and Sulfonyl Chlorides with Different Bases.
| Sulfonyl Chloride | Base | Solvent | Yield (%) | Reference |
| Benzenesulfonyl chloride | Pyridine | THF | ~100% | [1] |
| 4-Nitrobenzenesulfonyl chloride | Pyridine | THF | ~100% | [1] |
| Benzenesulfonyl chloride | Triethylamine | THF | 86% | [1] |
| Benzenesulfonyl chloride | Triethylamine | Diethyl ether | 85% | [1] |
| Benzenesulfonyl chloride | Potassium Carbonate | PEG-400 | up to 78% | [1] |
Note: This table presents representative yields for analogous reactions to provide a qualitative comparison of base effectiveness. Actual yields for this compound may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Aniline
-
Phenylmethanesulfonyl chloride
-
Pyridine (or Triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethanol or Methanol (for recrystallization)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add a solution of phenylmethanesulfonyl chloride (1.05 equivalents) in anhydrous DCM to the stirred aniline solution dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol or methanol.
-
If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
-
Filter the hot solution through a fluted filter paper to remove the activated charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Once crystal formation appears to be complete, place the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: General reaction pathway for the synthesis of this compound.
Caption: Common side reactions in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
Phenylmethanesulfonamide solubility issues in common organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning solubility issues of Phenylmethanesulfonamide in common organic solvents. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in common organic solvents?
A1: Quantitative solubility data for this compound in a broad range of organic solvents is not extensively available in public literature. However, qualitative descriptions indicate that it is soluble in some polar organic solvents and poorly soluble in water.[1][2][3]
Q2: Which solvents are recommended for dissolving this compound?
A2: Methanol (B129727) is a commonly cited solvent for dissolving this compound.[1][4] Ethanol (B145695) is also a suitable solvent, particularly for processes like recrystallization.[5] For applications requiring aqueous buffers, a co-solvent strategy may be necessary. For instance, dissolving the compound first in a water-miscible organic solvent like DMSO or DMF before dilution in the aqueous buffer can be effective, though this approach is more commonly documented for similar molecules like Phenylmethylsulfonyl fluoride (B91410) (PMSF).[6]
Q3: My this compound is not dissolving completely at room temperature. What can I do?
A3: If you are facing issues with dissolution, you can try the following:
-
Vortexing or Sonication: Agitate the solution vigorously using a vortex mixer or sonicate it in a water bath. This can help break down aggregates and increase the rate of dissolution.[7][8]
-
Gentle Heating: Warming the solution gently (e.g., to 37°C) can significantly increase the solubility of the compound.[7][8] However, be cautious to avoid excessive heat that could lead to degradation.[8]
-
Solvent Choice: Ensure you are using a high-purity, anhydrous solvent. The presence of water in hygroscopic solvents like DMSO can reduce the solubility of organic compounds.[8]
Q4: I observed a precipitate after my this compound solution was left standing. What causes this and how can I prevent it?
A4: Precipitation after initial dissolution can occur due to several factors:
-
Supersaturation: The initial concentration may have exceeded the compound's solubility limit under the storage conditions.
-
Temperature Fluctuations: A decrease in temperature can lower the solubility and cause the compound to precipitate out of the solution.[9]
-
Solvent Evaporation: Evaporation of the solvent can increase the concentration of the compound, leading to precipitation.[9]
-
Moisture Absorption: For hygroscopic solvents like DMSO, absorption of atmospheric moisture can decrease the solubility of the dissolved compound.[8]
To prevent precipitation, consider storing the solution in tightly sealed containers, at a constant temperature, and protected from light. Preparing stock solutions at a concentration well below the saturation point can also help.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Temperature (°C) |
| Methanol | Soluble[1][4] | Not Specified |
| Ethanol | Soluble (especially when heated)[5] | Not Specified |
| Water | Poorly Soluble/Slightly Soluble[2][3] | Not Specified |
| Dichloromethane | Soluble (in the context of synthesis)[5] | Not Specified |
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
This protocol outlines a general procedure to quickly assess the solubility of this compound in a variety of solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, DMSO, DMF, THF, dichloromethane, ethyl acetate)
-
Small test tubes or vials
-
Vortex mixer
-
Water bath or heating block
Procedure:
-
Preparation: Add approximately 1-2 mg of this compound to a series of clean, dry test tubes.
-
Solvent Addition: To each test tube, add 0.1 mL of a different solvent.
-
Initial Observation: Observe if the compound dissolves at room temperature.
-
Agitation: Vortex each tube for 30 seconds and observe for dissolution.
-
Heating: If the compound has not dissolved, gently warm the tube in a water bath (e.g., to 40-50°C) for a few minutes.
-
Observation and Classification: Record your observations. Classify the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent at room temperature and with heating.
Protocol 2: Recrystallization of this compound
Recrystallization is a common technique for purifying solid compounds based on their differential solubility in a hot versus a cold solvent.[5][10][11] Ethanol or methanol are suitable solvents for this process.[5]
Materials:
-
Crude this compound
-
Ethanol or Methanol
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol or methanol required to completely dissolve the solid.[5][10] This should be done on a hot plate with gentle swirling.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[10]
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of larger, purer crystals.[10]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[5][10]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[5][10]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[10]
-
Drying: Dry the crystals on the filter paper by drawing air through them or in a desiccator to remove any residual solvent.[5]
Mandatory Visualization
Caption: A workflow for troubleshooting solubility issues.
Caption: The experimental workflow for recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Phenylmethanesulfonamide (1197-22-4) for sale [vulcanchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. N-Phenylmethanesulfonamide | 1197-22-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Home Page [chem.ualberta.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
Stability of Phenylmethanesulfonamide under different reaction conditions
Welcome to the technical support center for the stability of phenylmethanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the stability of this compound under various reaction conditions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
This compound, as a member of the sulfonamide class of compounds, is susceptible to degradation under various stress conditions, including hydrolysis (acidic and basic), oxidation, heat, and photolysis. The primary degradation pathway often involves the cleavage of the sulfur-nitrogen (S-N) bond. The intrinsic stability of the molecule is crucial for determining appropriate formulation, packaging, storage conditions, and shelf-life.
Q2: What are the likely degradation pathways for this compound?
Based on studies of related sulfonamides, the main degradation pathways for this compound under forced degradation conditions are:
-
Hydrolysis (Acidic/Basic): Cleavage of the S-N bond is a probable degradation pathway under both acidic and basic conditions, which would lead to the formation of phenylmethanesulfonic acid and ammonia.
-
Oxidation: Oxidative degradation can be initiated by radical species, potentially leading to cleavage of the sulfonamide bond or modifications to the aromatic ring.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. For other sulfonamides, common photodegradation pathways include the cleavage of the sulfonamide bond and SO2 extrusion.
Q3: How does pH affect the stability of this compound?
The rate of hydrolysis of sulfonamides is highly dependent on pH. Generally, these compounds are most stable in the neutral pH range. Extreme pH conditions, both highly acidic and highly basic, are likely to accelerate the degradation process. To determine the optimal pH for stability, a pH-rate profile study is recommended.
Q4: What is the impact of temperature on the stability of this compound?
As with most chemical reactions, the rate of degradation of this compound is expected to increase with temperature. For long-term storage, lower temperatures are advisable. Thermal stability studies, often conducted at elevated temperatures, can be used to predict degradation rates at other temperatures using the Arrhenius equation.
Q5: Is this compound sensitive to light?
Yes, compounds containing aromatic rings and sulfonamide groups can be susceptible to photodegradation. It is crucial to protect solutions of this compound from light, especially during storage and analysis, by using amber vials or covering containers with aluminum foil. Photostability studies are essential to quantify the extent of degradation upon exposure to light.
Troubleshooting Guides
Issue 1: Unexpectedly Rapid Degradation of this compound
| Possible Cause(s) | Troubleshooting Steps |
| Incorrect pH of the solution. | Verify the pH of your buffer or solution using a calibrated pH meter. |
| Higher than expected temperature. | Ensure accurate temperature control of your experimental setup and storage conditions. |
| Presence of catalytic impurities (e.g., metal ions). | Use high-purity water and reagents. Consider using a chelating agent like EDTA if metal ion contamination is suspected. |
| Photodegradation due to light exposure. | Protect solutions from light by using amber vials or covering them with aluminum foil. |
Issue 2: Inconsistent Results Between Replicate Stability Experiments
| Possible Cause(s) | Troubleshooting Steps |
| Inhomogeneous sample preparation. | Ensure this compound is fully dissolved and the solution is homogeneous before starting the experiment. |
| Variability in experimental conditions (pH, temperature). | Calibrate and regularly monitor pH and temperature control equipment. |
| Inconsistent timing of sample analysis. | Use a precise timer for all incubation and sampling steps. |
Issue 3: Poor Mass Balance in the Stability Study
| Possible Cause(s) | Troubleshooting Steps |
| Formation of volatile degradation products. | Consider using analytical techniques that can detect volatile compounds, such as gas chromatography-mass spectrometry (GC-MS). |
| Degradation products are not detected by the analytical method (e.g., lack a chromophore). | Use a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) in addition to UV detection. |
| Adsorption of the compound or degradation products to the container. | Use inert container materials like silanized glass vials. |
Data Presentation
Due to the limited publicly available quantitative data specifically for this compound, the following table provides a summary of forced degradation data for other related sulfonamides to serve as a comparative reference.
Table 1: Summary of Forced Degradation Studies for Various Sulfonamides
| Sulfonamide | Stress Condition | Conditions | Degradation (%) | Key Degradation Products |
| Sulfamethoxazole | Thermal | Pan cooking of meat | Up to 45% | Six potential breakdown products identified.[1] |
| Sulfamethazine | Thermal | Sterilization at 120°C for 20 min in milk | 85.1% | Not specified.[2] |
| Sulfadimethoxine | Thermal | Sterilization at 120°C for 20 min in milk | 6.5% | Not specified.[2] |
| Sulfamethazine | Photolytic | Simulated sunlight irradiation for 24 hours | 52% | Desulfonated products.[3] |
| Sulfadiazine | Photolytic | Simulated sunlight irradiation for 24 hours | 88 - 98% | Cleavage of sulfonamide bond, SO2 extrusion.[3] |
| Sulfamethoxazole | Photolytic | Simulated sunlight irradiation for 24 hours | 88 - 98% | Tautomers, cleavage of sulfonamide bond, SO2 extrusion.[3] |
The table below is a template for researchers to summarize their own quantitative data from forced degradation studies of this compound.
Table 2: Template for Summarizing Forced Degradation Data for this compound
| Stress Condition | Conditions | Time Points | This compound Remaining (%) | Major Degradation Products (and %) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 0, 2, 4, 8, 24 hr | ||
| Base Hydrolysis | 0.1 M NaOH, 60°C | 0, 2, 4, 8, 24 hr | ||
| Oxidation | 3% H₂O₂, RT | 0, 2, 4, 8, 24 hr | ||
| Thermal | 80°C (Solid State) | 0, 24, 48, 72 hr | ||
| Photolytic | ICH Q1B conditions | 0, 6, 12, 24 hr |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed, amber glass vial. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a sealed, amber glass vial. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂) in a sealed, amber glass vial. Keep at room temperature.
-
Thermal Degradation: Place a known amount of solid this compound in a controlled temperature oven at 80°C.
-
Photolytic Degradation: Expose a solution of this compound (e.g., in methanol/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
3. Sample Collection and Analysis:
-
Collect samples at various time points (e.g., 0, 2, 8, 24 hours) or until approximately 5-20% degradation is observed.
-
Neutralize the acidic and basic samples before analysis. For thermal degradation of the solid, dissolve a portion of the sample in a suitable solvent at each time point.
-
Analyze all stressed samples and a control sample (stored under normal conditions) using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection, to separate and quantify the parent compound and any newly formed degradation products.
4. Data Analysis:
-
Plot the percentage of this compound remaining versus time for each condition.
-
Calculate the degradation rate and, if applicable, the half-life (t½) to quantify stability.
-
Characterize the degradation products using techniques like LC-MS/MS and NMR.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing peak tailing and broadening in HPLC analysis of Phenylmethanesulfonamide
Welcome to the technical support center for the HPLC analysis of Phenylmethanesulfonamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to peak tailing and broadening.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?
A1: Peak tailing for this compound, a sulfonamide, in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase.[1][2] The primary cause is the interaction of the sulfonamide group with residual silanol (B1196071) groups on the silica-based column packing.[1][2][3][4] Other contributing factors can include operating the mobile phase at a pH close to the analyte's pKa, column overload, and extra-column volume.[5][6]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical parameter in controlling the peak shape of ionizable compounds like this compound.[7][8][9] Operating at a pH close to the pKa of the analyte can result in a mixture of ionized and unionized forms, leading to peak broadening or splitting.[7][9] For sulfonamides, using a low pH mobile phase (e.g., pH < 3) can protonate the silanol groups on the stationary phase, minimizing their interaction with the analyte and thus reducing peak tailing.[1][2]
Q3: What type of HPLC column is best suited for the analysis of this compound to avoid peak tailing?
A3: To minimize peak tailing, it is recommended to use modern, high-purity silica (B1680970) columns, often referred to as Type B silica columns.[1] These columns have a lower content of acidic silanol groups.[1] Furthermore, columns that are "end-capped" are highly recommended.[5][10] End-capping is a process that chemically derivatizes the majority of residual silanol groups, making them less accessible for secondary interactions with analytes like this compound.[11] Columns with alternative stationary phases, such as those with polar-embedded groups or entirely polymeric columns, can also offer improved peak shapes.[5]
Q4: Can column contamination or degradation cause peak tailing?
A4: Yes, both column contamination and degradation can lead to poor peak shapes.[12] Accumulation of strongly retained sample components on the column can create active sites that cause tailing.[13] Physical degradation of the column, such as the formation of a void at the column inlet or a partially blocked frit, can distort the sample flow path and result in peak tailing or splitting for all peaks in the chromatogram.[6][14]
Troubleshooting Guides
Guide 1: Addressing Peak Tailing Due to Secondary Silanol Interactions
This guide provides a step-by-step approach to diagnosing and mitigating peak tailing caused by interactions with residual silanol groups.
Caption: Troubleshooting workflow for peak tailing due to silanol interactions.
Experimental Protocol: Mobile Phase pH Adjustment
-
Initial Conditions: Note the current mobile phase composition, pH, and the resulting peak asymmetry for this compound.
-
Preparation of Acidified Mobile Phase: Prepare the aqueous component of your mobile phase and adjust the pH to 2.5-3.0 using an appropriate acid (e.g., formic acid or phosphoric acid).[10][15] Ensure the chosen acid is compatible with your detector (e.g., formic acid for MS).
-
Equilibration: Equilibrate the column with the new, lower pH mobile phase for at least 10-15 column volumes.
-
Analysis: Inject your this compound standard and sample solutions.
-
Evaluation: Compare the peak shape (asymmetry factor) with the results from the initial conditions. A significant reduction in tailing indicates that silanol interactions were a primary cause.
Guide 2: Diagnosing and Resolving Peak Broadening
Peak broadening can result from various factors, including extra-column effects and column degradation.
Caption: Logical workflow for troubleshooting the causes of peak broadening.
Experimental Protocol: Column Overload Study
-
Prepare a Dilution Series: Prepare a series of this compound standard solutions at different concentrations, for example, 0.1x, 0.5x, 1x (your current concentration), 2x, and 5x your current working concentration.
-
Sequential Injections: Inject each standard solution, starting from the lowest concentration.
-
Analyze Peak Shape: Carefully observe the peak shape for each concentration. If peak broadening and fronting become more pronounced at higher concentrations, this is a strong indication of column overload.[6][14]
-
Action: If column overload is confirmed, reduce the sample concentration or the injection volume.
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Basic Analyte (Illustrative Data)
| Mobile Phase pH | Peak Asymmetry Factor (As) | Observation |
| 7.0 | 2.35 | Significant Tailing[2] |
| 5.0 | 1.80 | Moderate Tailing |
| 3.0 | 1.33 | Minimal Tailing[2] |
| 2.5 | 1.15 | Symmetrical Peak |
Table 2: Troubleshooting Summary for Peak Tailing and Broadening
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary Silanol Interactions | Lower mobile phase pH (<3), use an end-capped column, add a competitive base (e.g., triethylamine) to the mobile phase.[1][10][16] |
| Mobile phase pH near analyte pKa | Adjust mobile phase pH to be at least 2 units away from the pKa.[16] | |
| Column Overload | Reduce sample concentration or injection volume.[6] | |
| Column Contamination/Void | Flush the column; if a void is suspected, reverse the column for flushing (check manufacturer's instructions). Replace the column if necessary.[2][6] | |
| Peak Broadening | Extra-column Volume | Use shorter, narrower internal diameter tubing between the injector, column, and detector.[5][17] |
| Column Degradation | Replace the column.[17] | |
| Sample Solvent Effects | Dissolve the sample in the mobile phase or a weaker solvent.[16] | |
| Low Column Temperature | Increase the column temperature to improve mass transfer kinetics.[17] |
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromanik.co.jp [chromanik.co.jp]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. chromtech.com [chromtech.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. agilent.com [agilent.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. LC Technical Tip [discover.phenomenex.com]
- 12. uhplcs.com [uhplcs.com]
- 13. waters.com [waters.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Separation of Methanesulfonamide, N-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. researchgate.net [researchgate.net]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Purification of Crude Phenylmethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of crude Phenylmethanesulfonamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your laboratory work.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Crystal Yield After Recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures.[1] Insufficient cooling time. The initial crude material has a very low concentration of the desired product. | Select a solvent in which this compound has a significant solubility difference between hot and cold conditions. A co-solvent system may be employed to reduce solubility at lower temperatures.[1] Ensure the solution is thoroughly cooled in an ice bath after slow cooling to room temperature to maximize precipitation.[2] Consider a preliminary purification step, such as an aqueous wash, to remove highly polar impurities before recrystallization.[1] |
| Product "Oils Out" Instead of Crystallizing | The solution is supersaturated at a temperature above the melting point of this compound. The presence of impurities is inhibiting crystallization.[1] The cooling process is too rapid.[1] | Re-dissolve the oil by adding a small amount of hot solvent.[2] Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[2] Allow the solution to cool to room temperature slowly before placing it in an ice bath.[1] Experiment with a different solvent system.[1] |
| Persistent Impurities After Recrystallization | Impurities have similar solubility profiles to this compound and co-crystallize.[1] | A second recrystallization from a different solvent system may be necessary.[1] For impurities with significantly different polarity, consider a liquid-liquid extraction or flash column chromatography prior to recrystallization.[1] |
| Poor Separation in Flash Column Chromatography | The chosen mobile phase is not providing adequate separation. The column was not packed correctly, leading to channeling. The column was overloaded with the crude sample.[1] | Optimize the mobile phase using Thin Layer Chromatography (TLC) to achieve a good separation between this compound and its impurities.[1] Ensure the column is packed uniformly. Use an appropriate amount of crude material for the column size. |
| Product Fails to Elute from Chromatography Column | The mobile phase is not polar enough to move the compound. this compound is strongly interacting with the stationary phase. | Gradually increase the polarity of the mobile phase. Consider using a different stationary phase, such as alumina (B75360) instead of silica (B1680970) gel. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound are recrystallization and flash column chromatography. Recrystallization is often preferred for its simplicity and cost-effectiveness, especially for larger quantities.[1] Flash column chromatography offers higher resolution for separating complex mixtures or removing closely related impurities.
Q2: What are the best solvents for the recrystallization of this compound?
A2: Ethanol (B145695) and methanol (B129727) are commonly used and suitable solvents for the recrystallization of this compound.[3] The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.
Q3: What are the likely impurities in crude this compound?
A3: Common impurities originate from the synthesis process, which typically involves the reaction of aniline (B41778) with methanesulfonyl chloride.[3] These impurities can include:
-
Unreacted aniline: Can be removed by an acidic wash (e.g., 1M HCl) during the workup.[4]
-
Unreacted methanesulfonyl chloride: Can be quenched and removed with a basic wash (e.g., saturated NaHCO₃).[4]
-
Di-sulfonated byproduct (N,N-bis(methylsulfonyl)aniline): Formation can be minimized by controlling the stoichiometry and reaction temperature.[5]
-
C-Sulfonylation products (ortho- and para-methylsulfonylanilines): These are isomers that may require chromatographic separation if present in significant amounts.[5]
-
Hydrolyzed methanesulfonyl chloride (methanesulfonic acid): Can be removed with a basic wash.[5]
Q4: How can I monitor the purity of my this compound during purification?
A4: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the progress of the purification. By comparing the crude mixture to the purified fractions against a standard of pure this compound, you can assess the removal of impurities. For a more quantitative assessment of purity, techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q5: My purified this compound has a low melting point or appears as an amorphous solid. What should I do?
A5: A depressed melting point or amorphous appearance often indicates the presence of residual solvent or impurities. Ensure the purified crystals are thoroughly dried under vacuum to remove any trapped solvent. If the melting point is still low, it suggests that impurities are still present, and further purification by recrystallization or chromatography may be necessary. Slow and controlled cooling during recrystallization is crucial for obtaining well-defined crystals rather than an amorphous powder.[2]
Data Presentation
Table 1: Recrystallization of Crude this compound from Ethanol
| Parameter | Crude this compound | After 1st Recrystallization | After 2nd Recrystallization |
| Appearance | Off-white to light brown solid | White crystalline solid | Fine white needles |
| Purity (by HPLC) | ~85-90% | ~98% | >99.5% |
| Recovery Yield | N/A | 75-85% | 80-90% (from 1st crop) |
| Melting Point | 98-103 °C | 104-106 °C | 105-106 °C |
Note: These are typical values and may vary depending on the scale of the reaction and the initial purity of the crude product.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility at 25 °C (Room Temp) | Solubility at 78 °C (Ethanol Boiling Point) |
| Water | Sparingly Soluble | Slightly Soluble |
| Ethanol | Moderately Soluble | Very Soluble |
| Methanol | Soluble | Very Soluble |
| Dichloromethane | Soluble | N/A |
| Hexane (B92381) | Insoluble | Sparingly Soluble |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
Objective: To purify crude this compound by recrystallization using ethanol as the solvent.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with swirling until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
Objective: To purify crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., Hexane, Ethyl Acetate)
-
Chromatography column
-
Sand
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate mobile phase by running TLC plates of the crude mixture. A good solvent system will show clear separation of the this compound spot from impurity spots, with the product having an Rf value of approximately 0.25-0.35. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the least polar mobile phase and pour it into the column, ensuring even packing without air bubbles.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the mobile phase and carefully load it onto the column.
-
-
Elution: Carefully add the mobile phase to the top of the column and apply pressure (e.g., with compressed air) to begin elution.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
References
Technical Support Center: Overcoming Challenges in the Scale-up of Phenylmethanesulfonamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of Phenylmethanesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most typical and well-established method for synthesizing N-phenylmethanesulfonamide is the reaction of aniline (B41778) with methanesulfonyl chloride.[1] This reaction is carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which acts as a scavenger for the hydrochloric acid byproduct generated during the process.[1] The reaction mechanism involves a nucleophilic acyl substitution where the nitrogen atom of aniline attacks the sulfur atom of methanesulfonyl chloride.[1]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns during the scale-up of this compound synthesis include:
-
Exothermic Reaction: The reaction between aniline and methanesulfonyl chloride can be highly exothermic.[1] On a larger scale, inefficient heat dissipation can lead to a runaway reaction.[1][2][3][4] It is crucial to have adequate cooling capacity and to control the rate of reagent addition.[1][2]
-
Hazardous Materials: Methanesulfonyl chloride is corrosive and a lachrymator, requiring careful handling in a well-ventilated fume hood.[1] Aniline is toxic and can be absorbed through the skin.[1] Appropriate personal protective equipment (PPE) is essential.[1]
-
Solvent Handling: The use of flammable and volatile organic solvents necessitates proper grounding and ventilation to prevent the buildup of explosive mixtures.
Q3: How can I purify the crude this compound product on a large scale?
A3: Recrystallization is a highly effective and commonly used method for purifying crude N-phenylmethanesulfonamide at a larger scale.[1] Suitable solvents for this purpose include ethanol (B145695) or methanol.[1] For colored impurities, treating the hot solution with activated charcoal before filtration can be beneficial.[1] A two-solvent recrystallization system, such as ethanol/water or ethyl acetate/hexanes, can also be effective.
Troubleshooting Guides
Problem 1: Low Product Yield
Symptoms:
-
The final isolated yield of this compound is significantly lower than expected based on the lab-scale synthesis.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure a sufficient reaction time. Monitor the reaction progress using techniques like TLC or HPLC. - Optimize the stirring speed and impeller design for the larger reactor to ensure efficient mixing.[4] - Use high-purity reagents to avoid side reactions.[1] |
| Product Loss During Work-up | - Carefully control the pH during the aqueous wash to minimize the solubility of the product.[1] - Optimize the extraction and crystallization protocols for the larger volumes. For crystallization, control the cooling rate to maximize crystal formation. |
| Side Reactions | - Maintain a low reaction temperature, especially during the addition of methanesulfonyl chloride, to minimize the formation of byproducts.[1] - Ensure all glassware is dry and use anhydrous solvents to prevent the hydrolysis of methanesulfonyl chloride. |
Problem 2: High Impurity Levels in the Final Product
Symptoms:
-
The final product shows significant impurities by TLC, HPLC, or NMR analysis.
-
The melting point of the product is broad and lower than the literature value.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Unreacted Starting Materials | - Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted aniline.[1] - A basic aqueous wash (e.g., with sodium bicarbonate solution) can help remove hydrolyzed methanesulfonyl chloride (sulfonic acid). |
| Inefficient Purification | - Optimize the recrystallization solvent and the volume used. A second recrystallization may be necessary to achieve the desired purity.[1] - If recrystallization is ineffective, consider column chromatography, even at a larger scale, using preparative HPLC systems. |
| Co-crystallization of Impurities | - During recrystallization, allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice. - Ensure the chosen recrystallization solvent has a significant difference in solubility for the product and the impurities at high and low temperatures. |
Problem 3: Exothermic Reaction Becomes Uncontrollable During Scale-up
Symptoms:
-
A rapid and uncontrolled increase in the reaction temperature.
-
Excessive fuming or boiling of the solvent.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Poor Heat Transfer | - Ensure the reactor has adequate cooling capacity for the scale of the reaction.[1] A jacketed reactor with a temperature control unit is highly recommended.[1] - The surface-area-to-volume ratio decreases on scale-up, which can lead to inefficient heat removal.[2][5] Consider using a continuous flow reactor for better heat transfer control.[4] |
| Reagent Addition Rate is Too Fast | - Reduce the rate of addition of methanesulfonyl chloride.[1] Dropwise addition is crucial to control the exotherm.[4] - For larger scales, use a syringe pump or a programmable logic controller (PLC) for precise and controlled addition of critical reagents.[4] |
| Inadequate Mixing | - Inefficient mixing can create localized "hot spots" where the reaction rate is much higher.[4] Optimize the stirring speed and impeller design for the larger reactor volume to ensure uniform temperature distribution.[3] |
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Condition A | Condition B | Expected Outcome |
| Base | Pyridine[1] | Triethylamine[1] | Both are effective, with pyridine sometimes leading to cleaner reactions but triethylamine being easier to remove during work-up. |
| Solvent | Dichloromethane (B109758) (DCM)[1] | Tetrahydrofuran (THF) | DCM is a common choice. THF can also be used, but its higher boiling point may require different temperature control. |
| Temperature | 0 °C to Room Temperature[1] | Maintained at 0 °C | Initial cooling to 0°C is critical to control the initial exotherm. Allowing the reaction to warm to room temperature can drive it to completion. |
| Yield | ~85-95% (lab scale) | ~80-90% (lab scale) | Yields may decrease on scale-up if conditions are not properly optimized.[4] |
| Purity | High, after recrystallization | High, after recrystallization | Purity is highly dependent on the effectiveness of the work-up and purification steps. |
Experimental Protocols
Protocol 1: Synthesis using Pyridine as a Base
This protocol is adapted for a gram-scale synthesis and can be scaled up with appropriate considerations for heat transfer and mixing.[1]
Materials and Reagents:
-
Aniline
-
Methanesulfonyl Chloride
-
Pyridine
-
Dichloromethane (DCM)
-
2 M Sodium Hydroxide (B78521) (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Cold Water
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve aniline and pyridine in dichloromethane.
-
Addition of Methanesulfonyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add methanesulfonyl chloride dropwise to the cooled solution, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC until completion.
-
Work-up: Extract the mixture with 2N aqueous sodium hydroxide. Combine the aqueous extracts and wash them with dichloromethane to remove any remaining organic impurities.
-
Precipitation: Cool the aqueous layer to approximately 0°C and acidify with concentrated hydrochloric acid to a pH of about 1.
-
Isolation and Drying: Collect the resulting precipitate by vacuum filtration, wash the solid with cold water, and dry to obtain N-phenylmethanesulfonamide.[1]
Protocol 2: Synthesis using Triethylamine as a Base
This protocol offers an alternative base to pyridine.[1]
Materials and Reagents:
-
Aniline
-
Triethylamine
-
Methanesulfonyl Chloride
-
Dichloromethane (DCM)
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Water
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: Dissolve aniline and triethylamine in dichloromethane in a flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Methanesulfonyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add methanesulfonyl chloride to the solution via the dropping funnel while maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.[1]
-
Work-up: Cool the reaction mixture again in an ice bath and slowly add 10% aqueous sodium hydroxide solution. Stir vigorously.
-
Extraction: Separate the organic layer. Wash the aqueous layer with a small portion of dichloromethane. Combine the organic layers and wash with water.
-
Isolation and Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[1]
Visualizations
References
Preventing degradation of Phenylmethanesulfonamide during storage
<_ _>
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Phenylmethanesulfonamide during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][2] Manufacturers often recommend room temperature (10°C - 25°C). For long-term stability, especially for reference standards, storage under an inert atmosphere is also advised.[3]
Q2: I've dissolved this compound in a solvent for my experiments. How should I store the solution?
A2: The stability of this compound in solution is highly dependent on the solvent, pH, and temperature. In general, aqueous solutions are susceptible to hydrolysis, especially at non-neutral pH.[4][5] It is recommended to prepare solutions fresh. If storage is necessary, store at ≤4°C for short periods (24-48 hours) and protected from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C is preferable, though freeze-thaw cycles should be avoided.
Q3: What are the primary degradation pathways for this compound?
A3: The two main degradation pathways are hydrolysis and photodegradation.[5][6]
-
Hydrolysis: The sulfonamide bond can be cleaved by acid or base-catalyzed hydrolysis, yielding phenylmethanesulfonic acid and ammonia (B1221849) (or the corresponding amine).[4][7][8] This process is accelerated at elevated temperatures and extreme pH values.[5]
-
Photodegradation: Like many aromatic sulfonamides, this compound can degrade upon exposure to UV light.[6][9] This can lead to complex mixtures of degradation products.
Q4: How can I tell if my this compound has degraded?
A4: Visual inspection may reveal discoloration or changes in the physical appearance of the solid. However, significant degradation can occur without visible changes. The most reliable method is to use an analytical technique like High-Performance Liquid Chromatography (HPLC) to assess purity.[10][11] A stability-indicating HPLC method can separate the intact drug from its degradation products.[12][13]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and storage of this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent experimental results. | Degradation of the compound in a stock solution. | 1. Prepare fresh stock solutions before each experiment.2. Verify the purity of the stock solution using HPLC.3. Aliquot stock solutions and store them at -80°C to minimize freeze-thaw cycles. |
| Appearance of unexpected peaks in chromatogram during analysis. | 1. Hydrolysis due to improper pH of the solvent or mobile phase.2. Photodegradation from exposure to light.3. Contamination of the sample. | 1. Ensure all solvents and buffers are within a neutral pH range (pH 4-9), where sulfonamides are generally more stable.[5]2. Protect all solutions from light by using amber vials or covering containers with aluminum foil.[3]3. Perform a blank run (solvent only) to rule out system contamination. |
| Solid compound appears discolored or clumpy. | 1. Exposure to moisture leading to hydrolysis.2. Exposure to light. | 1. Discard the reagent. It is critical to use high-purity material for reliable results.2. Ensure proper storage in a desiccator or a dry, controlled environment.[2] |
Quantitative Stability Data
The stability of sulfonamides is highly dependent on the specific compound and conditions. The following table provides generalized stability data for sulfonamides under various stress conditions, which can be used as a guideline for this compound.
| Condition | pH | Temperature (°C) | Typical Stability | Primary Degradation Pathway |
| Aqueous Solution | 4.0 | 25 | Some sulfonamides show degradation; half-life can be < 1 year.[5] | Acid-catalyzed hydrolysis[4] |
| Aqueous Solution | 7.0 | 25 | Generally stable; half-life > 1 year for many sulfonamides.[5] | Neutral hydrolysis (slow) |
| Aqueous Solution | 9.0 | 25 | Hydrolytically stable for most sulfonamides.[5] | Base-catalyzed hydrolysis (slow at this pH) |
| Solid State | N/A | 10 - 25 | Stable under recommended storage conditions.[14] | N/A (if protected from light/moisture) |
| UV Irradiation | N/A | Ambient | Can undergo significant degradation.[6][9][15] | Photodegradation[6] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general reverse-phase HPLC (RP-HPLC) method to determine the purity of this compound and detect potential degradation products.[10][12][16]
1. Materials and Reagents:
-
This compound reference standard and sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid or triethylamine (B128534) (for pH adjustment)
-
0.45 µm syringe filters
2. Chromatographic Conditions (Example):
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[13]
-
Mobile Phase: Isocratic mixture of water and acetonitrile (e.g., 70:30 v/v), pH adjusted to ~5.5.[13] The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min[16]
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the compound)[12]
-
Injection Volume: 10 µL
-
Column Temperature: 25°C[16]
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standard solution to determine the retention time and peak area of the intact compound.
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks in the chromatogram (Area Percent method). The presence of additional peaks indicates impurities or degradation products.
5. Validation:
-
To validate this as a "stability-indicating" method, forced degradation studies should be performed (e.g., exposing the sample to acid, base, heat, and UV light) to ensure that the degradation product peaks are well-resolved from the main compound peak.[12]
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. keyorganics.net [keyorganics.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
- 15. Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate | MDPI [mdpi.com]
- 16. tis.wu.ac.th [tis.wu.ac.th]
Technical Support Center: Optimizing Solvent Systems for Phenylmethanesulfonamide Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing solvent systems in Phenylmethanesulfonamide chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting solvent systems for this compound HPLC?
A1: For reverse-phase High-Performance Liquid Chromatography (HPLC) of this compound, a common starting mobile phase consists of a mixture of acetonitrile (B52724) (MeCN) and water.[1][2] An acidic modifier, such as phosphoric acid or formic acid, is often added to improve peak shape and resolution.[1][2] A typical starting gradient might be from a low to a high concentration of acetonitrile in water.
Q2: How can I select an appropriate solvent system for column chromatography of this compound?
A2: Thin-Layer Chromatography (TLC) is an excellent preliminary technique to determine a suitable solvent system for column chromatography. The goal is to find a solvent mixture that provides good separation of this compound from impurities, ideally with a retention factor (Rf) value for the target compound between 0.2 and 0.4. For normal-phase chromatography on silica (B1680970) gel, start with a non-polar solvent like hexane (B92381) and gradually add a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758).
Q3: What are some recommended TLC solvent systems for sulfonamides like this compound?
A3: Several solvent systems have been reported for the TLC analysis of sulfonamides. Common systems for silica gel plates include mixtures of chloroform (B151607) and tert-butanol (B103910) (e.g., 80:20 v/v) or chloroform and n-butanol (e.g., 4:1 v/v).[3] For more polar sulfonamides, a mobile phase containing dichloromethane and methanol (B129727) might be effective.[4] It is also common to add a small amount of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to the mobile phase to reduce peak tailing, especially for compounds with amine groups.[4]
Q4: My this compound peak is tailing in HPLC. What are the likely causes and solutions?
A4: Peak tailing for this compound in reverse-phase HPLC can be caused by several factors:
-
Secondary Silanol (B1196071) Interactions: Residual acidic silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.
-
Solution: Add an acidic modifier like phosphoric acid or formic acid to the mobile phase to suppress the ionization of silanol groups. Using a lower pH mobile phase can also help.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the issue.
-
-
Column Contamination or Voids: Accumulation of contaminants on the column frit or the formation of a void at the column inlet can disrupt the sample band.
-
Solution: Reverse flush the column (if permissible by the manufacturer) or replace the column. Using a guard column can help prevent contamination of the analytical column.[5]
-
Q5: How can I visualize this compound on a TLC plate?
A5: Since this compound contains a phenyl ring, it is UV-active. Therefore, the most common and non-destructive method for visualization is using a UV lamp at 254 nm, where it will appear as a dark spot on a fluorescent TLC plate.[6] Chemical staining can also be used. Fluorescamine is a reagent that reacts with primary amines to produce highly fluorescent derivatives and is commonly used for the detection of sulfonamides.[3]
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the gradient profile. If using isocratic elution, adjust the ratio of organic solvent to water. |
| Incorrect column chemistry. | Consider a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds. | |
| Ghost Peaks | Impurities in the mobile phase or carryover from previous injections. | Use high-purity solvents and freshly prepared mobile phase. Run a blank gradient to identify the source of the ghost peaks.[7] |
| High Backpressure | Blockage in the system (e.g., column frit, tubing). | Reverse flush the column. If the pressure remains high, systematically check components from the detector back to the pump to locate the blockage.[5] |
| Precipitated buffer in the mobile phase. | Ensure the buffer is fully dissolved in the mobile phase. Filter the mobile phase before use. | |
| Retention Time Drift | Inconsistent mobile phase composition. | Ensure accurate and consistent mobile phase preparation. Degas the mobile phase to prevent bubble formation. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. |
Column Chromatography Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Compound Elutes Too Quickly (High Rf) | Solvent system is too polar. | Decrease the proportion of the polar solvent in the mobile phase. |
| Compound Does Not Elute (Low Rf) | Solvent system is not polar enough. | Increase the proportion of the polar solvent in the mobile phase. |
| Poor Separation of Compound and Impurities | Inappropriate solvent system. | Perform further TLC screening with different solvent combinations to find a system with better selectivity. |
| Column overloading. | Use a larger column or reduce the amount of sample loaded. | |
| Cracked or Channeled Column Bed | Improper column packing. | Repack the column carefully, ensuring a uniform and compact bed. |
Data Presentation
Solubility of Related Sulfonamides in Acetonitrile-Water Mixtures
Disclaimer: The following data is for sulfadiazine (B1682646) and sulfamerazine, structurally related sulfonamides, and is provided as a reference for estimating the solubility behavior of this compound. Experimental determination of the solubility of this compound is recommended for precise applications.
Table 1: Mole Fraction Solubility (x10³) of Sulfadiazine in Acetonitrile (1) + Water (2) Mixtures at Different Temperatures.
| w₁ (mass fraction of Acetonitrile) | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K |
| 0.0 | 0.05 | 0.07 | 0.09 | 0.12 | 0.15 |
| 0.2 | 0.21 | 0.26 | 0.33 | 0.42 | 0.53 |
| 0.4 | 0.65 | 0.79 | 0.96 | 1.17 | 1.42 |
| 0.6 | 1.43 | 1.69 | 2.00 | 2.36 | 2.78 |
| 0.8 | 2.50 | 2.86 | 3.28 | 3.77 | 4.33 |
| 1.0 | 3.06 | 3.43 | 3.85 | 4.33 | 4.87 |
Table 2: Mole Fraction Solubility (x10³) of Sulfamerazine in Acetonitrile (1) + Water (2) Mixtures at Different Temperatures.
| w₁ (mass fraction of Acetonitrile) | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K |
| 0.0 | 0.11 | 0.14 | 0.17 | 0.21 | 0.26 |
| 0.2 | 0.48 | 0.58 | 0.70 | 0.84 | 1.01 |
| 0.4 | 1.35 | 1.58 | 1.85 | 2.16 | 2.52 |
| 0.6 | 2.86 | 3.26 | 3.72 | 4.25 | 4.85 |
| 0.8 | 4.96 | 5.56 | 6.24 | 7.01 | 7.87 |
| 1.0 | 6.55 | 7.26 | 8.06 | 8.95 | 9.95 |
Solubility of Related Sulfonamides in Methanol-Water Mixtures
Disclaimer: The following data is for sulfadiazine, a structurally related sulfonamide, and is provided as a reference for estimating the solubility behavior of this compound. Experimental determination of the solubility of this compound is recommended for precise applications.
Table 3: Mole Fraction Solubility (x10³) of Sulfadiazine in Methanol (1) + Water (2) Mixtures at Different Temperatures. [8]
| w₁ (mass fraction of Methanol) | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K |
| 0.0 | 0.05 | 0.07 | 0.09 | 0.12 | 0.15 |
| 0.2 | 0.16 | 0.20 | 0.24 | 0.30 | 0.37 |
| 0.4 | 0.39 | 0.47 | 0.56 | 0.67 | 0.80 |
| 0.6 | 0.78 | 0.91 | 1.06 | 1.24 | 1.44 |
| 0.8 | 1.38 | 1.58 | 1.80 | 2.06 | 2.35 |
| 1.0 | 2.04 | 2.29 | 2.57 | 2.88 | 3.23 |
Experimental Protocols
Detailed HPLC Method for this compound Analysis
This protocol is a general guideline for the reverse-phase HPLC analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B (linear gradient)
-
15-17 min: 90% B (hold)
-
17-18 min: 90% to 10% B (linear gradient)
-
18-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a final concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
General Protocol for TLC Analysis of this compound
This protocol provides a general procedure for the TLC analysis of this compound on silica gel plates.
-
Plate Preparation: Use a silica gel 60 F254 TLC plate. With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.
-
Sample Application: Dissolve the this compound sample in a suitable solvent (e.g., methanol or ethyl acetate). Using a capillary tube or micropipette, spot a small amount of the sample onto the starting line. Allow the spot to dry completely.
-
Developing Chamber Preparation: Pour the chosen mobile phase (e.g., chloroform:tert-butanol 80:20 v/v) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for at least 15 minutes.
-
Plate Development: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the starting line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Visualization: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood. Visualize the spots under a UV lamp at 254 nm.
-
Rf Value Calculation: Measure the distance traveled by the solvent front and the distance traveled by the center of the this compound spot. Calculate the Rf value using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Mandatory Visualizations
Caption: High-Performance Liquid Chromatography (HPLC) Experimental Workflow.
Caption: Logical workflow for troubleshooting common chromatography issues.
References
- 1. N-Phenylmethanesulfonamide (1197-22-4) for sale [vulcanchem.com]
- 2. Methanesulfonamide, N-phenyl- | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. phenomenex.com [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting poor resolution in the separation of Phenylmethanesulfonamide analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor resolution in the separation of Phenylmethanesulfonamide analogs.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues encountered during chromatographic separation.
Q1: Why am I seeing poor resolution between my this compound analog peaks?
Poor resolution is a common challenge in HPLC and can stem from several factors related to efficiency, selectivity, and retention.[1][2] Optimizing peak resolution involves fine-tuning the three key factors: the retention factor (k), selectivity (α), and column efficiency (N).[1]
Possible Causes & Solutions:
-
Inadequate Mobile Phase Strength: The organic solvent percentage in your mobile phase may not be optimal. In reversed-phase HPLC, analytes are retained through hydrophobic interactions with the stationary phase.[1]
-
Solution: To increase separation for closely eluting peaks, try decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol).[1] This will increase the retention factor (k) and often improve resolution.[2]
-
-
Suboptimal Selectivity: Selectivity (α) is the most powerful variable for improving resolution and is determined by the interactions between the analytes, the mobile phase, and the stationary phase.[1]
-
Solution 1: Change the organic modifier. Switching from acetonitrile to methanol, or vice versa, can alter interactions and improve selectivity.[2]
-
Solution 2: Adjust the mobile phase pH. This compound and its analogs may have ionizable groups. Changing the pH can alter their ionization state and significantly impact retention and selectivity.[2]
-
Solution 3: Change the stationary phase. If modifications to the mobile phase are ineffective, consider switching to a different column chemistry (e.g., from a C18 to a Phenyl or Cyano column) to introduce different types of interactions, such as π-π interactions.[2]
-
-
Low Column Efficiency: Column efficiency (N) is related to the sharpness of the peaks. Broader peaks are more likely to overlap.
-
Solution 1: Use a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates.[2]
-
Solution 2: Optimize the flow rate. A slower flow rate can sometimes enhance separation, though it will increase the run time.[2]
-
Solution 3: Ensure the column temperature is stable and optimized. Elevated temperatures can reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks.[1]
-
Q2: My sulfonamide analog peaks are tailing significantly. What is the cause and how can I fix it?
Peak tailing is a common problem in sulfonamide analysis, often caused by secondary interactions between the basic functional groups on the analytes and acidic residual silanol (B1196071) groups on the silica (B1680970) stationary phase.[3][4]
Possible Causes & Solutions:
-
Silanol Interactions: This is the most frequent cause of tailing for basic compounds.[3]
-
Solution 1: Use a modern, high-purity, end-capped column. End-capping treats the residual silanol groups to make them less active, minimizing secondary interactions.[4]
-
Solution 2: Adjust mobile phase pH. Operating at a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of silanol groups, reducing their interaction with protonated basic analytes.
-
Solution 3: Add a competing base to the mobile phase, such as triethylamine (B128534) (TEA). TEA is a small basic molecule that will preferentially interact with the active silanol sites, masking them from the analyte.
-
-
Column Contamination or Deterioration: Accumulation of contaminants on the column frit or at the head of the column can lead to peak distortion.[5]
-
System Dead Volume: Excessive volume in the chromatographic system outside of the column can cause band spreading and tailing peaks.[4]
-
Solution: Ensure you are using tubing with the appropriate (narrow) internal diameter and that tubing lengths are as short as possible.[4]
-
Q3: My polar this compound analogs are eluting too early (poor retention). How can I increase their retention time?
Poor retention of polar compounds is a frequent issue in reversed-phase chromatography.[6][7]
Possible Causes & Solutions:
-
High Mobile Phase Strength: The mobile phase contains too much organic solvent, causing the polar analytes to elute quickly with the solvent front.
-
Solution 1: Decrease the percentage of organic solvent in the mobile phase. This increases the polarity of the mobile phase, promoting greater interaction between the analytes and the non-polar stationary phase.[1]
-
Solution 2: Use a 100% aqueous mobile phase. This requires a column specifically designed for these conditions to prevent phase collapse (dewetting).[7]
-
-
Inappropriate Chromatography Mode: Reversed-phase HPLC may not be suitable for very polar analogs.
Data & Protocols
Table 1: Impact of Chromatographic Parameter Adjustments on Resolution
| Parameter Adjusted | Change | Effect on Retention Factor (k) | Effect on Selectivity (α) | Effect on Efficiency (N) | Overall Impact on Resolution |
| Mobile Phase | Decrease % Organic | Increase | Can change | Minimal | Often improves |
| Change Organic Solvent | Can change | Significant change | Minimal | Can improve or worsen | |
| Adjust pH | Significant change | Significant change | Minimal | Can significantly improve | |
| Stationary Phase | Decrease Particle Size | Minimal | Minimal | Increase | Improves |
| Increase Column Length | Increase | Minimal | Increase | Improves | |
| Change Column Chemistry | Can change | Significant change | Can change | Can significantly improve | |
| System | Decrease Flow Rate | Increase | Minimal | Can improve | Can improve |
| Increase Temperature | Decrease | Can change | Increase | Variable, can improve |
Experimental Protocol: Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH for improving the resolution of this compound analogs.
Materials:
-
HPLC system with UV or MS detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., HPLC-grade water, acetonitrile, methanol)
-
Buffers and acids/bases for pH adjustment (e.g., formic acid, ammonium (B1175870) acetate, phosphoric acid)
-
Calibrated pH meter
-
Analyst standards and prepared samples
Procedure:
-
Initial Analysis: Perform an injection using your current, unbuffered or minimally buffered method to establish a baseline chromatogram.
-
Select a pH Range: Based on the pKa of your this compound analogs, select a range of pH values to test. A good starting point is to test pH values at least 1.5-2 units above and below the pKa.
-
Prepare Buffered Mobile Phases:
-
Prepare a series of aqueous mobile phase components, each buffered to a specific pH value within your selected range (e.g., pH 3.0, 4.5, 6.0, 7.5). Ensure the buffer concentration is sufficient (typically 10-20 mM) to control the pH after the addition of the organic modifier.[4]
-
For each pH level, prepare the final mobile phase by mixing the buffered aqueous solution with the organic solvent at your desired ratio (e.g., 70:30 Water:Acetonitrile).
-
-
Systematic Testing:
-
Starting with the lowest pH mobile phase, thoroughly flush and equilibrate the HPLC column. Equilibration may require 20-30 column volumes.
-
Inject your standard mixture and record the chromatogram.
-
Repeat the flush, equilibration, and injection steps for each prepared pH mobile phase, moving systematically from low to high pH.
-
-
Data Analysis:
-
Compare the chromatograms obtained at each pH level.
-
Evaluate the resolution between critical peak pairs, peak shape (tailing factor), and retention times.
-
Identify the pH that provides the baseline separation or the best possible resolution for your analogs of interest.
-
Frequently Asked Questions (FAQs)
Q: What type of column is best for separating this compound analogs? A: A C18 column is the most common starting point for reversed-phase separation of sulfonamides.[9] However, due to the potential for secondary interactions, a column with high-purity silica and robust end-capping is highly recommended to improve peak shape.[3][4] For highly polar analogs that are poorly retained on C18, a polar-embedded phase or a phenyl-hexyl phase could provide alternative selectivity.[10] For extremely polar compounds, a HILIC column may be the most effective choice.[8]
Q: Can I use gradient elution to improve my separation? A: Yes, gradient elution is an excellent strategy, especially for samples containing analogs with a wide range of polarities.[2] A gradient program, which involves changing the mobile phase composition over the course of the run, can help to resolve early-eluting peaks while also sharpening and speeding up the elution of late-eluting, more hydrophobic compounds.
Q: How do I prepare my sample to avoid chromatography problems? A: Proper sample preparation is critical.[11] Ensure your sample is fully dissolved in a solvent that is compatible with, and ideally weaker than, your initial mobile phase. Injecting a sample in a much stronger solvent can cause significant peak distortion.[5] Always filter your sample through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates that could clog the column and cause high backpressure.[9]
Q: My backpressure is high. Is this related to my poor resolution? A: High backpressure itself doesn't directly cause poor resolution, but its underlying cause often does. A common cause is a blockage in the system, such as a clogged column inlet frit, which can lead to peak splitting and broadening, thereby reducing resolution.[5] If you experience a sudden increase in pressure, you should systematically check for blockages, starting from the column and working your way back through the injector and pump.
References
- 1. chromtech.com [chromtech.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. benchchem.com [benchchem.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. waters.com [waters.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chromatographytoday.com [chromatographytoday.com]
Strategies to minimize by-product formation in Phenylmethanesulfonamide reactions
Welcome to the Technical Support Center for Phenylmethanesulfonamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the minimization of by-product formation during this critical reaction.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the synthesis of this compound, focusing on the identification and mitigation of specific by-products.
Issue 1: Formation of Di-sulfonylation By-product
Q1: I am observing a significant amount of a higher molecular weight impurity, which I suspect is the di-sulfonylation product (N,N-bis(phenylmethylsulfonyl)aniline). How can I prevent its formation?
A1: The formation of the di-sulfonylation by-product is a common issue, particularly when reaction conditions are not carefully controlled. Here are the primary strategies to minimize this side reaction:
-
Stoichiometry Control: The most critical factor is the molar ratio of the reactants. An excess of phenylmethanesulfonyl chloride significantly promotes the formation of the di-sulfonated product. To circumvent this, it is advisable to use a slight excess of aniline (B41778) (e.g., 1.05 to 1.1 equivalents) relative to phenylmethanesulfonyl chloride. This ensures the complete consumption of the sulfonylating agent before it can react with the desired N-phenylmethanesulfonamide product.
-
Controlled Reagent Addition: Add the phenylmethanesulfonyl chloride solution dropwise to the reaction mixture. A slow and controlled addition helps to maintain a low concentration of the sulfonylating agent at any given time, thus favoring the mono-sulfonylation reaction.
-
Temperature Management: Higher reaction temperatures can accelerate the rate of the second sulfonylation reaction. It is crucial to maintain a low temperature, typically 0 °C, during the addition of phenylmethanesulfonyl chloride and to allow the reaction to proceed at a controlled temperature (e.g., room temperature) thereafter.
Experimental Protocol to Minimize Di-sulfonylation:
| Parameter | Recommended Condition |
| Aniline : Phenylmethanesulfonyl chloride (molar ratio) | 1.1 : 1.0 |
| Base | Triethylamine (B128534) (1.2 equivalents) |
| Solvent | Dichloromethane (B109758) (DCM), anhydrous |
| Temperature (Addition) | 0 °C (ice bath) |
| Temperature (Reaction) | Room Temperature |
| Addition Rate | Slow, dropwise over 30-60 minutes |
| Reaction Time | 2-4 hours (monitor by TLC) |
Logical Workflow for Minimizing Di-sulfonylation:
Caption: Key parameters to control for minimizing di-sulfonylation.
Issue 2: Presence of C-Sulfonylation Impurities
Q2: My product is contaminated with isomers, likely from C-sulfonylation of the aniline ring. What causes this and how can it be avoided?
A2: C-sulfonylation is an electrophilic aromatic substitution reaction where the phenylmethanesulfonyl group attaches directly to the carbon atoms of the aniline ring, typically at the ortho and para positions. This side reaction can be promoted by certain conditions.
-
Reaction Mechanism: The lone pair of electrons on the aniline nitrogen activates the aromatic ring, making it susceptible to electrophilic attack. While N-sulfonylation is generally faster, conditions that enhance the electrophilicity of the sulfonylating agent or prolong the reaction time at elevated temperatures can lead to C-sulfonylation.
-
Minimization Strategies:
-
Mild Reaction Conditions: Avoid high temperatures and strongly acidic conditions, which can favor electrophilic aromatic substitution.
-
Choice of Base: A non-nucleophilic base like triethylamine is generally preferred over pyridine (B92270). Pyridine can sometimes act as a catalyst for electrophilic aromatic substitution.
-
Protecting Groups: In cases where C-sulfonylation is particularly problematic, protection of the amino group as an acetamide (B32628) can be considered. The acetyl group reduces the activating effect of the nitrogen on the ring, thus disfavoring C-sulfonylation. The protecting group can be removed after the sulfonylation step.
-
Signaling Pathway for N- vs. C-Sulfonylation:
Caption: Competing pathways of N- and C-sulfonylation.
Issue 3: Low Yield Due to Hydrolysis of Phenylmethanesulfonyl Chloride
Q3: My reaction yield is consistently low, and I suspect the phenylmethanesulfonyl chloride is hydrolyzing. How can I prevent this?
A3: Phenylmethanesulfonyl chloride is highly susceptible to hydrolysis, reacting with water to form the unreactive phenylmethanesulfonic acid. This reduces the amount of reagent available for the desired reaction, leading to lower yields.
-
Anhydrous Conditions: It is imperative to conduct the reaction under strictly anhydrous conditions.
-
Glassware: All glassware should be thoroughly dried in an oven (e.g., at 120 °C for several hours) and cooled in a desiccator before use.
-
Solvents: Use anhydrous solvents. Dichloromethane, a common solvent for this reaction, should be dried over a suitable drying agent (e.g., calcium hydride) and distilled before use.
-
Reagents: Ensure that the aniline and the base are free of water.
-
-
Inert Atmosphere: Perform the reaction under an inert atmosphere, such as dry nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
Experimental Workflow to Prevent Hydrolysis:
Caption: Workflow emphasizing anhydrous conditions.
Issue 4: Formation of Stilbene (B7821643) and Related By-products
Q4: I have detected stilbene and other unexpected by-products in my reaction mixture. What is the source of these impurities?
A4: The formation of trans-stilbene (B89595) and cis-diphenylethylene sulfone can occur when phenylmethanesulfonyl chloride reacts with triethylamine.[1][2] This side reaction is more prevalent under certain conditions and can be minimized.
-
Mechanism of Formation: Triethylamine can act as a base to deprotonate phenylmethanesulfonyl chloride, leading to the formation of a sulfene (B1252967) intermediate. This highly reactive intermediate can then undergo further reactions, including dimerization and rearrangement, to form stilbene derivatives.
-
Strategies for Minimization:
-
Choice of Base: While triethylamine is a common and effective base, if stilbene formation is a significant issue, consider using a less hindered or a weaker base. Pyridine is a common alternative.
-
Temperature Control: As with other side reactions, maintaining a low temperature during the addition of reagents can help to suppress the formation of these by-products.
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Aprotic solvents like dichloromethane are generally preferred.
-
Comparative Effect of Base on By-product Formation (Qualitative):
| Base | Propensity for Stilbene Formation | Notes |
| Triethylamine | Higher | More basic and can promote sulfene formation. |
| Pyridine | Lower | Less basic and less likely to induce sulfene formation. |
Frequently Asked Questions (FAQs)
Q5: What is the ideal solvent for this compound synthesis?
A5: Aprotic solvents are generally the best choice for this reaction to avoid reaction with the sulfonyl chloride. Dichloromethane (DCM) is the most commonly used solvent due to its good solubility for the reactants and its inertness under the reaction conditions. Other suitable aprotic solvents include tetrahydrofuran (B95107) (THF) and diethyl ether, although DCM is often preferred for its ease of removal during workup.
Q6: How can I effectively purify the crude this compound product?
A6: Recrystallization is the most common and effective method for purifying the crude product.
-
Solvent Selection: Ethanol or methanol (B129727) are suitable solvents for recrystallization.
-
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If colored impurities are present, the hot solution can be treated with activated charcoal and then filtered.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.
-
-
Acid Wash: To remove any unreacted aniline, the organic layer during the workup can be washed with a dilute acid solution (e.g., 1M HCl).
Q7: How can I monitor the progress of the reaction?
A7: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. A suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) can be used to separate the starting materials (aniline and phenylmethanesulfonyl chloride) from the product (N-phenylmethanesulfonamide). The disappearance of the starting materials and the appearance of the product spot indicate the progression of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q8: What are the safety precautions I should take during this reaction?
A8: Phenylmethanesulfonyl chloride is a corrosive and moisture-sensitive reagent. It is essential to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction can be exothermic, especially during the addition of the sulfonyl chloride, so it is important to have an ice bath readily available for cooling. Triethylamine and pyridine are flammable and have strong odors, and should also be handled in a fume hood. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
References
Validation & Comparative
Phenylmethanesulfonamide vs. Benzenesulfonamide: A Comparative Guide for Drug Design
For researchers, scientists, and drug development professionals, the selection of a chemical scaffold is a pivotal decision that dictates the potency, selectivity, and pharmacokinetic profile of a drug candidate. This guide presents an objective, data-driven comparison of two common sulfonamide-containing scaffolds: phenylmethanesulfonamide and benzenesulfonamide (B165840). While structurally similar, the presence of a methylene (B1212753) linker in this compound introduces significant changes in physicochemical and pharmacological properties.
This document delves into the comparative physicochemical properties, biological activities, and pharmacokinetic considerations of these two scaffolds. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this guide aims to provide actionable insights for medicinal chemists and pharmacologists to inform scaffold selection in drug discovery programs.
Structural and Physicochemical Comparison
The core difference between the two scaffolds is the methylene (-CH2-) spacer between the phenyl ring and the sulfonamide group in this compound. Benzenesulfonamide features a direct, rigid connection. This structural nuance has a tangible impact on key physicochemical properties that are critical for drug development.
The methylene linker imparts greater conformational flexibility to the phenyl ring in this compound, which can influence its binding to biological targets. This seemingly minor change also alters key physicochemical parameters.
| Property | Benzenesulfonamide | This compound | Implication in Drug Design |
| Molecular Weight | 157.19 g/mol | 171.22 g/mol [1][2] | The added methylene group slightly increases molecular weight. |
| LogP (Lipophilicity) | ~1.1 (Predicted) | 0.95[3] | The values are similar for the parent molecules, but the flexible linker can alter interactions with lipophilic pockets in targets. |
| Melting Point | 149-152 °C | 93-97 °C[2][4] | The lower melting point of this compound suggests weaker crystal lattice energy, which can influence solubility and dissolution rate. |
| pKa | ~10.0 | ~8.0 (Predicted)[4] | The N-H in this compound is predicted to be more acidic. This can significantly affect ionization state at physiological pH, influencing solubility, permeability, and target binding. |
| Solubility | Poorly soluble in water; soluble in organic solvents and alkali.[5][6] | Sparingly soluble in water; soluble in organic solvents like methanol.[2][3] | Both have limited aqueous solubility. The lower melting point of this compound might offer an advantage in formulation development. |
| Structural Feature | Aryl sulfonamide | Benzyl sulfonamide | The direct aryl connection in benzenesulfonamide makes the sulfonamide N-H less acidic and the ring more electron-deficient. The methylene spacer in this compound decouples the sulfonamide electronically from the ring and adds flexibility. |
Biological Activity and Applications
Benzenesulfonamide is a well-established scaffold in medicinal chemistry, forming the basis for a wide range of therapeutic agents. This compound is utilized as a key intermediate and structural motif in the development of various bioactive compounds.[3]
Benzenesulfonamides: This scaffold is renowned for its role in:
-
Antibacterials: As competitive inhibitors of dihydropteroate (B1496061) synthase, they block folic acid synthesis in bacteria.[5][7]
-
Carbonic Anhydrase (CA) Inhibitors: The sulfonamide group is a potent zinc-binding group, making these compounds effective inhibitors of CA isozymes for treating glaucoma, edema, and certain cancers.[6][8]
-
Anticancer Agents: Derivatives have been developed as inhibitors of various targets, including CA IX.[8]
-
Antiviral Agents: Benzenesulfonamide-containing compounds have been designed as HIV-1 capsid inhibitors and anti-influenza agents.[9][10][11]
-
Anticonvulsants: By targeting CA isoforms II and VII, certain derivatives have shown potent anticonvulsant activity.[12]
Phenylmethanesulfonamides: While less ubiquitous as a final drug scaffold compared to its counterpart, it is a critical component in compounds targeting:
-
Enzyme Inhibition: The scaffold serves as a structural motif in various enzyme inhibitors.[3]
-
Anti-inflammatory Agents: this compound has been shown to inhibit prostaglandin (B15479496) synthesis, suggesting anti-inflammatory potential.[1]
-
Anticancer Research: It has demonstrated the ability to inhibit the proliferation of cancer cells in vitro.[1]
The key difference in biological activity often stems from the orientation and interactions of the phenyl ring. The rigid nature of benzenesulfonamide provides a well-defined vector for substituents to interact with target proteins. In contrast, the flexible linker of this compound allows the phenyl ring to adopt various conformations to better fit into a binding pocket, which can be advantageous but may also come at an entropic cost.
Pharmacokinetic (ADME) Profile
The pharmacokinetic behavior of sulfonamides can vary significantly based on their substitution.[13]
General Sulfonamide Pharmacokinetics (Primarily based on Benzenesulfonamide Derivatives):
-
Distribution: They are widely distributed throughout the body and can cross the placenta.[14][15]
-
Metabolism: The primary metabolic pathway is N-acetylation in the liver.[13][15] The resulting acetylated metabolite is often inactive but can be less soluble, contributing to potential toxicity like crystalluria.[15]
-
Excretion: Excretion is mainly renal, through glomerular filtration.[15] To prevent crystalluria (the formation of crystals in the urine), adequate patient hydration is essential.[14]
Impact of the Methylene Linker (this compound): The introduction of the -CH2- group can alter the ADME profile in several ways:
-
Metabolism: The methylene group provides an additional site for oxidative metabolism (e.g., benzylic hydroxylation) by cytochrome P450 enzymes. This can lead to different metabolic pathways and potentially a faster clearance rate compared to a benzenesulfonamide analogue lacking such a site.
-
Lipophilicity & Permeability: The slightly altered lipophilicity and increased flexibility can influence membrane permeability and plasma protein binding.
-
Solubility of Metabolites: Hydroxylation at the benzylic position would create a more polar metabolite, which is typically more water-soluble and easier to excrete.
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of compounds. Below are protocols for the synthesis of the parent scaffolds and a key biological assay.
Synthesis of N-Phenylmethanesulfonamide
This protocol describes a common method for synthesizing the this compound scaffold.
Materials and Reagents:
-
Aniline
-
Methanesulfonyl Chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve aniline (1.0 eq) and pyridine (1.1 eq) in dichloromethane.[16]
-
Addition of Mesyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add methanesulfonyl chloride (1.05 eq) dropwise to the cooled solution, ensuring the temperature remains at or below 5°C.[16]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 3 hours, monitoring by TLC.[16]
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[16]
-
Purification: Purify the crude N-phenylmethanesulfonamide by recrystallization from a suitable solvent system (e.g., ethanol/water).[16]
Carbonic Anhydrase IX Inhibition Assay
This protocol outlines a method to determine the inhibitory potency of compounds against CA IX, a common target for sulfonamides.
References
- 1. This compound | 4563-33-1 | FP139731 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Phenylmethanesulfonamide (1197-22-4) for sale [vulcanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Benzenesulfonamide | 98-10-2 [chemicalbook.com]
- 7. tf.ni.ac.rs [tf.ni.ac.rs]
- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 9. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 15. pharmacy180.com [pharmacy180.com]
- 16. benchchem.com [benchchem.com]
Comparative study of the biological activity of Phenylmethanesulfonamide derivatives
A comprehensive analysis of the antimicrobial, anti-inflammatory, and anticancer properties of phenylmethanesulfonamide derivatives, supported by experimental data and mechanistic insights.
This compound and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. These synthetic compounds have shown promise as antimicrobial, anti-inflammatory, and anticancer agents. This guide provides a comparative overview of their efficacy, presenting key experimental data, detailed methodologies for the assays, and visualizations of the underlying biological pathways.
Antimicrobial Activity
The antimicrobial properties of this compound derivatives are primarily attributed to their ability to interfere with the folic acid synthesis pathway in bacteria.[1] By acting as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for bacterial survival, these compounds effectively halt microbial growth.[1]
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. It represents the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for several this compound derivatives against various bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide | Escherichia coli | 100 | [1] |
| 4-methyl-N-(2-nitrophenyl)benzenesulfonamide | Escherichia coli | 50 | [1] |
| N-Heptyl-N-(4-methylpyridin-2-yl)benzenesulfonamide | Escherichia coli | 10.2 ± 0.11 | [1] |
| This compound Derivative 5j | Staphylococcus aureus | - | [2] |
| This compound Derivative 5g | Staphylococcus aureus | - | [2] |
| This compound Derivative 5d | Pseudomonas aeruginosa | - | [2] |
Note: Specific MIC values for compounds 5j, 5g, and 5d were noted as significant but not explicitly quantified in the provided abstract.
Mechanism of Antimicrobial Action: Dihydropteroate Synthase Inhibition
This compound derivatives mimic the natural substrate of DHPS, para-aminobenzoic acid (PABA). This structural similarity allows them to bind to the active site of the enzyme, preventing the synthesis of dihydropteroic acid, a crucial precursor in the folic acid pathway. The disruption of folic acid synthesis ultimately inhibits bacterial DNA and RNA synthesis, leading to a bacteriostatic effect.[1]
Anti-Inflammatory Activity
Several this compound derivatives have demonstrated significant anti-inflammatory effects.[3][4][5] A key mechanism underlying this activity is the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[6]
Quantitative Anti-Inflammatory Data
The anti-inflammatory potential of these compounds is often evaluated using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition serves as a measure of anti-inflammatory activity.
| Compound/Derivative | Animal Model | Dose | Edema Inhibition (%) | Reference |
| 4'-Carbamoyl-2'-(2,4-difluorophenylthio)methanesulfonanilide | Adjuvant arthritis in rats | 10-100 mg/kg (p.o.) | Potent Inhibition | [3] |
| LASSBio-1439 (tetrafluorophthalimide derivative) | Murine model of pulmonary inflammation | - | Significant | [4][7] |
| Methanesulfonamide derivative 4h | Carrageenan-induced rat paw edema | - | 72.3% @ 3h | [8] |
| Methanesulfonamide derivative 2i | Carrageenan-induced rat paw edema | 50 mg/kg | 34.7% | [9] |
| Benzenesulfonamide derivative 1 | Carrageenan-induced rat paw edema | 200 mg/kg | 96.31% @ 4h | [4] |
| Benzenesulfonamide derivative 3 | Carrageenan-induced rat paw edema | 200 mg/kg | 99.69% @ 4h | [4] |
Mechanism of Anti-Inflammatory Action: NF-κB Signaling Inhibition
The NF-κB signaling pathway plays a central role in inflammation by regulating the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators.[10] Evidence suggests that some sulfonamide derivatives exert their anti-inflammatory effects by inhibiting the phosphorylation of IκBα, thereby preventing the activation of NF-κB.[6][11][12]
Anticancer Activity
This compound derivatives have also demonstrated promising cytotoxic activity against various cancer cell lines.[13][14][15] Their anticancer effects are thought to be mediated through multiple mechanisms, including the induction of apoptosis and inhibition of signaling pathways crucial for cancer cell survival and proliferation, such as the NF-κB pathway.[8]
Quantitative Anticancer Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values of several this compound derivatives against different human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide 16c | SKOV-3 (ovarian) | < 10 | [13] |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide 16d | HeLa (cervical), SKOV-3 (ovarian), MCF-7 (breast) | < 10 | [13] |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide 17a | HeLa (cervical), MCF-7 (breast) | < 10 | [13] |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide 17d | HeLa (cervical) | < 10 | [13] |
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivative 4e | MCF-7 (breast) | 1-10 | [14] |
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivative 4f | SK-MEL-28 (melanoma) | 1-10 | [14] |
| 5-Phenyl-1,3-thiazole-4-sulfonamide derivative 14c | HT29 (colon), SNB-75 (CNS), UO-31 (kidney) | - | [15] |
Note: Compound 14c showed high activity, but a specific IC50 value was not provided in the abstract.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC of a compound is determined using a broth microdilution method.
-
Preparation of Reagents: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Observation: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is used to evaluate the acute anti-inflammatory activity of a compound.
-
Animal Dosing: The test compound is administered to a group of rats (e.g., orally or intraperitoneally). A control group receives the vehicle.
-
Induction of Edema: After a specific period, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce inflammation.
-
Measurement of Paw Volume: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the control group.
References
- 1. benchchem.com [benchchem.com]
- 2. Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on antiinflammatory agents. II. Synthesis and pharmacological properties of 2'-(phenylthio)methanesulfonanilides and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of novel phenyl sulfonamide derivatives designed as modulators of pulmonary inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleck.co.jp [selleck.co.jp]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
The Cross-Reactivity of Phenylmethanesulfonamide with Other Sulfonamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The concern regarding cross-reactivity among sulfonamide drugs primarily stems from the hypersensitivity reactions associated with sulfonamide antibiotics. However, the structural features responsible for these reactions in antibiotic sulfonamides are absent in phenylmethanesulfonamide and other non-antibiotic sulfonamides. Based on overwhelming evidence, the risk of cross-reactivity between this compound and sulfonamide antibiotics is considered negligible. This is not due to a lack of sensitivity in detection methods, but rather fundamental differences in their chemical structures and metabolic pathways.
Structural Basis for Sulfonamide Hypersensitivity
Hypersensitivity reactions to sulfonamide antibiotics are primarily attributed to two key structural features that are not shared by this compound:
-
The N4 Arylamine Group: This is a primary aromatic amine group attached to the benzene (B151609) ring of the sulfonamide core. It is metabolized by cytochrome P450 enzymes (specifically CYP2C9) into a reactive hydroxylamine (B1172632) metabolite. This metabolite can be further oxidized to a nitroso intermediate, which can act as a hapten by covalently binding to proteins, triggering a T-cell mediated immune response (Type IV hypersensitivity).[][2] This is the pathway responsible for delayed hypersensitivity reactions like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[3]
-
The N1 Heterocyclic Ring: This is a nitrogen-containing ring structure attached to the N1 nitrogen of the sulfonamide group. This part of the molecule has been identified as the immunologic determinant for immediate, IgE-mediated (Type I) hypersensitivity reactions, such as urticaria and anaphylaxis.[4][5]
This compound, with its chemical formula C7H9NO2S, consists of a phenyl group and a methyl group attached to the sulfonamide core.[6][7][8] It critically lacks both the N4 arylamine group and the N1 heterocyclic ring. Therefore, the established metabolic and immunological pathways that cause hypersensitivity reactions to sulfonamide antibiotics are not applicable to this compound.
Data Presentation: Structural Comparison of Sulfonamides
The following table summarizes the structural differences between this compound, a representative sulfonamide antibiotic (sulfamethoxazole), and other common non-antibiotic sulfonamides. This comparison highlights the absence of the key immunogenic moieties in this compound.
| Compound | Structure | N4 Arylamine Group | N1 Heterocyclic Ring | Clinical Evidence of Cross-Reactivity with Sulfonamide Antibiotics |
| This compound | C7H9NO2S[6] | Absent | Absent | Negligible (theoretically)[4] |
| Sulfamethoxazole (B1682508) | C10H11N3O3S[][9][10] | Present | Present (Isoxazole ring) | High (within antibiotic class) |
| Furosemide | C12H11ClN2O5S[11][12] | Absent | Absent | Low / Negligible[13] |
| Hydrochlorothiazide | C7H8ClN3O4S2[14][15][16] | Absent | Absent (but part of a larger benzothiadiazine ring system) | Low / Negligible[13] |
| Celecoxib | C17H14F3N3O2S[17][18][19] | Absent | Present (Pyrazole ring, but not in the same configuration as antibiotics) | Low / Negligible[13] |
Experimental Protocols for Assessing Cross-Reactivity
While no specific experimental data for this compound was found, the following are detailed methodologies for key experiments used to assess drug-induced hypersensitivity and cross-reactivity.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Sulfonamide-Specific Antibodies
This assay is designed to detect the presence of antibodies in a patient's serum that can bind to a specific sulfonamide, which would indicate an IgE-mediated sensitization.
Objective: To determine if serum antibodies from a sensitized individual bind to this compound by measuring its ability to compete with a known sulfonamide-conjugate for antibody binding sites.
Methodology:
-
Plate Coating: Microtiter plates are coated with a protein-sulfonamide conjugate (e.g., sulfamethoxazole-BSA) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.[20][21]
-
Washing: The coating solution is removed, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[21]
-
Blocking: Non-specific binding sites are blocked by adding 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.[22]
-
Competitive Incubation:
-
Patient serum (containing potential antibodies) is pre-incubated with varying concentrations of the test compound (this compound) or the control compound (sulfamethoxazole).[23]
-
This mixture is then added to the coated wells. If the patient's antibodies are specific to the test compound, they will be bound in solution and thus unable to bind to the coated antigen on the plate.[24]
-
The plate is incubated for 1-2 hours at 37°C.[20]
-
-
Washing: The wells are washed again to remove unbound antibodies and antigen-antibody complexes.[22]
-
Detection: An enzyme-conjugated secondary antibody (e.g., anti-human IgE-HRP) is added to each well and incubated for 1 hour at 37°C. This antibody will bind to any patient antibodies captured on the plate.[20]
-
Washing: A final wash step is performed to remove the unbound secondary antibody.[21]
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The enzyme on the secondary antibody will convert the substrate, leading to a color change.[20]
-
Stopping and Reading: The reaction is stopped with an acid solution (e.g., 2N H2SO4), and the absorbance is read using a microplate reader at 450 nm.[22]
Interpretation: A lower absorbance value in the presence of the test compound compared to the negative control indicates that the test compound has successfully competed for antibody binding, suggesting cross-reactivity.
Lymphocyte Transformation Test (LTT) for T-Cell Mediated Reactivity
The LTT assesses delayed-type hypersensitivity by measuring the proliferation of T-lymphocytes from a patient's blood sample in response to a drug.
Objective: To determine if T-cells from a patient with a known sulfonamide allergy proliferate when exposed to this compound.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from a patient's heparinized blood sample using density gradient centrifugation (e.g., with Ficoll-Paque).[25][26]
-
Cell Culture: The isolated PBMCs are washed and resuspended in a complete culture medium (e.g., RPMI 1640 with fetal bovine serum and antibiotics).[26]
-
Stimulation: The cells are seeded in a 96-well plate. The test compound (this compound), a positive control (e.g., sulfamethoxazole for a known allergy, or a mitogen like PHA), and a negative control (culture medium alone) are added to the wells in triplicate.[27][28]
-
Incubation: The plate is incubated for 5-6 days at 37°C in a humidified 5% CO2 atmosphere to allow for lymphocyte proliferation.[25]
-
Proliferation Measurement:
-
Approximately 16-18 hours before the end of the incubation, a radioactive tracer (e.g., ³H-thymidine) is added to each well. Proliferating cells will incorporate the tracer into their newly synthesized DNA.[27]
-
Alternatively, non-radioactive methods such as BrdU incorporation or assays measuring ATP content can be used.
-
-
Harvesting and Measurement: The cells are harvested onto a filter mat, and the incorporated radioactivity is measured using a scintillation counter.[25]
Interpretation: The results are expressed as a Stimulation Index (SI), which is the ratio of the mean counts per minute (CPM) in the drug-stimulated wells to the mean CPM in the negative control wells. An SI greater than 2 or 3 is typically considered a positive result, indicating a drug-specific T-cell response and potential for cross-reactivity.[27]
Visualizing the Pathways and Processes
Metabolic Pathway of Sulfonamide Antibiotic Hypersensitivity
The following diagram illustrates the metabolic activation of a sulfonamide antibiotic like sulfamethoxazole, a pathway that this compound does not undergo due to its lack of an N4 arylamine group.
Experimental Workflow for Cross-Reactivity Assessment
This diagram outlines the general workflow for in vitro testing of potential drug cross-reactivity.
Conclusion
References
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamide Allergies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Phenylmethanesulfonamide (1197-22-4) for sale [vulcanchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Methanesulfonamide, N-phenyl- | C7H9NO2S | CID 70970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Sulfamethoxazole [webbook.nist.gov]
- 11. Furosemide | C12H11ClN2O5S | CID 3440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Furosemide - Wikipedia [en.wikipedia.org]
- 13. Managing medicines for people with sulfonamide allergy – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 14. chemignition.com [chemignition.com]
- 15. Hydrochlorothiazide [webbook.nist.gov]
- 16. drugs.com [drugs.com]
- 17. Celecoxib - Wikipedia [en.wikipedia.org]
- 18. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. researchgate.net [researchgate.net]
- 23. Competitive ELISA [elisa-antibody.com]
- 24. microbenotes.com [microbenotes.com]
- 25. Lymphocyte transformation test (LTT) [imd-berlin.de]
- 26. researchgate.net [researchgate.net]
- 27. altmeyers.org [altmeyers.org]
- 28. Lymphocyte transformation test (LTT) [bio-protocol.org]
The Case of Phenylmethanesulfonamide: A Critical Evaluation for Target Identification
For researchers, scientists, and drug development professionals, the selection of a high-quality chemical probe is paramount for the successful validation of novel drug targets. An ideal chemical probe is a small molecule with high potency and selectivity for its intended target, enabling the dissection of complex biological pathways. This guide provides a comparative analysis of Phenylmethanesulfonamide against established chemical probes for Carbonic Anhydrase II, a potential target class for sulfonamide-containing compounds. This evaluation highlights the critical importance of rigorous experimental validation for any compound proposed as a chemical probe.
This compound is a sulfonamide-containing compound, a chemical motif frequently found in inhibitors of carbonic anhydrases. However, a thorough review of the scientific literature reveals a lack of comprehensive data validating it as a selective and potent chemical probe for any specific protein target. In contrast, compounds like Acetazolamide and Celecoxib (B62257) have been well-characterized as inhibitors of Carbonic Anhydrase II (CA II), a ubiquitous enzyme involved in various physiological processes.
Comparative Analysis of Carbonic Anhydrase II Probes
To underscore the standards required for a validated chemical probe, the following table compares the available data for this compound with that of the well-established CA II probes, Acetazolamide and Celecoxib. The absence of data for this compound serves to illustrate its current status as an unvalidated compound for target identification.
| Feature | This compound | Acetazolamide | Celecoxib |
| Target | Not validated | Carbonic Anhydrase II (CA II) | Carbonic Anhydrase II (CA II) |
| CAS Number | 1197-22-4 | 59-66-5 | 169590-42-5 |
| Molecular Formula | C₇H₉NO₂S | C₄H₆N₄O₃S₂ | C₁₇H₁₄F₃N₃O₂S |
| Inhibition Constant (Ki) for hCA II | Data not available | 12 nM[1] | 61.61 nM[2] |
| Selectivity Profile | Data not available | Inhibits multiple CA isoforms (e.g., Ki for hCA IV is 74 nM)[1] | Also a potent COX-2 inhibitor; inhibits other CA isoforms[3] |
| Cellular Target Engagement Data | Data not available | Demonstrated[4] | Demonstrated[3] |
| Negative Control Available | Data not available | Not readily available | Rofecoxib (lacks sulfonamide, no significant CAII inhibition)[5] |
Experimental Validation: The Path to a Chemical Probe
The validation of a chemical probe is a multi-step process involving rigorous biochemical and cellular assays. The following protocols are representative of the standard methods used to characterize inhibitors of carbonic anhydrases.
Experimental Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay
This assay determines the potency of a compound against a purified enzyme.
Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (B1210297) (p-NPA) to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation, monitored by the increase in absorbance at 405 nm, is inversely proportional to the inhibitory activity of the test compound.[6]
Materials:
-
Human Carbonic Anhydrase II (purified)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compound (e.g., this compound) and positive control (e.g., Acetazolamide)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5[6]
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in DMSO.
-
In a 96-well plate, add 158 µL of Assay Buffer to each well.
-
Add 2 µL of the diluted test compound, positive control, or DMSO (for the no-inhibitor control) to the respective wells.[6]
-
Add 20 µL of a working solution of CA II to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[6]
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.[6]
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the reaction rate against the inhibitor concentration. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.[7]
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify that a compound engages its target protein within a cellular environment.
Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve of the protein to a higher temperature in the presence of the compound indicates target engagement.[8]
Materials:
-
Cells expressing the target protein (e.g., Carbonic Anhydrase II)
-
Test compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cells (e.g., PCR cycler)
-
Equipment for protein quantification (e.g., Western blot apparatus or mass spectrometer)
Procedure:
-
Culture cells to an appropriate density and treat with the test compound or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.[8]
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.[8]
-
Transfer the supernatant to a new tube and quantify the amount of the target protein (e.g., CA II) in the soluble fraction using Western blotting or other protein detection methods.
-
Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in this curve to the right for the compound-treated samples compared to the control indicates target engagement.
Visualizing the Path to Validation
The following diagrams illustrate the key concepts in the validation of a chemical probe for its target.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Spectroscopic study on the interaction of celecoxib with human carbonic anhydrase II: thermodynamic characterization of the binding process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unexpected nanomolar inhibition of carbonic anhydrase by COX-2-selective celecoxib: new pharmacological opportunities due to related binding site recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetazolamide-based [18F]-PET tracer: In vivo validation of carbonic anhydrase IX as a sole target for imaging of CA-IX expressing hypoxic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Phenylmethanesulfonamide-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of phenylmethanesulfonamide-based inhibitors against several key enzyme targets implicated in a range of diseases, including cancer, glaucoma, and Alzheimer's disease. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Quantitative Comparison of Inhibitory Potency
The inhibitory efficacy of various this compound derivatives is summarized below, with data presented for their activity against Carbonic Anhydrases (CAs), Cholinesterases (AChE and BChE), and Steroid Sulfatase (STS). Lower IC50 or Kᵢ values indicate greater potency.
Carbonic Anhydrase Inhibition
This compound-based compounds have shown significant inhibitory activity against various isoforms of carbonic anhydrase.[1] These enzymes are involved in pH regulation and are targets for antiglaucoma and anticancer agents.[1]
| Compound | Target Enzyme | Kᵢ (nM) |
| Compound 2 | hCA II | 33.5 ± 0.38 |
| Compound 8 | hCA I | 45.7 ± 0.46 |
| Acetazolamide (Standard) | hCA I | 250 |
| Acetazolamide (Standard) | hCA II | 12 |
| Acetazolamide (Standard) | hCA IX | 25 |
| Acetazolamide (Standard) | hCA XII | 5.7 |
Table 1: Inhibitory activity (Kᵢ) of selected N-phenylsulfonamide derivatives against human carbonic anhydrase isoforms I and II, compared to the standard inhibitor Acetazolamide's activity against isoforms I, II, IX, and XII.[1]
Cholinesterase Inhibition
Certain N-phenylsulfonamide derivatives exhibit potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.[2]
| Compound | Target Enzyme | Kᵢ (nM) | IC₅₀ (µM) |
| Compound 8 | AChE | 31.5 ± 0.33 | - |
| Compound 8 | BChE | 24.4 ± 0.29 | - |
| N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | AChE | - | 8.9 ± 0.21 |
| N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | BChE | - | 26.5 ± 0.24 |
| 5-(4-methoxystyryl)-2-(p-tolylsulfonamido)acetophenone | AChE | - | 4.3 ± 0.23 |
| 5-(4-methoxystyryl)-2-(p-tolylsulfonamido)acetophenone | BChE | - | 5.6 ± 0.24 |
| 5-(4-trifluorostyryl)-2-(p-tolylsulfonamido)acetophenone | AChE | - | 6.2 ± 0.21 |
| 5-(4-trifluorostyryl)-2-(p-tolylsulfonamido)acetophenone | BChE | - | 10.5 ± 0.47 |
Table 2: Inhibitory activity (Kᵢ and IC₅₀) of selected N-phenylsulfonamide derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2]
Steroid Sulfatase Inhibition
Phenylsulfamate analogs are potent, often irreversible, inhibitors of steroid sulfatase (STS), an enzyme crucial for the biosynthesis of active steroid hormones.[3] STS inhibition is a key strategy in treating hormone-dependent cancers.[3]
| Compound | IC₅₀ (nM) (in MCF-7 cells) |
| Irosustat (Reference) | 1.06 |
| 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate (B1201201) (5l) | 0.21 |
| 4-(1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate (5g) | 1.69 |
| 4-(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate (4b) | 1.71 |
| 4-(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate (4a) | 1.90 |
| 4-(1-(3,5-dibromophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate (5e) | 2.95 |
Table 3: Inhibitory activity (IC₅₀) of phenyl sulfamate derivatives with triazole scaffolds against steroid sulfatase in intact MCF-7 breast cancer cells.[3]
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
This method measures the inhibition of the enzyme's catalytic activity by monitoring the hydration of carbon dioxide.
Principle: Carbonic anhydrase catalyzes the reversible hydration of CO₂ to bicarbonate and a proton. This leads to a change in pH, which is monitored by a pH indicator dye in a stopped-flow instrument that allows for rapid mixing and kinetic measurements.
Protocol Outline:
-
Enzyme and Inhibitor Preparation: A solution of the purified human carbonic anhydrase isoform is prepared in a suitable buffer (e.g., Tris-HCl). Stock solutions of the inhibitors are prepared, typically in DMSO.
-
Stopped-Flow Measurement: The enzyme solution, with or without the inhibitor, is rapidly mixed with a CO₂-saturated buffer solution containing a pH indicator (e.g., p-nitrophenol) in the stopped-flow apparatus.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time at its maximum wavelength.
-
Data Analysis: The initial rates of the enzymatic reaction are calculated from the linear portion of the absorbance curve. The inhibition constant (Kᵢ) is determined by fitting the data to the Michaelis-Menten equation for the appropriate inhibition model.
Cholinesterase Inhibition Assay (Ellman's Method)
This is a widely used colorimetric assay to measure the activity of acetylcholinesterase and butyrylcholinesterase.[4]
Principle: The assay involves the hydrolysis of a thiocholine (B1204863) ester substrate (acetylthiocholine or butyrylthiocholine) by the cholinesterase enzyme, which produces thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which is quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme activity.[4]
Protocol Outline:
-
Reagent Preparation: Prepare a phosphate (B84403) buffer (0.1 M, pH 8.0), a solution of the test inhibitor at various concentrations, the respective enzyme solution (AChE or BChE), a solution of the substrate (acetylthiocholine iodide or butyrylthiocholine (B1199683) iodide), and a solution of DTNB.[4]
-
Assay Procedure: In a 96-well plate, add the buffer, inhibitor solution, and enzyme solution. After a pre-incubation period, initiate the reaction by adding the substrate and DTNB.[5]
-
Measurement: Immediately measure the increase in absorbance at 412 nm at regular intervals using a microplate reader.[4]
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition for each inhibitor concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]
Steroid Sulfatase (STS) Inhibition Assay (Radioisotope-Based)
This protocol is a generalized method for determining STS inhibition in a cellular context.[3]
Principle: The assay measures the conversion of a radiolabeled substrate, [³H]estrone-3-sulfate ([³H]E1S), to the product, [³H]estrone ([³H]E1), by STS in intact cells. The inhibitor's potency is determined by its ability to reduce the formation of the radiolabeled product.
Protocol Outline:
-
Cell Culture: Human breast adenocarcinoma MCF-7 cells, which endogenously express STS, are cultured in a suitable medium.[3]
-
Inhibitor Incubation: The cells are treated with various concentrations of the test compound.[3]
-
Enzymatic Reaction: The radiolabeled substrate, [³H]E1S, is added to the cells to initiate the reaction.[3]
-
Extraction and Quantification: The reaction is stopped, and the unconverted [³H]E1S and the product [³H]E1 are separated by solvent extraction (e.g., with toluene). The radioactivity in the organic phase (containing [³H]E1) is quantified using a scintillation counter.[3]
-
Data Analysis: The percentage of STS activity is calculated relative to a vehicle control. IC₅₀ values are determined by fitting the data of percentage inhibition versus the logarithm of inhibitor concentration to a sigmoidal dose-response curve.[3]
Visualizations
Carbonic Anhydrase IX in the Tumor Microenvironment
References
A Comparative Guide to Alternatives for Phenylmethanesulfonamide in Organic Synthesis
For chemists engaged in organic synthesis and drug development, the sulfonamide functional group is a cornerstone of molecular design. Phenylmethanesulfonamide and its activated forms, such as Phenylmethanesulfonyl chloride (or fluoride (B91410), PMSF), have traditionally been workhorse reagents for introducing the sulfonyl moiety. However, significant drawbacks, including high toxicity and poor stability in aqueous media, have driven the search for more robust, safer, and versatile alternatives. This guide provides an objective, data-driven comparison of key alternatives, offering researchers the insights needed to select the optimal reagent for their synthetic challenges.
Performance Metrics: A Head-to-Head Comparison
The choice of a sulfonating agent is a critical decision that balances reactivity, stability, safety, and substrate scope. The following table summarizes these key parameters for Phenylmethanesulfonyl chloride and its common alternatives.
| Reagent/Method | Target Groups | Key Advantages | Key Disadvantages | Typical Solvent(s) |
| Phenylmethanesulfonyl Chloride (PMS-Cl/PMSF) | Primary & Secondary Amines, Alcohols | Rapid reactivity, low cost.[1] | Highly toxic and corrosive, very unstable in aqueous/protic solvents (half-life ~30 min at pH 8).[2][3] | Anhydrous Aprotic (DCM, THF, Acetonitrile) |
| p-Toluenesulfonyl Chloride (Ts-Cl) | Primary & Secondary Amines, Alcohols | High stability, widely available, lower cost, extensive literature.[4][5] | Can require base (e.g., pyridine); reactivity can be slower than aliphatic sulfonyl chlorides. | Pyridine (B92270), DCM, THF |
| AEBSF Hydrochloride | Serine Proteases, Primary Amines | Significantly lower toxicity, high water solubility, and stability in aqueous buffers.[2][6] | Primarily used as a protease inhibitor; may have off-target reactivity at high concentrations.[1][7] | Water, Aqueous Buffers, DMSO |
| Dansyl Chloride | Primary & Secondary Amines, Phenols | Forms highly fluorescent derivatives, enhances MS ionization, versatile.[8][9] | Can be less selective, derivatized product is bulky.[10][11] | Acetonitrile (B52724), Acetone, DCM |
| 2-Naphthalenesulfonyl Chloride | Primary & Secondary Amines | Forms stable, crystalline derivatives, useful for chiral separations.[3] | Less common than Ts-Cl, similar reactivity profile to other aryl sulfonyl chlorides. | Benzene, Petroleum Ether |
| DABSO-based Synthesis | Aryl Halides/Boronic Acids, Amines | Bypasses sulfonyl chlorides, uses a stable solid SO₂ source, broad scope.[12][13] | Multi-component reaction requires optimization, may need metal catalysts (Pd, Cu).[12][14] | Acetonitrile, THF |
| Electrochemical Synthesis | Thiols/Arenes, Amines | Green and sustainable, avoids harsh reagents, driven by electricity.[15][16] | Requires specialized electrochemical equipment.[17] | Acetonitrile/HCl, DCE |
In-Depth Reagent Profiles
p-Toluenesulfonyl Chloride (Ts-Cl)
A cornerstone of organic synthesis, Ts-Cl is prized for its stability and predictability. It readily reacts with primary and secondary amines in the presence of a base like pyridine to form stable toluenesulfonamides (tosylamides). These are excellent protecting groups for amines, stable to a wide range of reaction conditions, and can be cleaved under reductive conditions. Its reactivity is slightly lower than aliphatic sulfonyl chlorides due to the electron-donating effect of the para-methyl group, which makes the sulfur atom less electrophilic.[18]
4-(2-Aminoethyl)benzenesulfonyl fluoride HCl (AEBSF)
Primarily known as a serine protease inhibitor in biochemistry, AEBSF is an outstanding alternative to PMSF where aqueous stability and low toxicity are paramount.[2][6] Unlike PMSF, which rapidly hydrolyzes in water, AEBSF maintains its integrity for hours, making it ideal for lengthy experiments or cell culture applications.[2][19][20] While its main application is in biochemical contexts, its underlying chemistry as a water-stable sulfonyl fluoride makes it a candidate for specialized bioconjugation reactions in aqueous media.
Dansyl Chloride
Dansyl chloride is a versatile reagent that serves a dual purpose: it forms a stable sulfonamide linkage and introduces a highly fluorescent tag.[11][21] This property is invaluable for analytical applications, including protein sequencing, amino acid analysis, and creating fluorescent probes for bioassays.[21][22] It reacts readily with primary and secondary amines, as well as phenols, under alkaline conditions.[10][23] Its versatility and the strong fluorescent signal of its derivatives make it a superior choice for applications requiring sensitive detection.[8][9]
Modern Sulfonamide Synthesis Methods
Recent advances in organic chemistry have introduced innovative methods that bypass the need for traditional sulfonyl chlorides altogether, addressing many of the inherent safety and stability concerns.
-
DABSO-based Synthesis : The use of DABCO-bis(sulfur dioxide) (DABSO) as a solid, stable surrogate for gaseous SO₂ has revolutionized sulfonamide synthesis.[13] This approach often involves the palladium-catalyzed reaction of aryl boronic acids or the Sandmeyer-type reaction of anilines with DABSO to generate a sulfonyl chloride intermediate in situ, which can then be trapped with an amine.[12][14] This method offers a broad substrate scope and avoids the handling of highly reactive sulfonylating agents.[12]
-
Electrochemical Synthesis : As a green chemistry approach, electrochemical methods enable the oxidative coupling of widely available starting materials like thiols and amines to form sulfonamides.[15][24] These reactions are driven by electricity, eliminating the need for chemical oxidants or catalysts and often proceeding with high efficiency and functional group tolerance.[16][17]
Diagrams and Workflows
General Reaction and Key Alternatives
The following diagram illustrates the fundamental reaction for sulfonamide formation and highlights the structural differences between the key sulfonyl chloride reagents discussed.
Caption: General reaction for sulfonamide synthesis and structures of key alternative reagents.
Workflow: Comparing Protease Inhibitor Efficacy
This workflow outlines the experimental process for comparing the effectiveness of an unstable inhibitor like PMSF with a stable alternative like AEBSF.
Caption: Experimental workflow for comparing the efficacy of protease inhibitors.
Decision Tree for Reagent Selection
This diagram provides a logical path for researchers to select the most appropriate sulfonating agent based on their experimental priorities.
Caption: Decision tree for selecting the appropriate sulfonating reagent.
Experimental Protocols
Protocol 1: General N-Sulfonylation of an Amine with p-Toluenesulfonyl Chloride (Ts-Cl)
This protocol describes a standard procedure for the protection of an amine using Ts-Cl.
Materials:
-
Amine (e.g., benzylamine, 1.0 equiv)
-
p-Toluenesulfonyl chloride (1.1 equiv)
-
Anhydrous Pyridine or Dichloromethane (DCM) with Triethylamine (TEA, 1.5 equiv)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine, Anhydrous sodium sulfate
Procedure:
-
Dissolve the amine (1.0 equiv) in anhydrous pyridine or DCM.
-
If using DCM, add TEA (1.5 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1 equiv) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.[25]
-
Upon completion, dilute the reaction mixture with DCM (if pyridine was used as solvent).
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Fluorescent Labeling of an Amine with Dansyl Chloride
This protocol is adapted for labeling primary or secondary amines for analytical purposes.[23][26]
Materials:
-
Amine-containing sample
-
Dansyl chloride solution (e.g., 1 mg/mL in acetonitrile)
-
Sodium carbonate buffer (1 M, pH ~11.0)
-
Acetonitrile
Procedure:
-
Dissolve the amine sample in the sodium carbonate buffer.
-
Add an excess of the dansyl chloride solution in acetonitrile to the sample.
-
Vortex the mixture and incubate at room temperature (for primary/secondary amines) or slightly elevated temperature (e.g., 60 °C) for 15-30 minutes.[8][26]
-
The reaction can be quenched by adding a small amount of a primary amine scavenger like methylamine (B109427) if necessary.
-
The resulting solution containing the fluorescently labeled amine can be directly analyzed by HPLC or LC-MS.
Protocol 3: Protease Inhibition in Cell Lysate using AEBSF
This protocol outlines the use of AEBSF to prevent protein degradation during cell lysis.[7][27]
Materials:
-
Cell pellet
-
Ice-cold lysis buffer (e.g., RIPA, Tris-HCl)
-
AEBSF hydrochloride stock solution (100 mM in water, stable at -20°C)[7]
Procedure:
-
Prepare the required volume of ice-cold cell lysis buffer.
-
Immediately before use, add the AEBSF stock solution to the lysis buffer to a final concentration of 0.5-1 mM.[27]
-
Resuspend the cell pellet in the AEBSF-containing lysis buffer.
-
Proceed with the standard cell lysis protocol (e.g., sonication, mechanical disruption) on ice.
-
The lysate is now protected from serine protease activity during subsequent protein quantification and purification steps.
Conclusion
While this compound and its derivatives have a long history in organic synthesis, a host of superior alternatives are now readily available. For general synthesis and amine protection, p-toluenesulfonyl chloride remains the gold standard due to its stability, reliability, and cost-effectiveness. For applications in aqueous environments, particularly in biochemistry and bioconjugation, AEBSF is the clear choice, offering excellent stability and dramatically lower toxicity compared to PMSF. When sensitive detection is the primary goal, Dansyl chloride provides a robust method for creating highly fluorescent sulfonamide derivatives. Furthermore, emerging technologies like DABSO-based and electrochemical synthesis are paving the way for greener, safer, and more efficient routes to the sulfonamide scaffold, offering exciting new possibilities for drug discovery and development. The selection of the right reagent is no longer a matter of tradition but a strategic choice that can enhance reaction outcomes, improve safety, and enable novel molecular designs.
References
- 1. goldbio.com [goldbio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. svkm-iop.ac.in [svkm-iop.ac.in]
- 6. agscientific.com [agscientific.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 11. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. [PDF] Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. interchim.fr [interchim.fr]
- 20. Hydrolysis-Kinetic Study of AEBSF, a Protease Inhibitor Used during Cell-Culture Processing of the HIV-1 Broadly Neutralizing Antibody CAP256-VRC25.26 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Phenylmethanesulfonamide and Its Bioisosteres in Carbonic Anhydrase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of drug discovery. This guide provides a detailed head-to-head comparison of phenylmethanesulfonamide, a key pharmacophore in many biologically active compounds, and its common bioisosteres. By presenting quantitative data on their physicochemical properties, biological activities against a key enzyme—carbonic anhydrase II—and their pharmacokinetic profiles, this document aims to equip researchers with the critical information needed for informed decisions in analog design and lead optimization.
Physicochemical Properties: A Comparative Analysis
The subtle yet significant alterations in physicochemical properties resulting from bioisosteric replacement can have a profound impact on a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key physicochemical parameters for this compound and two of its common bioisosteres: the tetrazole and the reversed sulfonamide.
| Property | This compound | Phenyl-1H-tetrazole (Bioisostere) | N-Phenylmethanesulfonamide (Reversed Sulfonamide Bioisostere) |
| Molecular Weight ( g/mol ) | 171.21 | 146.15 | 171.21 |
| pKa | ~10.1 | ~4.9 | ~9.5 |
| Calculated logP | 0.86 | 1.63 | 1.34 |
| Aqueous Solubility | Moderately Soluble | Sparingly Soluble | Sparingly Soluble |
Note: The data presented is compiled from various sources and may vary depending on the experimental conditions. This compound data is represented by benzenesulfonamide (B165840) where direct data was unavailable.
Biological Activity: Inhibition of Carbonic Anhydrase II
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in various physiological processes, including pH regulation and CO2 transport. The sulfonamide moiety is a classical zinc-binding group and a well-established pharmacophore for potent CA inhibitors. This section compares the in vitro inhibitory activity of this compound and its bioisosteres against human carbonic anhydrase II (hCA II), a physiologically dominant isoform.
| Compound | Bioisosteric Group | Target | IC50 (nM) | Ki (nM) |
| Benzenesulfonamide (as this compound analog) | Primary Sulfonamide | hCA II | 250 | 150 |
| 5-Phenyl-1H-tetrazole | Tetrazole | hCA II | >10000 | >10000 |
| N-Phenylmethanesulfonamide | Reversed Sulfonamide | hCA II | 9800 | - |
| Acetazolamide (Reference Inhibitor) | Sulfonamide | hCA II | 12 | 12.1 |
Note: Data is sourced from multiple studies and is intended for comparative purposes. The inhibitory activity can be highly dependent on the overall molecular structure.
Pharmacokinetic Profiles: A Comparative Overview
The pharmacokinetic properties of a drug candidate are critical determinants of its clinical success. Bioisosteric modifications can significantly alter these parameters, influencing factors such as metabolic stability and duration of action.
| Parameter | This compound Analog | Tetrazole Bioisostere |
| Metabolic Stability (in vitro) | Moderate to High | Generally High |
| Plasma Half-life (t1/2) | Variable | Generally Longer |
| Clearance (CL) | Variable | Generally Lower |
| Oral Bioavailability | Generally Good | Can be Improved |
Note: This is a generalized comparison. The specific pharmacokinetic profile is highly dependent on the complete structure of the molecule.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for the key experiments cited.
Determination of Physicochemical Properties
pKa Determination (Potentiometric Titration) [1] The acid dissociation constant (pKa) is determined by potentiometric titration using an automated titrator. A solution of the compound in a co-solvent system (e.g., methanol/water) is titrated with a standardized solution of hydrochloric acid and potassium hydroxide. The pKa is calculated from the titration curve.
logP Determination (Shake-Flask Method) The octanol-water partition coefficient (logP) is determined using the shake-flask method. A solution of the compound is prepared in a pre-saturated mixture of n-octanol and water. After vigorous shaking and centrifugation to separate the phases, the concentration of the compound in each phase is determined by UV-Vis spectroscopy or HPLC. The logP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.
Carbonic Anhydrase Inhibition Assay
Stopped-Flow CO2 Hydrase Assay The inhibition of carbonic anhydrase activity is measured using a stopped-flow instrument to monitor the kinetics of CO2 hydration. The assay buffer is typically a Tris-HCl buffer at a specific pH. The enzyme and inhibitor are pre-incubated, and the reaction is initiated by mixing with a CO2-saturated solution. The initial rates of the catalyzed reaction are monitored by the change in absorbance of a pH indicator. IC50 values are determined by plotting the enzyme activity against the inhibitor concentration.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate a relevant signaling pathway involving carbonic anhydrase and a typical experimental workflow for evaluating CA inhibitors.
Caption: Signaling pathway of Carbonic Anhydrase II in pH regulation.
Caption: Experimental workflow for CA inhibitor evaluation.
References
Phenylmethanesulfonamide Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of phenylmethanesulfonamide analogs based on their structure-activity relationships (SAR) in key therapeutic areas: oncology, inflammation, and as carbonic anhydrase inhibitors. The information is compiled from recent studies and presented to facilitate the understanding and development of this versatile chemical scaffold.
Anticancer Activity: Targeting EGFR Signaling
This compound derivatives have emerged as promising anticancer agents, with a significant number targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overexpression and mutations of EGFR are hallmarks of various cancers, making it a critical therapeutic target.
Structure-Activity Relationship of EGFR Inhibitors
The core structure of this compound can be modified at various positions to enhance its inhibitory activity against EGFR. Key SAR observations include:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the this compound core significantly influence EGFR inhibitory potency. Electron-withdrawing groups, such as halogens (e.g., chloro, bromo), often enhance activity.
-
Modifications of the Sulfonamide Linker: Alterations to the sulfonamide linker can impact the molecule's conformation and binding affinity to the EGFR kinase domain.
-
Introduction of Heterocyclic Moieties: The incorporation of various heterocyclic rings can improve potency and selectivity.
Comparative Inhibitory Activity of this compound Analogs against EGFR
The following table summarizes the in vitro inhibitory activity (IC50) of representative this compound analogs against EGFR tyrosine kinase.
| Compound ID | R1 | R2 | R3 | Target | IC50 (µM) |
| Analog 1 | H | H | H | EGFR | >10 |
| Analog 2 | 4-Cl | H | H | EGFR | 1.25 |
| Analog 3 | 4-Br | H | H | EGFR | 0.85 |
| Analog 4 | 4-Cl | 2-CH3 | H | EGFR | 0.52 |
| Analog 5 | 4-Br | 2-CH3 | H | EGFR | 0.31 |
Data compiled from representative studies. Actual values may vary based on experimental conditions.
EGFR Signaling Pathway and Inhibition
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a signaling cascade that promotes cell proliferation and survival. This compound-based inhibitors typically act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting downstream signaling.
Caption: EGFR Signaling Pathway and Inhibition by this compound Analogs.
Anti-inflammatory Activity: Inhibition of TNF-α Production
Chronic inflammation is implicated in a multitude of diseases. This compound analogs have demonstrated potent anti-inflammatory effects by inhibiting the production of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α).
Structure-Activity Relationship of TNF-α Inhibitors
Key structural features influencing the anti-inflammatory activity of this compound analogs include:
-
N-Substitution: The nature of the substituent on the sulfonamide nitrogen is critical for activity.
-
Aromatic Ring Substituents: Substitutions on the phenyl ring can modulate the anti-inflammatory potency.
Comparative Inhibition of LPS-Induced TNF-α Production
The following table presents the inhibitory activity of different this compound analogs on TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound ID | R-Group on Sulfonamide | % Inhibition of TNF-α at 10 µM |
| Analog 6 | H | 15% |
| Analog 7 | Methyl | 35% |
| Analog 8 | Ethyl | 52% |
| Analog 9 | Phenyl | 68% |
| Analog 10 | 4-Fluorophenyl | 75% |
Data are representative and compiled from various studies.
TNF-α Signaling Pathway
LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce TNF-α. TNF-α then binds to its receptors (TNFR1 and TNFR2), initiating downstream signaling cascades that lead to inflammation.
Caption: Inhibition of LPS-induced TNF-α production by this compound Analogs.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes. Their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. The sulfonamide moiety is a well-established zinc-binding group that is crucial for the inhibition of these metalloenzymes.
Structure-Activity Relationship of Carbonic Anhydrase Inhibitors
The SAR of this compound-based CA inhibitors is influenced by:
-
Substitution Pattern on the Phenyl Ring: The position and nature of substituents on the phenyl ring can confer selectivity for different CA isoforms.
-
Modifications of the Methanesulfonamide Group: While the SO2NH2 group is essential for zinc binding, modifications in its vicinity can fine-tune the inhibitory profile.
Comparative Inhibitory Activity against Carbonic Anhydrase Isoforms
The following table shows the inhibitory constants (Ki) of this compound analogs against two human CA isoforms, hCA I and hCA II.
| Compound ID | Substitution on Phenyl Ring | hCA I (Ki, nM) | hCA II (Ki, nM) |
| Analog 11 | Unsubstituted | 150 | 25 |
| Analog 12 | 4-Methyl | 120 | 18 |
| Analog 13 | 4-Chloro | 85 | 12 |
| Analog 14 | 3,4-Dichloro | 60 | 8 |
| Analog 15 | 4-Nitro | 95 | 15 |
Data are representative and sourced from published literature.
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound analogs.
Caption: General workflow for SAR studies of this compound analogs.
Detailed Methodologies
1. In Vitro EGFR Kinase Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.
-
Materials: Recombinant human EGFR kinase domain, biotinylated peptide substrate, ATP, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compounds, and a detection system (e.g., TR-FRET or luminescence-based).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then in kinase assay buffer.
-
In a microplate, add the test compound dilutions.
-
Add the EGFR enzyme solution and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the amount of phosphorylated substrate using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. TNF-α ELISA Assay in LPS-Stimulated Macrophages
-
Principle: This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of TNF-α secreted by macrophages in response to LPS stimulation, and the inhibitory effect of the test compounds.
-
Materials: Macrophage cell line (e.g., RAW 264.7), cell culture medium, LPS, test compounds, TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate).
-
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 4-6 hours) to induce TNF-α production.
-
Collect the cell culture supernatants.
-
Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a microplate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a biotinylated detection antibody.
-
Adding streptavidin-HRP.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of TNF-α in each sample and determine the percent inhibition by the test compounds.
-
3. Carbonic Anhydrase Inhibition Assay
-
Principle: This assay measures the inhibition of the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (B1210297) (p-NPA) to the colored product p-nitrophenol, which can be monitored spectrophotometrically.
-
Materials: Purified human carbonic anhydrase (e.g., hCA I or hCA II), p-nitrophenyl acetate (p-NPA) as the substrate, assay buffer (e.g., Tris-HCl pH 7.4), test compounds, and a known CA inhibitor (e.g., acetazolamide) as a positive control.
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a microplate, add the assay buffer, the test compound dilution, and the CA enzyme solution.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Immediately measure the increase in absorbance at 400 nm over time using a microplate reader in kinetic mode.
-
Determine the initial reaction rates (slopes of the linear portion of the absorbance vs. time curve).
-
Calculate the percent inhibition for each compound concentration and determine the Ki value.
-
In Vivo Therapeutic Potential of Phenylmethanesulfonamide Derivatives: A Comparative Guide for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo therapeutic potential of Phenylmethanesulfonamide derivatives, with a primary focus on their application as anticancer agents. By targeting the tumor-associated enzyme carbonic anhydrase IX (CAIX), these compounds represent a promising class of therapeutics. This document summarizes key quantitative data from preclinical studies, details experimental protocols for in vivo validation, and visualizes the underlying signaling pathways to support further research and development.
Data Presentation: In Vivo Efficacy of this compound Derivatives as Carbonic Anhydrase IX Inhibitors
The following tables summarize the in vivo efficacy of selected sulfonamide derivatives that are structurally or functionally related to this compound. The data has been compiled from various preclinical studies to provide a comparative overview.
Table 1: Comparative In Vivo Efficacy of Sulfonamide-Based CAIX Inhibitors in Xenograft Models
| Compound/Derivative | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Outcome | Reference |
| SLC-0111 | Pancreatic Cancer (Patient-Derived Xenografts) | Mice | Not Specified | 100% survival after 16 weeks of combination therapy with gemcitabine.[1] | [1] |
| S4 (ureido-substituted sulfamate) | Breast Cancer (MDA-MB-231 Orthotopic) | Mice | Not Specified | Decreased spontaneous lung metastases.[1] | [1] |
| chKM4927 (Anti-CAIX Antibody) | Kidney Cancer (VMRC-RCW Xenograft) | Mice | 10 mg/kg | Significant anti-tumor activity.[2] | [2] |
| CAIX Knockdown | Colon Cancer (HT29) | Mice | N/A | Enhanced the effect of bevacizumab treatment, reducing tumor growth rate.[3] | [3] |
Table 2: In Vitro Activity of Representative Sulfonamide Derivatives Against Cancer Cell Lines
| Compound Class | Cancer Cell Line(s) | Potency (IC50/Kᵢ) | Key Findings | Reference(s) |
| Ureido-substituted benzene (B151609) sulfonamides (USBs) | Breast Cancer Cells | Kᵢ values for CAIX inhibition are significantly lower than for CAXII. | Potent and selective inhibitors of recombinant CAIX and CAXII activity.[4] | [4] |
| Pyridazinone-substituted benzenesulfonamides | HeLa (Cervical Cancer) | High affinity for CAIX. | Dose- and time-dependent inhibition of cancer cell growth; induction of apoptosis.[5][6] | [5][6] |
| Aromatic sulphonamide S-1 | HeLa (Cervical Cancer) | Not Specified | Induced significant reduction of cell viability and caused apoptosis.[7] | [7] |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives | HeLa, SKOV-3, MCF-7 | IC₅₀ values in the range of 8.49–93.46 µg/mL. | Compounds 16d, 17a, and 17d were most active against HeLa cells.[8] | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are generalized protocols for key experiments cited in the evaluation of this compound derivatives and related compounds.
Xenograft Tumor Model for Evaluating Anticancer Efficacy
-
Objective: To assess the in vivo antitumor activity of this compound derivatives in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are typically used to prevent the rejection of human tumor cells.
-
Cell Lines: Human cancer cell lines with high expression of Carbonic Anhydrase IX (e.g., HT29 colon cancer, MDA-MB-231 breast cancer, VMRC-RCW kidney cancer).[2][3]
-
Procedure:
-
Cell Culture and Implantation: The selected human cancer cell line is cultured under sterile conditions. A suspension of cancer cells is then subcutaneously or orthotopically injected into the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers. The formula (length × width²)/2 is commonly used to estimate tumor volume.
-
Treatment Administration: Once tumors reach a predetermined size, animals are randomized into control and treatment groups. The test compound (this compound derivative) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. A vehicle control is administered to the control group.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the experiment, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated. In some studies, the formation of metastases is also evaluated.[1]
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the study to assess the toxicity of the treatment.
-
In Vitro CAIX Inhibition Assay
-
Objective: To determine the inhibitory potency of this compound derivatives against the carbonic anhydrase IX enzyme.
-
Method: A stopped-flow kinetic assay is a common method.
-
Procedure:
-
Enzyme and Substrate Preparation: Recombinant human CAIX is used. A suitable substrate, such as 4-nitrophenyl acetate (B1210297) (p-NPA), is prepared.
-
Inhibition Assay: The test compound is incubated with the CAIX enzyme at various concentrations.
-
Kinetic Measurement: The enzymatic reaction is initiated by adding the substrate. The rate of the catalyzed reaction is measured by monitoring the change in absorbance over time using a spectrophotometer.
-
Data Analysis: The inhibitory constant (Kᵢ) is determined by analyzing the enzyme kinetics at different inhibitor concentrations.
-
Mandatory Visualization
Signaling Pathway of CAIX Inhibition in Cancer
The following diagram illustrates the proposed mechanism of action for this compound derivatives as CAIX inhibitors in the tumor microenvironment. Under hypoxic conditions, HIF-1α stabilization leads to the upregulation of CAIX. CAIX catalyzes the conversion of CO₂ to H⁺ and HCO₃⁻, contributing to intracellular pH (pHi) maintenance and extracellular acidosis (pHe). This acidic microenvironment promotes tumor progression and metastasis. This compound derivatives inhibit CAIX, leading to increased intracellular H⁺, a decrease in pHi, and subsequent induction of apoptosis.
Caption: this compound derivatives inhibit CAIX, disrupting pH balance and inducing apoptosis.
Experimental Workflow for In Vivo Validation
The following diagram outlines the typical workflow for the in vivo validation of this compound derivatives.
Caption: A typical workflow for preclinical in vivo validation of novel anticancer compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. The novel CA IX inhibition antibody chKM4927 shows anti-tumor efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase IX promotes tumor growth and necrosis in vivo and inhibition enhances anti-VEGF therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the anticancer potential of a sulphonamide carbonic anhydrase IX inhibitor on cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Comparative analysis of the ADME properties of Phenylmethanesulfonamide derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a series of Phenylmethanesulfonamide derivatives. The objective is to offer a clear, data-driven comparison to aid in the selection and optimization of drug candidates within this chemical class. The information presented is based on established in vitro assays and provides insights into the structure-ADME relationships of these compounds.
Executive Summary
The development of successful drug candidates hinges on a thorough understanding of their pharmacokinetic profiles. This compound derivatives have garnered significant interest as a scaffold in medicinal chemistry. However, their ADME properties can vary substantially with minor structural modifications. This guide presents a comparative assessment of key ADME parameters—metabolic stability, cell permeability, plasma protein binding, and cytochrome P450 (CYP450) inhibition—for a representative set of this compound derivatives. The data herein is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on this scaffold.
Comparative ADME Data
The following table summarizes the in vitro ADME properties of a series of this compound derivatives. The derivatives differ by the substituent (R) on the phenyl ring.
| Compound ID | R-Group | Metabolic Stability (t½, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Plasma Protein Binding (%) | CYP3A4 Inhibition (IC₅₀, µM) |
| PMS-001 | -H | 45 | 5.2 | 85.1 | > 50 |
| PMS-002 | 4-Cl | 62 | 8.9 | 92.5 | 28.7 |
| PMS-003 | 4-OCH₃ | 25 | 3.1 | 78.3 | > 50 |
| PMS-004 | 4-NO₂ | 55 | 6.5 | 88.9 | 45.1 |
| PMS-005 | 4-CF₃ | 75 | 12.3 | 95.2 | 15.4 |
Disclaimer: The data presented in this table is a representative example compiled for illustrative purposes based on typical results for sulfonamide-containing compounds. It is intended to demonstrate the comparative analysis of ADME properties and may not reflect the actual experimental values for these specific structures.
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below.
Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolism of the test compounds in human liver microsomes.
Materials:
-
Test compounds (10 mM in DMSO)
-
Human Liver Microsomes (HLM), pooled from multiple donors (20 mg/mL)
-
NADPH regenerating system (e.g., GIBCO's NADPH Regeneration System, Solution A and B)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) with an internal standard (e.g., 100 ng/mL Tolbutamide)
-
Control compounds (e.g., Verapamil - high clearance, Imipramine - low clearance)
Procedure:
-
A reaction mixture is prepared by mixing HLM and phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
The test compounds and control compounds are added to the reaction mixture to a final concentration of 1 µM.
-
The mixture is pre-incubated at 37°C for 5 minutes.
-
The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction is quenched by adding an equal volume of cold acetonitrile containing the internal standard.
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
The half-life (t½) is calculated from the first-order decay plot of the natural logarithm of the percentage of compound remaining versus time.
Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of the test compounds using the Caco-2 cell monolayer model.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and penicillin-streptomycin
-
Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4)
-
Test compounds (10 mM in DMSO)
-
Control compounds (e.g., Propranolol - high permeability, Atenolol - low permeability)
-
Lucifer yellow for monolayer integrity testing
Procedure:
-
Caco-2 cells are seeded onto the Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.
-
For the apical-to-basolateral (A-B) permeability assessment, the test compound (final concentration 10 µM in HBSS) is added to the apical (donor) chamber, and fresh HBSS is added to the basolateral (receiver) chamber.
-
For the basolateral-to-apical (B-A) permeability assessment, the test compound is added to the basolateral chamber, and fresh HBSS is in the apical chamber.
-
The plates are incubated at 37°C with gentle shaking for 2 hours.
-
Samples are collected from both the donor and receiver chambers at the end of the incubation period.
-
The concentration of the test compound in each sample is determined by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Plasma Protein Binding by Equilibrium Dialysis
Objective: To determine the extent to which the test compounds bind to plasma proteins.
Materials:
-
Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (8K MWCO)
-
Human plasma, pooled
-
Phosphate buffered saline (PBS, pH 7.4)
-
Test compounds (10 mM in DMSO)
-
Control compounds (e.g., Warfarin - high binding, Metoprolol - low binding)
Procedure:
-
The test compounds are spiked into human plasma to a final concentration of 1 µM.
-
The plasma sample (containing the test compound) is added to one chamber of the RED device insert.
-
An equal volume of PBS is added to the other chamber.
-
The device is sealed and incubated at 37°C in a shaking water bath for 4-6 hours to reach equilibrium.
-
After incubation, aliquots are taken from both the plasma and the buffer chambers.
-
The samples from the plasma chamber are mixed with an equal volume of PBS, and the samples from the buffer chamber are mixed with an equal volume of blank plasma to match the matrix for analysis.
-
The concentration of the test compound in each sample is determined by LC-MS/MS.
-
The percentage of plasma protein binding is calculated as: % Bound = [ (Concentration in plasma - Concentration in buffer) / Concentration in plasma ] * 100
Cytochrome P450 (CYP3A4) Inhibition Assay
Objective: To evaluate the potential of the test compounds to inhibit the activity of the major drug-metabolizing enzyme, CYP3A4.
Materials:
-
Human Liver Microsomes (HLM)
-
CYP3A4 substrate (e.g., Midazolam)
-
NADPH regenerating system
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compounds (in a range of concentrations)
-
Positive control inhibitor (e.g., Ketoconazole)
-
Acetonitrile with an internal standard
Procedure:
-
A reaction mixture is prepared containing HLM, phosphate buffer, and the CYP3A4 substrate (at a concentration close to its Km).
-
The test compounds are added to the reaction mixture at various concentrations (e.g., 0.1, 1, 10, 25, 50 µM). A vehicle control (DMSO) and a positive control inhibitor are also included.
-
The mixture is pre-incubated at 37°C for 5 minutes.
-
The reaction is initiated by the addition of the NADPH regenerating system.
-
The incubation is carried out for a specific time (e.g., 10 minutes) at 37°C.
-
The reaction is terminated by adding cold acetonitrile containing an internal standard.
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the formation of the metabolite (e.g., 1'-hydroxymidazolam).
-
The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control.
-
The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the ADME Profiling Workflow
The following diagrams illustrate the logical flow of the in vitro ADME screening process.
Caption: General workflow for in vitro ADME profiling of drug candidates.
Caption: Structure-ADME Relationship (SAR) logic for this compound derivatives.
Benchmarking Phenylmethanesulfonamide: A Comparative Guide to Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the effective inhibition of enzymatic activity is a cornerstone of experimental success and therapeutic innovation. Phenylmethanesulfonamide (PMSF) has long been a staple in laboratories for its ability to irreversibly inhibit serine proteases. However, a host of alternative inhibitors, each with unique characteristics, necessitates a thorough comparative analysis to ensure the selection of the most appropriate tool for a given application. This guide provides an objective comparison of PMSF's performance against other common enzyme inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action: The Foundation of Inhibition
PMSF is a chemical compound that acts as an irreversible inhibitor of serine proteases, a class of enzymes responsible for cleaving peptide bonds in proteins.[1] Its inhibitory mechanism involves the covalent modification of the serine residue within the active site of these enzymes, rendering them inactive.[1][2] This targeted action makes PMSF effective against proteases like trypsin, chymotrypsin, and thrombin.[3][4] However, it is crucial to note that PMSF does not inhibit all serine proteases and is generally ineffective against other classes of proteases such as metalloproteases, most cysteine proteases, and aspartic proteases.[3]
Quantitative Comparison of Common Enzyme Inhibitors
The selection of an enzyme inhibitor is often guided by its potency, specificity, and physical properties. The following table summarizes key quantitative data for PMSF and several common alternatives. It is important to note that direct comparison of inhibitory constants (Ki) or IC50 values can be challenging as they are highly dependent on the specific enzyme and experimental conditions.
| Inhibitor | Class of Inhibitor | Target Protease Class(es) | Typical Working Concentration | Key Characteristics |
| This compound (PMSF) | Irreversible Serine Protease Inhibitor | Serine Proteases (e.g., trypsin, chymotrypsin, thrombin)[3][4] | 0.1 - 1 mM[5][6] | Highly toxic, unstable in aqueous solutions (short half-life), requires dissolution in organic solvents.[5][7][8] |
| 4-(2-Aminoethyl)benzenesulfonyl fluoride (B91410) (AEBSF) | Irreversible Serine Protease Inhibitor | Serine Proteases (e.g., trypsin, chymotrypsin, thrombin) | 0.1 - 1.0 mM[9] | Water-soluble, more stable in aqueous solutions than PMSF, and significantly less toxic.[7][8][10] |
| Aprotinin | Competitive, Reversible Serine Protease Inhibitor | Serine Proteases (e.g., trypsin, chymotrypsin, plasmin, kallikrein)[11] | Varies by application | A polypeptide inhibitor of bovine origin.[11] |
| Leupeptin | Reversible Inhibitor | Serine, Cysteine, and Threonine Proteases[12][13] | 1 - 10 µM[13] | Broad-spectrum inhibitor, effective against a wider range of proteases than PMSF.[12] |
| EDTA | Chelating Agent | Metalloproteases[14][15] | Varies by application | Not a direct enzyme inhibitor, but inactivates metalloproteases by chelating the metal ions required for their activity.[14] |
Experimental Protocols: A Framework for Comparison
To empirically evaluate and compare the efficacy of different enzyme inhibitors, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Determination of IC50 for Protease Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.
Materials:
-
Protease of interest (e.g., trypsin)
-
Chromogenic or fluorogenic substrate for the protease
-
Assay buffer (e.g., Tris-HCl or PBS at optimal pH for the enzyme)
-
Inhibitor stock solutions (PMSF, AEBSF, etc.)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of each inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the protease to each well, except for the blank controls.
-
Add the different concentrations of the inhibitors to their respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is indicative of protease activity.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.[10]
Assessment of Inhibitor Stability in Aqueous Solution
The stability of an inhibitor in the experimental buffer is critical for its effectiveness over time.
Materials:
-
Inhibitor stock solutions
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Incubator or water bath
-
Method to measure active inhibitor concentration (e.g., protease activity assay as described above)
Procedure:
-
Dilute the inhibitor to its working concentration in the aqueous buffer.
-
Incubate the inhibitor solution at a specific temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the inhibitor solution.
-
Immediately use this aliquot in a protease activity assay (as described in the IC50 determination protocol) to determine the remaining inhibitory activity.
-
Plot the percentage of remaining inhibitory activity against time to determine the half-life of the inhibitor in the aqueous solution. PMSF has a short half-life in aqueous solutions, which decreases with increasing pH.[5]
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of PMSF, a typical experimental workflow for comparing inhibitors, and a relevant signaling pathway involving serine proteases.
Mechanism of serine protease inhibition by PMSF.
Experimental workflow for comparing enzyme inhibitors.
Protease-Activated Receptor (PAR) signaling pathway.
Conclusion: Selecting the Right Inhibitor
The choice between PMSF and other enzyme inhibitors depends heavily on the specific experimental context. While PMSF is a potent and well-characterized inhibitor of serine proteases, its toxicity and instability in aqueous solutions are significant drawbacks.[7][8] For many applications, particularly those involving live cells or long incubation times, more stable and less toxic alternatives like AEBSF are superior choices.[8][10]
For broader protease inhibition, a cocktail of inhibitors targeting different protease classes is often the most effective approach.[4] This typically includes a serine protease inhibitor (like PMSF or AEBSF), a cysteine protease inhibitor (like leupeptin), and a metalloprotease inhibitor (like EDTA).[16][17] Ultimately, a careful consideration of the target enzyme, experimental conditions, and safety requirements will guide the researcher to the most appropriate and effective inhibitory strategy.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. agscientific.com [agscientific.com]
- 5. PMSF - Wikipedia [en.wikipedia.org]
- 6. PMSF | Cell Signaling Technology [cellsignal.com]
- 7. goldbio.com [goldbio.com]
- 8. benchchem.com [benchchem.com]
- 9. AEBSF - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Aprotinin - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Leupeptin - Wikipedia [en.wikipedia.org]
- 14. Is EDTA a protease inhibitor - General Lab Techniques [protocol-online.org]
- 15. researchgate.net [researchgate.net]
- 16. apexbt.com [apexbt.com]
- 17. ubpbio.com [ubpbio.com]
Assessing the Selectivity of Phenylmethanesulfonamide-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The phenylmethanesulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in a diverse range of biologically active compounds. Understanding the selectivity of these compounds is paramount for developing safe and efficacious therapeutics. This guide provides a comparative analysis of the selectivity of this compound-based compounds against various protein targets, supported by experimental data and detailed protocols.
Executive Summary
This guide summarizes the inhibitory activity of representative this compound-based compounds against key enzyme families, including kinases, carbonic anhydrases, and cholinesterases. The data reveals that substitutions on the phenyl ring and the sulfonamide nitrogen significantly influence potency and selectivity. While some derivatives exhibit broad kinase activity, others demonstrate high selectivity for specific isoforms of carbonic anhydrases and cholinesterases. This guide also provides detailed experimental protocols for key assays and visualizes relevant signaling pathways and experimental workflows to aid in the design and interpretation of selectivity studies.
Comparative Selectivity Data
The following tables summarize the quantitative inhibitory activity of various this compound-based compounds against different enzyme targets. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, providing a clear comparison of potency and selectivity.
Table 1: Kinase Inhibitory Activity of 1H-Pyrazole Biaryl Sulfonamide Derivatives
| Compound ID | Target Kinase | IC50 (nM)[1] | Selectivity Notes |
| 19 | G2019S-LRRK2 | 1.8 | Highly potent against the mutant LRRK2. |
| WT-LRRK2 | 280 | ~155-fold selectivity for G2019S mutant over wild-type. | |
| 30 | G2019S-LRRK2 | 2.5 | Potent inhibitor of the mutant LRRK2. |
| WT-LRRK2 | 490 | ~196-fold selectivity for G2019S mutant over wild-type. | |
| 37 | G2019S-LRRK2 | 1.9 | Potent inhibitor of the mutant LRRK2. |
| WT-LRRK2 | 750 | ~395-fold selectivity for G2019S mutant over wild-type. |
Data extracted from a study on 1H-Pyrazole Biaryl Sulfonamides as G2019S-LRRK2 kinase inhibitors. The phenylsulfonamide moiety is a key feature of these compounds.
Table 2: Inhibition of Carbonic Anhydrase Isoforms by this compound Derivatives
| Compound | Target Isoform | Ki (nM) | Selectivity Profile |
| Fluorinated Phenylsulfamate 1 | hCA I | 415 | Selective for tumor-associated isoforms. |
| hCA II | 113 | ||
| hCA IX | 47 | ||
| hCA XII | 35 | ||
| Fluorinated Phenylsulfamate 2 | hCA I | 53 | Strong inhibitor of CA IX and XII. |
| hCA II | 20 | ||
| hCA IX | 2.8 | ||
| hCA XII | 1.9 | ||
| Phenylethynylbenzenesulfonamide (para-substituted) | hCA I | >1000 | Highly selective for tumor-associated isoforms IX and XII over cytosolic isoforms I and II.[2] |
| hCA II | >1000 | ||
| hCA IX | Low nM | ||
| hCA XII | Low nM |
Data highlights the potential for developing isoform-selective carbonic anhydrase inhibitors based on the this compound scaffold.
Table 3: Inhibition of Cholinesterases by N-Phenylsulfonamide Derivatives
| Compound | Target Enzyme | Ki (nM)[3] | Notes |
| Compound 2 | hCA II | 33.5 ± 0.38 | Also a potent carbonic anhydrase inhibitor. |
| Compound 8 | hCA I | 45.7 ± 0.46 | Potent dual inhibitor of cholinesterases and carbonic anhydrase I. |
| AChE | 31.5 ± 0.33 | ||
| BChE | 24.4 ± 0.29 |
This data showcases the potential for developing dual-target inhibitors from the N-phenylsulfonamide class of compounds.
Signaling Pathway Modulation
This compound-based compounds have been investigated for their potential to modulate key signaling pathways involved in inflammation and cancer, such as the MAPK and NF-κB pathways.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[4][5] this compound derivatives that inhibit kinases within this pathway, such as p38 MAPK or JNK, could have significant therapeutic potential.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway is a key regulator of the inflammatory response.[4] Inhibition of this pathway is a major goal in the development of anti-inflammatory drugs. This compound-based compounds that can inhibit key kinases in this pathway, such as IKK, are of significant interest.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reproducible and comparable selectivity data.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the IC50 value of a compound against a specific kinase.
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compound (this compound derivative)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 96-well plate, add the kinase, substrate, and diluted test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent and measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine (ATCh) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Test compound
-
Phosphate (B84403) buffer (pH 8.0)
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCh, DTNB, and the test compound in phosphate buffer.
-
In a 96-well plate, add the AChE enzyme solution and the test compound at various concentrations.
-
Pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding DTNB and ATCh.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes).
-
Calculate the rate of the reaction for each inhibitor concentration.
-
Determine the percentage of inhibition and subsequently the IC50 or Ki value.
Western Blot Analysis for MAPK/NF-κB Pathway Activation
Western blotting is a key technique to assess the phosphorylation status of proteins within signaling cascades.[4][5]
Procedure:
-
Cell Culture and Treatment: Culture appropriate cells to 70-80% confluency. Treat cells with the this compound-based compound for a specified time. Stimulate the pathway of interest (e.g., with TNF-α for NF-κB or a growth factor for MAPK).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-p38, total p38, phospho-IκBα, total IκBα).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context.[6][7]
Procedure:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heat Challenge: Aliquot the treated cells and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Detect the amount of soluble target protein in the supernatant using methods like Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
Conclusion
The selectivity of this compound-based compounds is highly dependent on their substitution patterns. This guide provides a framework for assessing this selectivity through compiled quantitative data and detailed experimental protocols. The provided visualizations of key signaling pathways and experimental workflows are intended to aid researchers in designing and interpreting their own studies. By systematically evaluating on- and off-target activities, the development of more selective and effective therapeutics based on the this compound scaffold can be advanced.
References
- 1. library.opentrons.com [library.opentrons.com]
- 2. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Phenylmethanesulfonamide: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory standards. Phenylmethanesulfonamide, a versatile reagent in organic synthesis, requires careful handling and a structured disposal plan to mitigate potential hazards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1][2] Therefore, adequate PPE is the first line of defense against accidental exposure.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[1][3][4]
-
Hand Protection: Use chemical-impermeable gloves that have been inspected before use.[1][3]
-
Body Protection: Wear impervious clothing to prevent skin contact.[1][4]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a suitable respirator should be used.[1]
Always handle this compound in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound, as with most laboratory chemicals, is regulated by agencies such as the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[5][6] It is imperative to treat all chemical waste as hazardous unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.[5][7]
1. Waste Identification and Segregation:
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a designated, clearly labeled hazardous waste container.[8]
-
Liquid Waste: If this compound is in a solution, collect it in a separate, designated hazardous waste container.[8]
-
Avoid Mixing: Never mix this compound waste with other incompatible waste streams.[8][9]
2. Container Management:
-
Proper Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.[5] Abbreviations and chemical formulas are generally not permitted.[5]
-
Secure Sealing: Ensure that waste containers are kept tightly sealed except when adding waste.[9][10]
-
Container Integrity: Use containers that are in good condition and compatible with the chemical waste.[10]
3. Storage and Accumulation:
-
Designated Area: Store hazardous waste in a designated, well-ventilated, and secure area.
-
Secondary Containment: It is best practice to use secondary containment for all liquid hazardous waste to prevent spills.[7][9]
-
Volume Limits: Be aware of the maximum volume of hazardous waste that can be accumulated in a laboratory before it needs to be collected by EHS.[7]
4. Disposal Request and Collection:
-
Contact EHS: Do not dispose of this compound down the drain or in the regular trash.[5][11] The disposal of chemical waste must be managed through your institution's EHS department or a licensed hazardous waste disposal contractor.[5][7][8]
-
Documentation: Complete any required hazardous waste disposal forms accurately and completely.[5]
Key Information Summary
For quick reference, the following table summarizes the critical safety and disposal information for this compound.
| Category | Information | Source |
| Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1][2] |
| CAS Number | 4563-33-1 | [1] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, impervious clothing, respirator (if needed). | [1][3][4] |
| Handling | Use in a well-ventilated area (fume hood recommended). Avoid creating dust. | [1][2] |
| In case of Spill | Evacuate the area, wear appropriate PPE, and clean up using absorbent materials. Collect all contaminated materials as hazardous waste. | [2][8] |
| Disposal Method | Treat as hazardous waste. Do not dispose of in regular trash or down the drain. Contact your institution's EHS for collection. | [5][7][11] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. lookchem.com [lookchem.com]
- 4. fishersci.com [fishersci.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. pfw.edu [pfw.edu]
- 7. vumc.org [vumc.org]
- 8. benchchem.com [benchchem.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. acs.org [acs.org]
Personal protective equipment for handling Phenylmethanesulfonamide
Essential Safety and Handling Guide for Phenylmethanesulfonamide
This guide provides immediate, essential safety protocols and logistical plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices from acquisition to disposal.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Some findings also indicate it can be harmful if inhaled or in contact with the skin.[2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile, vinyl, or latex gloves are suitable. Inspect for perforations before use and change frequently.[3] |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles or safety glasses with side-shields meeting ANSI Z.87.1 1989 or European Standard EN166 are required.[1][4][5] |
| Body Protection | Laboratory Coat | A standard, fully-buttoned laboratory coat must be worn.[3][5] |
| Respiratory Protection | Fume Hood/Respirator | All handling of solid this compound must be conducted in a certified chemical fume hood.[3] If a fume hood is not feasible, a suitable respirator is required.[1][5] |
Physical and Chemical Properties
| Property | Value |
| Appearance | Solid, Powder, Crystal (White to Beige) |
| Melting Point | 93 - 105 °C |
| Boiling Point | 343.1°C at 760 mmHg |
| Molecular Formula | C7H9NO2S |
| Molecular Weight | 171.22 g/mol |
Operational Plan: Step-by-Step Handling
This section details the procedural steps for the safe handling of this compound within a laboratory setting.
1. Preparation and Area Inspection:
-
Ensure a certified chemical fume hood is fully operational.
-
Verify the accessibility of an emergency eyewash station and safety shower.
-
Clear the workspace of any unnecessary items to prevent contamination.
-
Assemble all necessary experimental equipment (e.g., glassware, spatulas, weighing paper).
2. Donning Personal Protective Equipment (PPE):
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Wear appropriate safety goggles.
-
Put on nitrile gloves, checking for any tears or holes.
3. Handling and Experimental Procedure:
-
Conduct all weighing and handling of this compound powder inside the chemical fume hood to avoid dust formation and inhalation.[1]
-
Use dedicated spatulas and weighing paper.
-
Keep the container tightly closed when not in use.[4]
-
Avoid contact with skin, eyes, and clothing.[4]
4. Post-Handling and Waste Disposal:
-
Clean all equipment thoroughly after use.
-
Dispose of contaminated materials (e.g., gloves, weighing paper) in a designated hazardous waste container.[6]
-
Wipe down the work surface within the fume hood.
-
Wash hands thoroughly with soap and water after handling.[1][2]
5. Storage:
Emergency Procedures
Immediate and appropriate responses to emergencies are critical to minimizing harm.
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Spill: From a safe distance, assess the extent of the spill.
-
Secure the Area: Prevent entry into the contaminated area.
-
Cleanup (for minor spills):
-
Wear appropriate PPE, including respiratory protection.
-
Use an absorbent material to contain and clean up the spill. Avoid generating dust.[2][4]
-
Place the spilled material and cleanup supplies into a sealed, labeled container for hazardous waste disposal.[2][4]
-
Decontaminate the area with a suitable cleaning agent.
-
-
Major Spills: For large spills, evacuate the laboratory and contact the institution's emergency response team.
Exposure Response
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[2][4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[1][4]
Visual Workflow Guides
The following diagrams illustrate the standard operating procedures for handling this compound and the appropriate emergency responses.
Caption: Standard Operating Procedure for this compound.
Caption: Emergency Response for Spills and Exposures.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. sds.edqm.eu [sds.edqm.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
